molecular formula C7H6ClIO B1601900 1-Chloro-2-iodo-4-methoxybenzene CAS No. 2401-25-4

1-Chloro-2-iodo-4-methoxybenzene

Cat. No.: B1601900
CAS No.: 2401-25-4
M. Wt: 268.48 g/mol
InChI Key: CKEGHWVVAIEDPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2-iodo-4-methoxybenzene (CAS 2401-25-4) is a methoxylated haloarene derivative with the molecular formula C₇H₆ClIO and a molecular weight of 268.48 g/mol . This compound serves as a versatile and high-value synthetic intermediate in advanced organic synthesis, particularly in constructing complex molecules for environmental and toxicological research. Its primary research application is as a key precursor in the Suzuki cross-coupling reaction for the synthesis of methoxylated polychlorinated biphenyl (PCB) derivatives . These MeO-PCBs are critical intermediates in the preparation of authenticated hydroxylated PCB (OH-PCB) metabolites, which are needed as analytical standards for environmental biomonitoring and to study the toxicity of PCB metabolites, some of which are more toxic than the parent compounds . The distinct substitution pattern of the chlorine, iodine, and methoxy groups on the benzene ring makes it a regioselective building block for creating specific congeners that are otherwise difficult to access. The compound has a predicted density of 1.82 g/cm³ and a boiling point of 284.8°C at 760 mmHg . It requires specific storage conditions: keep in a dark place, sealed in a dry environment at room temperature . Safety data indicates it carries GHS warning statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended for research purposes only and is not approved for human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-iodo-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClIO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEGHWVVAIEDPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90572827
Record name 1-Chloro-2-iodo-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2401-25-4
Record name 1-Chloro-2-iodo-4-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2401-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2-iodo-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Chloro-2-iodo-4-methoxybenzene (CAS No: 2401-25-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Welcome to a comprehensive technical examination of 1-Chloro-2-iodo-4-methoxybenzene, a versatile halogenated aromatic intermediate with significant applications in synthetic organic chemistry, particularly in the realm of pharmaceutical research and development. This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of facts. Instead, it delves into the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity. Our objective is to equip you with the in-depth knowledge necessary to effectively and safely utilize this compound in your research endeavors.

Compound Profile: Identity and Physicochemical Properties

This compound, also known as 4-chloro-3-iodoanisole, is a disubstituted anisole derivative. The strategic placement of chloro, iodo, and methoxy groups on the benzene ring imparts a unique reactivity profile, making it a valuable building block in the synthesis of complex organic molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2401-25-4[1]
Molecular Formula C₇H₆ClIO[1]
Molecular Weight 268.48 g/mol [1]
Appearance Not specified, likely a solid or liquid-
Boiling Point Not available-
Melting Point Not available-
Solubility Soluble in common organic solventsGeneral knowledge

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through several routes, primarily involving the electrophilic halogenation of a substituted anisole precursor. The choice of starting material and halogenating agents is critical to achieving the desired regioselectivity. A plausible and efficient method involves the sequential halogenation of 4-chloroanisole.

Conceptual Synthetic Workflow

The synthesis hinges on the directing effects of the substituents on the aromatic ring. The methoxy group is a strong activating group and is ortho-, para- directing. The chloro group is a deactivating group but is also ortho-, para- directing. In 4-chloroanisole, the para position to the methoxy group is blocked by the chloro group. Therefore, electrophilic substitution is directed to the positions ortho to the methoxy group (positions 2 and 6). Iodination is expected to occur at one of these positions.

Synthetic Workflow 4-Chloroanisole 4-Chloroanisole This compound This compound 4-Chloroanisole->this compound Iodination (e.g., I₂, HIO₃, H₂SO₄)

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Iodination of 4-Chloroanisole

This protocol is a representative procedure based on established methods for the iodination of activated aromatic rings.

Materials:

  • 4-Chloroanisole

  • Iodine (I₂)

  • Periodic acid (HIO₃) or another suitable oxidizing agent

  • Concentrated sulfuric acid (H₂SO₄)

  • Glacial acetic acid

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloroanisole (1 equivalent) in glacial acetic acid.

  • Addition of Reagents: To the stirred solution, add iodine (I₂) (typically 0.5-1.0 equivalents) and a suitable oxidizing agent such as periodic acid (HIO₃) (typically 0.2-0.3 equivalents).

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine.

  • Work-up: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (CH₂Cl₂).

  • Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Applications in Drug Discovery and Development

The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of pharmaceutical compounds. The differential reactivity of the C-I and C-Cl bonds allows for selective functionalization through various cross-coupling reactions. The iodine atom is more reactive in reactions such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of diverse substituents at the 2-position, while the less reactive chlorine atom can be targeted in subsequent steps or remain as a key structural feature of the final molecule.

Drug Discovery Application This compound This compound Intermediate A Intermediate A This compound->Intermediate A Suzuki Coupling (R-B(OH)₂, Pd catalyst) Bioactive Molecule Bioactive Molecule Intermediate A->Bioactive Molecule Further Functionalization

Caption: Application in pharmaceutical synthesis.

Analytical Characterization: Spectroscopic Data

Accurate characterization of this compound is crucial for quality control and for confirming its structure in synthetic intermediates. The following are expected spectroscopic data based on its structure and data from similar compounds.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Aromatic protons will appear as distinct signals in the aromatic region (approx. 6.5-8.0 ppm). The methoxy group will show a singlet at around 3.8-4.0 ppm. The coupling patterns of the aromatic protons will be indicative of their relative positions.
¹³C NMR Aromatic carbons will resonate in the region of 110-160 ppm. The carbon bearing the iodine will be shifted to a higher field (lower ppm) compared to the other aromatic carbons. The methoxy carbon will appear around 55-60 ppm.
IR Spectroscopy Characteristic peaks for C-H stretching of the aromatic ring and the methoxy group, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage.
Mass Spectrometry The molecular ion peak (M⁺) will be observed at m/z corresponding to the molecular weight (268.48). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be evident in the molecular ion and fragment peaks.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. The Safety Data Sheet (SDS) is the primary source of detailed safety information.

Key Safety Considerations:

  • Hazard Identification: The compound is classified as an irritant.[3]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3]

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

    • Skin Contact: Wash off with soap and plenty of water.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

    • Inhalation: Move the person into fresh air.

For detailed and up-to-date safety information, always refer to the latest version of the Safety Data Sheet provided by the supplier.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in organic synthesis, particularly for the development of novel pharmaceuticals. Its unique pattern of halogen and methoxy substituents provides a versatile platform for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthesis protocol, its potential applications, analytical characterization, and essential safety and handling information. By understanding the principles and practices outlined herein, researchers can confidently and effectively utilize this compound to advance their scientific objectives.

References

An In-Depth Technical Guide to 1-Chloro-2-iodo-4-methoxybenzene: Properties, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex, biologically active molecules. Halogenated aromatic compounds, in particular, serve as versatile intermediates, offering multiple reaction handles for diversification. This guide provides a detailed technical overview of 1-Chloro-2-iodo-4-methoxybenzene, a trifunctionalized benzene ring of significant interest to researchers in medicinal chemistry and process development.

This document delves into the core physicochemical properties, spectroscopic signatures, and synthetic methodologies for this compound. More critically, it explores the causality behind its synthetic utility, focusing on the differential reactivity of its halogen substituents which enables its use as a linchpin in sequential cross-coupling strategies. The protocols and insights presented herein are grounded in established chemical principles to provide a trustworthy and authoritative resource for laboratory professionals.

Section 1: Physicochemical and Structural Properties

This compound is a substituted anisole derivative. Its structure is characterized by the presence of three key functional groups on a benzene ring: a methoxy group, a chlorine atom, and an iodine atom. The specific arrangement of these groups dictates the molecule's reactivity and physical properties.

The molecular formula for this compound is C7H6ClIO[1][2][3]. Its molecular weight is 268.48 g/mol [1][3]. The strategic placement of the chloro, iodo, and methoxy groups provides a unique electronic and steric environment, making it a valuable intermediate in organic synthesis.

PropertyValueSource(s)
Molecular Formula C₇H₆ClIO[1][2][3]
Molecular Weight 268.48 g/mol [1][3]
IUPAC Name 4-chloro-2-iodo-1-methoxybenzene[3]
CAS Number 2401-25-4[1]
Monoisotopic Mass 267.91519 Da[3]
Synonyms 4-Chloro-2-iodoanisole, 5-chloro-2-methoxyiodobenzene[3]

Section 2: Spectroscopic Characterization

Empirical characterization is critical for verifying the identity and purity of synthetic intermediates. The following sections describe the expected spectroscopic data for this compound based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 6.5-8.0 ppm) and one singlet in the aliphatic region for the methoxy group protons.

  • Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm, integrating to 3H.

  • Aromatic Protons:

    • One proton will be ortho to the iodine and meta to the chlorine, likely appearing as a doublet.

    • Another proton will be ortho to both the methoxy and chlorine groups, likely appearing as a doublet.

    • The final proton, situated between the methoxy and iodo groups, will likely appear as a doublet of doublets due to coupling with the other two aromatic protons.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display seven unique carbon signals:

  • Aromatic Carbons: Six distinct signals in the range of δ 90-160 ppm. The carbons directly bonded to the halogens will be significantly affected; the carbon attached to iodine (C-I) will appear at a characteristically high field (low ppm value, ~90-100 ppm) due to the heavy atom effect, while the carbon attached to chlorine (C-Cl) will be further downfield. The carbon bonded to the methoxy group (C-OMe) will be the most deshielded, appearing around δ 155-160 ppm.

  • Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

Mass Spectrometry

Mass spectrometry provides confirmation of the molecular weight and isotopic distribution.

  • Molecular Ion (M⁺): The spectrum will show a characteristic isotopic pattern for a compound containing one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) at m/z corresponding to the molecular weight (268.48).

  • Fragmentation: Common fragmentation pathways may include the loss of the methoxy group (•CH₃), a chlorine radical (•Cl), or an iodine radical (•I).

Section 3: Synthesis and Purification

The synthesis of this compound can be efficiently achieved via electrophilic iodination of a readily available precursor, 4-chloroanisole. This approach is logical because the methoxy group is a strong ortho-, para-directing activator, and since the para position is blocked by chlorine, iodination is directed to the ortho position.

Experimental Protocol: Electrophilic Iodination of 4-Chloroanisole

This protocol is a self-validating system, incorporating in-process checks and a robust purification scheme to ensure high purity of the final product.

Materials:

  • 4-Chloroanisole (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Trifluoroacetic acid (TFA) (2.0 eq)

  • Acetonitrile (solvent)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-chloroanisole in acetonitrile. Rationale: Acetonitrile is a polar aprotic solvent suitable for electrophilic aromatic substitution.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid dropwise. Rationale: TFA acts as a strong acid catalyst, activating the iodinating agent.

  • Iodination: Add N-Iodosuccinimide (NIS) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. Rationale: NIS is a mild and effective source of the electrophilic iodine (I⁺). Portion-wise addition controls the reaction exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system.

  • Workup: Once the reaction is complete, quench by pouring the mixture into a separatory funnel containing saturated aqueous sodium thiosulfate. Rationale: Sodium thiosulfate neutralizes any unreacted NIS and residual iodine.

  • Extraction: Extract the aqueous layer twice with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate, water, and finally brine. Rationale: The bicarbonate wash removes the TFA catalyst, and the brine wash aids in removing water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate to afford the pure this compound.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification 4-Chloroanisole 4-Chloroanisole ReactionVessel Electrophilic Iodination (Acetonitrile, 0°C to RT) 4-Chloroanisole->ReactionVessel NIS NIS NIS->ReactionVessel TFA TFA TFA->ReactionVessel Quench Quench (Na2S2O3) ReactionVessel->Quench Extract Extract (EtOAc) Quench->Extract Wash Wash (NaHCO3, Brine) Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify FinalProduct This compound Purify->FinalProduct

Caption: Synthetic workflow for this compound.

Section 4: Reactivity and Synthetic Utility in Drug Development

The primary value of this compound in drug development lies in the differential reactivity of its two halogen atoms. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This disparity allows for selective functionalization, typically via palladium-catalyzed cross-coupling reactions.

This orthogonal reactivity is a powerful tool, enabling the sequential introduction of different molecular fragments. For instance, the iodo-position can be addressed first under milder conditions, leaving the chloro-position intact for a subsequent, more forcing reaction. This strategy is invaluable for building molecular complexity in a controlled manner. Dihalogenated aromatic compounds are pivotal intermediates in multi-step syntheses[4].

Key Applications:

  • Suzuki-Miyaura Coupling: The iodo-substituent readily undergoes Suzuki coupling with boronic acids or esters to form a new carbon-carbon bond. This is a foundational reaction for creating biaryl structures common in drug candidates.

  • Sonogashira Coupling: Reaction with terminal alkynes under Sonogashira conditions selectively occurs at the C-I bond to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination: The C-I bond can be selectively converted to a C-N bond, allowing for the introduction of amine functionalities, which are prevalent in pharmaceuticals.

  • Heck Coupling: The formation of carbon-carbon bonds with alkenes can also be selectively performed at the iodine position.

The chloro- and methoxy- groups themselves play important roles in modifying a drug molecule's properties, influencing factors like metabolic stability, lipophilicity, and receptor binding interactions[5].

G cluster_reactions Selective Cross-Coupling at C-I Bond Start This compound Suzuki Suzuki Coupling (+ R-B(OH)2) Start->Suzuki Pd catalyst Sonogashira Sonogashira Coupling (+ R-C≡CH) Start->Sonogashira Pd/Cu catalyst Buchwald Buchwald-Hartwig (+ R2NH) Start->Buchwald Pd catalyst Product_Suzuki Substituted 2-Aryl-1-chloro-4-methoxybenzene Suzuki->Product_Suzuki Product_Sonogashira Substituted 2-Alkynyl-1-chloro-4-methoxybenzene Sonogashira->Product_Sonogashira Product_Buchwald Substituted 2-Amino-1-chloro-4-methoxybenzene Buchwald->Product_Buchwald

Caption: Key reactivity pathways for synthetic diversification.

Section 5: Safety and Handling

As with any laboratory chemical, this compound must be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this exact compound must be consulted prior to use, general hazards can be inferred from structurally related molecules such as 1-chloro-4-iodobenzene and 4-chloroanisole.

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[6]

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[7]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[9]

Anticipated GHS Hazards (based on related compounds):

Hazard TypeGHS Classification (Anticipated)Source(s)
Skin Irritation Category 2 (Causes skin irritation)[6][10]
Eye Irritation Category 2A (Causes serious eye irritation)[6][10]
Respiratory Irritation STOT SE 3 (May cause respiratory irritation)[10]
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled[6][7]

Conclusion

This compound stands out as a highly valuable and versatile building block for chemical synthesis. Its utility is primarily derived from the orthogonal reactivity of its C-I and C-Cl bonds, which permits chemists to perform selective, sequential cross-coupling reactions. This feature, combined with the modulating effects of the methoxy group, makes it an ideal intermediate for constructing complex molecular architectures required in the field of drug discovery. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to leverage this powerful synthetic tool to its full potential.

References

An In-Depth Technical Guide to 1-Chloro-2-iodo-4-methoxybenzene: A Versatile Orthogonal Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Orthogonal Reactivity

In the intricate landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the ability to construct complex molecular architectures with precision is paramount. The strategic value of building blocks that offer differential or "orthogonal" reactivity cannot be overstated. 1-Chloro-2-iodo-4-methoxybenzene (CAS No. 2401-25-4) emerges as a quintessential example of such a scaffold.[1][2][3] This trisubstituted benzene derivative is not merely an intermediate; it is a carefully designed tool that enables chemists to perform sequential, site-selective modifications, leveraging the distinct reactivity profiles of its carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds.

The presence of a highly reactive iodido group and a less reactive chloro group on the same aromatic ring allows for a stepwise functionalization strategy. This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound, presenting it as a key enabling reagent for researchers, scientists, and drug development professionals. We will delve into the causality behind its selective reactivity in cornerstone cross-coupling reactions and provide field-proven protocols to harness its full synthetic potential.

PART 1: Core Physicochemical and Safety Data

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective and safe application in any experimental setting.

Physicochemical Properties

The key quantitative data for this compound are summarized below. These parameters are critical for reaction setup, solvent selection, and purification design.

PropertyValueSource(s)
CAS Number 2401-25-4[1][2][3]
Molecular Formula C₇H₆ClIO[1]
Molecular Weight 268.48 g/mol [1][3]
IUPAC Name This compound
Synonym 4-Chloro-3-iodoanisole[1]
Density 1.82 g/cm³[3]
Boiling Point 284.8 °C at 760 mmHg[3]
Flash Point 126 °C[3]
Appearance Varies (typically a solid or oil)
SMILES COC1=CC=C(Cl)C(I)=C1[1]
Safety and Handling

As with any halogenated aromatic compound, appropriate safety measures are mandatory. The compound is classified as an irritant.

  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • Precautionary Measures:

    • Handling: Use only in a well-ventilated area, such as a chemical fume hood.[4] Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[4]

    • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[4]

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][4] Protect from light.[1]

PART 2: Synthesis Protocol and Rationale

The most common laboratory-scale synthesis of this compound starts from the readily available precursor, 4-chloroanisole. The core transformation is an electrophilic aromatic substitution (iodination) directed by the activating methoxy group.

Experimental Protocol: Synthesis via Electrophilic Iodination

This protocol is designed as a self-validating system, with clear checkpoints for reaction monitoring and purification.

Rationale: The methoxy group (-OCH₃) is a strong activating group and is ortho-, para-directing. Since the para position is blocked by the chloro group, electrophilic substitution is directed to the ortho positions. Iodination occurs preferentially at the position C2 (ortho to methoxy and meta to chloro) due to the powerful directing effect of the methoxy group. N-Iodosuccinimide (NIS) is chosen as the iodinating agent for its ease of handling and milder reaction conditions compared to I₂/oxidizing agent systems. Trifluoroacetic acid (TFA) serves as both the solvent and the acid catalyst, activating the NIS for electrophilic attack.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-chloroanisole (1.0 eq).

  • Solvent Addition: Add anhydrous trifluoroacetic acid (TFA) as the solvent. Stir the solution until the starting material is fully dissolved.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Once complete, carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining NIS and iodine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the TFA, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

G cluster_setup Reaction Setup & Execution cluster_workup Workup & Purification 4-Chloroanisole 4-Chloroanisole Reaction_Vessel Reaction at 0°C to RT 4-Chloroanisole->Reaction_Vessel NIS_TFA NIS in TFA NIS_TFA->Reaction_Vessel Quench Quench with Na₂S₂O₃ Reaction_Vessel->Quench 12-24h Extract Extract (EtOAc) Quench->Extract Wash Wash (NaHCO₃, Brine) Extract->Wash Dry_Concentrate Dry & Concentrate Wash->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product This compound Purify->Product

Caption: Synthetic workflow for this compound.

PART 3: Exploiting Orthogonal Reactivity in Cross-Coupling Reactions

The synthetic utility of this compound is rooted in the significant difference in bond dissociation energies of the C-I and C-Cl bonds. The C-I bond is considerably weaker and thus more susceptible to oxidative addition by a low-valent metal catalyst, such as Pd(0). This allows for highly selective functionalization at the C2 position while leaving the C1 chloro-substituent intact for subsequent transformations. The general reactivity trend for aryl halides in palladium-catalyzed couplings is I > Br > Cl.[5][6]

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. When using this compound, the coupling occurs exclusively at the C-I bond.[7]

Causality: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. Due to the lower bond energy, the C-I bond undergoes this rate-determining step much faster than the C-Cl bond.[6] A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[7]

General Protocol:

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).

  • Add a degassed solvent system (e.g., Toluene/Water or Dioxane/Water).

  • Heat the mixture (typically 80-110 °C) with vigorous stirring until TLC or GC-MS indicates completion.

  • Cool to room temperature, dilute with water, and extract with an organic solvent.

  • Wash, dry, concentrate, and purify the product via column chromatography.

G Pd0 Pd(0)L₂ PdII_Complex Ar-Pd(II)(I)L₂ (Ar = 4-MeO-2-Cl-Ph) Pd0->PdII_Complex Fast OxAdd Oxidative Addition (Rate-Determining) OxAdd->PdII_Complex PdII_R_Complex Ar-Pd(II)(R)L₂ PdII_Complex->PdII_R_Complex I⁻ is displaced Transmetalation Transmetalation Transmetalation->PdII_R_Complex Boronate R-B(OH)₃⁻ (from R-B(OH)₂ + Base) Boronate->Transmetalation Product Ar-R PdII_R_Complex->Product RedElim Reductive Elimination RedElim->Product Product->Pd0 Catalyst Regeneration ArI This compound ArI->OxAdd

Caption: Catalytic cycle for the selective Suzuki-Miyaura coupling.

B. Sonogashira Coupling

This reaction enables the formation of C(sp²)-C(sp) bonds, coupling the aryl iodide with a terminal alkyne. It typically employs a dual-catalyst system of palladium and copper(I).[8][9]

Causality: The palladium cycle mirrors that of the Suzuki coupling, with selective oxidative addition at the C-I bond. The copper(I) co-catalyst reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide.[10] This species then undergoes transmetalation with the Ar-Pd(II)-I complex, leading to the final product after reductive elimination.[9][10]

General Protocol:

  • Combine this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) in a flask under an inert atmosphere.

  • Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.1-1.5 eq) via syringe.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Work up by filtering off the amine salts, concentrating the solvent, and purifying the residue by column chromatography.

G cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)(I)L₂ OxAdd->PdII_Complex Transmetalation_Pd Transmetalation PdII_Complex->Transmetalation_Pd PdII_Alkyne_Complex Ar-Pd(II)(C≡CR)L₂ Transmetalation_Pd->PdII_Alkyne_Complex RedElim Reductive Elimination PdII_Alkyne_Complex->RedElim Product Ar-C≡CR RedElim->Product Product->Pd0 ArI This compound ArI->OxAdd Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide Base Amine Base Base->Cu_Acetylide CuI Cu(I) CuI->Cu_Acetylide Cu_Acetylide->Transmetalation_Pd Transfers Acetylide

Caption: Dual catalytic cycles in the Sonogashira coupling reaction.

C. Buchwald-Hartwig Amination

This powerful reaction forges C-N bonds, which are ubiquitous in pharmaceuticals. The reaction couples the aryl iodide with a primary or secondary amine.[11][12][13]

Causality: The mechanism involves the oxidative addition of the C-I bond to the Pd(0) catalyst. The amine then coordinates to the palladium(II) complex. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex.[12][14] Reductive elimination from this complex yields the desired aryl amine and regenerates the Pd(0) catalyst.[12][14]

General Protocol:

  • Charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or BINAP), and a strong base (e.g., NaOt-Bu or LHMDS).

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Seal the tube, evacuate, and backfill with an inert gas.

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture (typically 80-120 °C) until the starting material is consumed.

  • Cool, quench with water, and perform a standard extractive workup and purification.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)(I)L₂ OxAdd->PdII_Complex Amido_Complex Ar-Pd(II)(NR₂)L₂ PdII_Complex->Amido_Complex Amine_Coord Amine Coordination + Base Deprotonation Amine_Coord->Amido_Complex Amine R₂NH + Base Amine->Amine_Coord RedElim Reductive Elimination Amido_Complex->RedElim Product Ar-NR₂ RedElim->Product Product->Pd0 ArI This compound ArI->OxAdd

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

PART 4: Application in Drug Development - The Case of Ipragliflozin

The true measure of a building block's value is its application in synthesizing molecules of high impact. This compound is a key intermediate in the synthesis of Ipragliflozin , a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[15]

The synthesis of Ipragliflozin leverages the orthogonal reactivity of this intermediate to construct its complex diarylmethane core. A selective coupling reaction (such as a Suzuki or Kumada coupling) is first performed at the highly reactive C-I position. The resulting product, which still contains the unreacted C-Cl bond, can then undergo a second coupling or other transformation at that site, demonstrating the power of this stepwise functionalization strategy. This approach allows for the efficient and controlled assembly of the drug molecule, highlighting the critical role of such versatile intermediates in modern medicinal chemistry.[15]

Conclusion

This compound is a premier example of a strategic building block in organic synthesis. Its value lies not in its complexity, but in the simplicity and predictability of its orthogonal reactivity. The pronounced difference in the reactivity of its carbon-iodine and carbon-chlorine bonds provides chemists with a reliable handle for selective, palladium-catalyzed cross-coupling reactions. This enables the construction of highly functionalized aromatic systems in a controlled, stepwise manner, a capability that is indispensable in the fields of drug discovery and materials science. By understanding the principles governing its reactivity and employing validated protocols, researchers can unlock the full potential of this versatile intermediate to accelerate innovation.

References

Introduction: A Versatile Halogenated Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Chloro-2-iodo-4-methoxybenzene

This compound, also known by its synonym 4-Chloro-2-iodoanisole, is a polysubstituted aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its molecular structure, featuring a methoxy group and two different halogen atoms (chloro and iodo) at specific positions, imparts a unique reactivity profile that makes it a valuable intermediate in organic synthesis. The presence of the iodo group, in particular, renders the molecule highly susceptible to a variety of cross-coupling reactions, while the chloro and methoxy substituents influence the electronic properties and orientation of further chemical transformations.

This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, established synthesis methodologies, characteristic reactivity, and key applications. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in the creation of complex molecular architectures and novel functional materials.

Physicochemical and Structural Properties

This compound is a pale yellow liquid or crystalline solid at room temperature, and it is known to be sensitive to light.[1][2][3] Its structural and physical characteristics are summarized in the table below.

PropertyValueSource(s)
IUPAC Name This compound[4]
Synonyms 4-Chloro-2-iodoanisole, 5-Chloro-2-methoxyiodobenzene[1][5]
CAS Number 52807-27-9[5]
Molecular Formula C₇H₆ClIO[5]
Molecular Weight 268.48 g/mol [4][5]
Appearance Pale Yellow Liquid / White to Orange Powder/Lump[1][3][5]
Melting Point 48 °C (some sources report 65-70 °C)[1][3]
Boiling Point 133-135 °C @ 15 mmHg[1][2][5]
Density 1.84 g/cm³[1][2]
Solubility Soluble in methanol; Insoluble in water[1][3]
SMILES COC1=C(C=C(C=C1)Cl)I[4]
InChIKey CXXXAGIYCFOGHA-UHFFFAOYSA-N[4]

Molecular Structure Diagram

Caption: 2D Structure of this compound.

Synthesis Methodologies

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired purity, and scalability. Two prevalent and logical synthetic routes are detailed below.

Method 1: Electrophilic Iodination of 4-Chloroanisole

This is a direct and atom-economical approach starting from the commercially available 4-chloroanisole. The methoxy group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is blocked by the chlorine atom, iodination is directed to the ortho position (C2).

Reaction Scheme: 4-Chloroanisole → this compound

Causality of Experimental Choices: The key to this synthesis is the choice of an effective iodinating agent that can overcome the moderate deactivating effect of the chlorine atom and achieve high regioselectivity. Various iodination systems have been reported for anisoles and other activated aromatic rings.[6][7] A system using iodine (I₂) in the presence of an oxidizing agent is often employed to generate a more potent electrophilic iodine species (like I⁺).

Detailed Experimental Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloroanisole (1 equivalent) and a suitable solvent such as glacial acetic acid or dichloromethane.

  • Reagent Addition: Add elemental iodine (I₂, 1.1 equivalents).

  • Initiation: While stirring, slowly add an oxidizing agent, such as 30% hydrogen peroxide in the presence of sulfuric acid, or silver sulfate (Ag₂SO₄).[6][7][8] The use of a silver salt is advantageous as it precipitates silver iodide, driving the reaction forward.[8]

  • Reaction: Heat the mixture gently (e.g., 40-50 °C) and stir for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. If a solid (like AgI) is present, filter it off. The filtrate is then poured into a separatory funnel containing water and a reducing agent (e.g., aqueous sodium thiosulfate) to quench any unreacted iodine.

  • Extraction: Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Method 2: Sandmeyer Reaction from 2-Amino-4-chloroanisole

The Sandmeyer reaction provides a robust, albeit longer, route for introducing the iodo group with absolute regioselectivity.[9][10] This method begins with the diazotization of an aromatic amine, followed by displacement of the diazonium group with iodide.

Reaction Scheme: 2-Amino-4-chloroanisole → [Diazonium Salt Intermediate] → this compound

Causality of Experimental Choices: This method is ideal when the required amino-substituted precursor is readily available or when direct iodination yields isomeric mixtures that are difficult to separate. The formation of the diazonium salt at low temperatures (0-5 °C) is critical to prevent its premature decomposition. The subsequent displacement with potassium iodide is a reliable method for introducing iodine onto an aromatic ring.[11]

Detailed Experimental Protocol:

  • Diazotization:

    • Suspend 2-amino-4-chloroanisole (1 equivalent) in a mixture of water and a strong acid (e.g., HCl or H₂SO₄).

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in cold water.

    • Add the sodium nitrite solution dropwise to the amine suspension, maintaining the temperature below 5 °C. The formation of the diazonium salt is usually indicated by a change in color and the dissolution of the solid. Stir for an additional 20-30 minutes at 0-5 °C.[12]

  • Iodide Displacement (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of potassium iodide (KI, 1.5 equivalents) in water.

    • Slowly add the cold diazonium salt solution to the KI solution. A vigorous evolution of nitrogen gas (N₂) will be observed.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the mixture and extract with an organic solvent (e.g., dichloromethane or ether).

    • Wash the organic layer sequentially with water, aqueous sodium thiosulfate (to remove residual iodine), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

G cluster_0 Method 1: Direct Iodination cluster_1 Method 2: Sandmeyer Reaction 4-Chloroanisole 4-Chloroanisole Reaction Vessel Reaction Vessel 4-Chloroanisole->Reaction Vessel + I₂, Oxidant Work-up & Purification Work-up & Purification Reaction Vessel->Work-up & Purification Quench, Extract Product_1 This compound Work-up & Purification->Product_1 Chromatography 2-Amino-4-chloroanisole 2-Amino-4-chloroanisole Diazotization Diazotization 2-Amino-4-chloroanisole->Diazotization + NaNO₂, H⁺ (0-5 °C) Displacement Displacement Diazotization->Displacement Diazonium Salt Work-up & Purification_2 Work-up & Purification_2 Displacement->Work-up & Purification_2 + KI, Heat Product_2 This compound Work-up & Purification_2->Product_2 Chromatography

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the differential reactivity of its halogen substituents. The C-I bond is significantly weaker and more polarizable than the C-Cl bond, making the iodine atom the primary site for reactions such as metal-halogen exchange and transition-metal-catalyzed cross-coupling.

Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.[5] These reactions proceed selectively at the C-I bond, leaving the C-Cl bond intact for potential subsequent transformations. This selectivity is crucial for the stepwise construction of complex molecules.

  • Suzuki Coupling: Reaction with an aryl or vinyl boronic acid to form a new C-C bond.

  • Sonogashira Coupling: Reaction with a terminal alkyne to form an arylethyne derivative.

The ability to participate in these reactions makes this compound a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[5] For instance, it can be used to build scaffolds for potential anti-cancer and anti-inflammatory drugs.[5]

G start This compound suzuki Suzuki Coupling (+ R-B(OH)₂) [Pd Catalyst] start->suzuki sonogashira Sonogashira Coupling (+ R-C≡CH) [Pd/Cu Catalyst] start->sonogashira grignard Grignard Formation (+ Mg) (Selective) start->grignard product_suzuki Biaryl Product suzuki->product_suzuki product_sonogashira Arylalkyne Product sonogashira->product_sonogashira product_grignard Aryl Grignard Reagent grignard->product_grignard

Caption: Key reactions of this compound.

Formation of Organometallic Reagents

The C-I bond can also be selectively converted into an organometallic species, such as an aryl Grignard or organolithium reagent, via metal-halogen exchange. This transformation opens up another avenue for C-C bond formation through reactions with various electrophiles.[1]

Spectroscopic Characterization

While raw spectral data is proprietary to various databases, the expected spectroscopic signatures for this compound can be predicted based on its structure. Spectroscopic data, including NMR, IR, and Mass Spec, are available from commercial suppliers and databases.[4][13]

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 6.5-8.0 ppm), corresponding to the three protons on the benzene ring. A singlet integrating to three protons would be observed in the upfield region (typically δ 3.5-4.0 ppm) for the methoxy (–OCH₃) group.

  • ¹³C NMR: The carbon NMR spectrum would display seven unique signals: six for the aromatic carbons (with chemical shifts influenced by the attached substituents) and one for the methoxy carbon (typically δ 55-60 ppm).

  • IR Spectroscopy: The infrared spectrum would show characteristic C-H stretching vibrations for the aromatic and methyl groups, C-O stretching for the ether linkage (around 1250 cm⁻¹), and C-X (C-Cl, C-I) vibrations in the fingerprint region.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 268, corresponding to the molecular weight. The isotopic pattern of this peak would be characteristic of a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

Safety and Handling

This compound is classified as an irritant.[3] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn when handling this compound.[3] All work should be conducted in a well-ventilated fume hood.

  • Hazard Codes: Xi (Irritant).[3]

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4]

  • Risk Phrases: R36/37/38 (Irritating to eyes, respiratory system and skin), R41 (Risk of serious damage to eyes).[3]

  • Safety Phrases: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection).[3]

The compound is light-sensitive and should be stored in a cool, dry, dark place in a tightly sealed container.[1][2][3]

Conclusion

This compound is a strategically important synthetic intermediate whose value lies in the predictable and selective reactivity of its functional groups. The ability to engage the iodo substituent in a wide array of cross-coupling reactions while preserving the chloro group for subsequent modifications makes it a powerful tool for the convergent synthesis of complex molecules. For professionals in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in creating next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

1-Chloro-2-iodo-4-methoxybenzene spectroscopic data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Chloro-2-iodo-4-methoxybenzene

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (also known as 4-chloro-2-iodoanisole), a substituted aromatic compound relevant in synthetic organic chemistry. For researchers, scientists, and professionals in drug development, unambiguous structural confirmation is paramount. This document outlines the theoretical and practical application of key spectroscopic techniques—¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the complete elucidation and verification of the molecular structure of this compound. By integrating established principles with data interpretation, this guide serves as an authoritative reference for the characterization of this compound and similarly substituted aromatic systems.

Molecular Structure and Spectroscopic Preview

This compound possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. Understanding the influence of each substituent—the electron-donating methoxy group (-OCH₃) and the electronegative, bulky halogen atoms (chlorine and iodine)—is crucial for interpreting the resulting spectra. The iodine atom is ortho to the methoxy group, while the chlorine atom is meta, creating a well-defined system for spectroscopic analysis.

The molecular structure dictates the expected outcomes:

  • ¹H NMR: Three distinct aromatic protons will be present, each with a unique chemical shift and coupling pattern influenced by its neighbors. A sharp singlet for the methoxy group protons is also expected.

  • ¹³C NMR: Seven distinct carbon signals are anticipated: six for the aromatic ring and one for the methoxy group. The chemical shifts will be heavily influenced by the attached atoms (O, Cl, I).

  • IR Spectroscopy: Characteristic absorption bands will reveal the presence of C-O ether linkages, aromatic C-H bonds, C=C ring stretches, and C-halogen bonds.

  • Mass Spectrometry: The molecular ion peak will confirm the molecular weight, and its isotopic pattern, particularly the M+2 peak from ³⁷Cl, will provide definitive evidence for the presence of a single chlorine atom.

Caption: Molecular structure of this compound.

Proton (¹H) NMR Spectroscopy

Foundational Principles

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. Protons in different environments resonate at different frequencies (chemical shifts, δ), and interactions between non-equivalent protons on adjacent carbons (spin-spin coupling) cause signals to split into predictable patterns (multiplicities). The integrated area of a signal is proportional to the number of protons it represents.

Experimental Protocol: Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube. The use of a deuterated solvent is critical to avoid large solvent signals overwhelming the analyte signals.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths provide better signal dispersion and resolution.

  • Data Acquisition: Acquire the spectrum using standard pulse sequences. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a good signal-to-noise ratio.

  • Processing: Fourier transform the raw data, followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Data Interpretation and Analysis

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals, while the aliphatic region will contain one signal for the methoxy group. The interpretation relies on understanding the electronic effects of the substituents. The methoxy group is strongly electron-donating, shielding ortho and para protons (shifting them upfield), while the halogens are electron-withdrawing via induction, deshielding nearby protons (shifting them downfield).

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
-OCH₃~3.87Singlet (s)N/A3HStandard chemical shift for an aryl methyl ether.
H-3~6.75Doublet (d)J ≈ 8.81HOrtho to the strongly donating -OCH₃ group, resulting in significant shielding. Coupled only to H-5 (meta coupling is negligible).
H-5~7.25Doublet of doublets (dd)J ≈ 8.8, 2.51HCoupled to H-3 (ortho) and H-6 (meta). Deshielded by the adjacent chlorine atom.
H-6~7.65Doublet (d)J ≈ 2.51HOrtho to the deshielding iodine atom. Coupled only to H-5 (meta).

Note: Predicted values are based on additive models and data from analogous compounds such as 4-bromo-2-iodo-1-methoxybenzene and 2-iodo-1-methoxy-4-methylbenzene.[1]

Caption: ¹H NMR proton assignments for this compound.

Carbon (¹³C) NMR Spectroscopy

Foundational Principles

¹³C NMR spectroscopy maps the carbon framework of a molecule. The chemical shift of each carbon is highly sensitive to its electronic environment. Electronegative atoms (O, Cl, I) cause a downfield shift (deshielding) of the carbon to which they are attached. Quaternary carbons (those without attached protons) often show weaker signals.

Experimental Protocol: Data Acquisition

The protocol is similar to that for ¹H NMR, but requires more scans due to the low natural abundance of the ¹³C isotope (~1.1%). A proton-decoupled experiment is standard, which collapses C-H coupling and results in a spectrum of sharp singlets, simplifying interpretation.

Data Interpretation and Analysis

Seven unique carbon signals are expected. The assignments are based on established substituent effects on the benzene ring.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Carbon AssignmentPredicted δ (ppm)Rationale
-OCH₃~56.5Typical for a methoxy group attached to an aromatic ring.
C-2~86.0The C-I bond causes a significant upfield shift (heavy atom effect) despite iodine's electronegativity. This is a highly characteristic signal.
C-3~112.0Shielded due to its ortho position relative to the electron-donating -OCH₃ group.
C-4~128.0Attached to chlorine, leading to a downfield shift.
C-5~131.0Deshielded carbon, ortho to the C-Cl bond.
C-6~140.0Deshielded carbon, ortho to the C-I bond.
C-1~157.5Attached to the highly electronegative oxygen atom, resulting in the most downfield shift among the ring carbons.

Note: Predicted values are based on data from similar structures like 4-bromo-2-iodo-1-methoxybenzene.[1]

Infrared (IR) Spectroscopy

Foundational Principles

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for identifying their presence. The "surface selection rule" is a key principle in techniques like reflection-absorption infrared spectroscopy (RAIRS) for determining molecular orientation on surfaces.[2]

Experimental Protocol: Data Acquisition
  • Sample Preparation: A small amount of the liquid sample can be analyzed directly as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Place the sample in an FTIR spectrometer. Record a background spectrum first, then the sample spectrum. The instrument reports the final spectrum in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

Data Interpretation and Analysis

The IR spectrum provides a clear fingerprint of the molecule's functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic C-H
2950-2850C-H Stretch-OCH₃ group
1600-1450C=C StretchAromatic ring
~1250C-O StretchAryl-alkyl ether (asymmetric)
~1040C-O StretchAryl-alkyl ether (symmetric)
850-750C-H BendOut-of-plane bending for substituted benzene
800-600C-Cl StretchAryl chloride
600-500C-I StretchAryl iodide

Mass Spectrometry (MS)

Foundational Principles

In Electron Ionization (EI) Mass Spectrometry, a molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The mass spectrometer separates these charged fragments based on their mass-to-charge ratio (m/z), producing a spectrum of relative abundances. The parent peak, or molecular ion (M⁺), corresponds to the molecular weight of the compound.

Experimental Protocol: Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the high-vacuum source of the mass spectrometer, often via a direct insertion probe or the output of a gas chromatograph (GC-MS).

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Analysis: Scan a range of m/z values (e.g., 40-400 amu) to detect the molecular ion and its primary fragments.

Data Interpretation and Analysis

The molecular weight of this compound (C₇H₆ClIO) is 268.48 g/mol .[3]

  • Molecular Ion (M⁺): A prominent peak should be observed at m/z = 268, corresponding to the ion with the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁶O).

  • Isotopic Pattern: Chlorine has two common isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic isotopic pattern for any chlorine-containing fragment. The molecular ion will show a peak at M⁺ (m/z 268) and an "M+2" peak at m/z 270 with an intensity ratio of approximately 3:1. This pattern is definitive proof of the presence of one chlorine atom.

  • Fragmentation: Fragmentation provides structural clues. A common and significant fragmentation pathway for anisole derivatives is the loss of a methyl radical (•CH₃) from the molecular ion.

Expected Fragmentation:

  • [M - CH₃]⁺: Loss of a methyl group from the methoxy ether results in a strong peak at m/z = 253.

  • [M - OCH₃]⁺: Loss of the entire methoxy group would lead to a peak at m/z = 237.

  • Loss of Halogens: Fragments corresponding to the loss of I or Cl may also be observed.

MS_Fragmentation M [C₇H₆ClIO]⁺ m/z = 268/270 (M⁺) M_minus_CH3 [C₆H₃ClIO]⁺ m/z = 253/255 M->M_minus_CH3 - •CH₃

Caption: Key fragmentation pathway for this compound in EI-MS.

Conclusion

The structural elucidation of this compound is unequivocally achieved through the synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR define the precise arrangement of atoms in the carbon-hydrogen framework. Infrared spectroscopy confirms the presence of key functional groups, while mass spectrometry verifies the molecular weight and elemental composition, particularly through the characteristic isotopic signature of chlorine. The collective data from these methods provides a self-validating system, ensuring the identity and purity of the compound for any research or development application.

References

An In-depth Technical Guide to the NMR Spectrum Analysis of 1-Chloro-2-iodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. For drug development professionals and researchers, a precise understanding of a molecule's three-dimensional structure is paramount for predicting its activity, metabolism, and potential interactions. This guide provides an in-depth analysis of the NMR spectrum of 1-chloro-2-iodo-4-methoxybenzene, a polysubstituted aromatic compound. By dissecting its ¹H and ¹³C NMR spectra, we will demonstrate how the electronic environment of each nucleus, dictated by the interplay of chloro, iodo, and methoxy substituents, shapes the resulting spectral data. This document moves from theoretical prediction, grounded in established principles of substituent effects, to a practical, field-proven experimental protocol, offering a comprehensive workflow for researchers.

Theoretical NMR Prediction: Unraveling Substituent Effects

The chemical shifts and coupling patterns in the NMR spectrum of this compound are governed by the electronic influence of its three substituents on the benzene ring. The methoxy group (-OCH₃) is a strong electron-donating group (EDG) through resonance, which increases electron density (shields) at the ortho and para positions. Conversely, the chlorine (-Cl) and iodine (-I) atoms are halogens that exhibit a dual nature: they are electron-withdrawing through induction but weakly electron-donating through resonance. For NMR prediction, their inductive deshielding effect is typically more pronounced.

The combined influence of these groups creates a unique electronic landscape for each proton and carbon atom on the aromatic ring. Predictions can be made using the principle of substituent additivity, starting from the base chemical shift of benzene (¹H: ~7.26 ppm; ¹³C: ~128.5 ppm in CDCl₃) and applying established substituent chemical shift (SCS) increments.[1][2][3]

¹H NMR Spectrum Prediction

The molecule has three distinct aromatic protons (H-3, H-5, H-6) and a methoxy group.

  • Methoxy Protons (-OCH₃): This group will appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is expected in the range of 3.8-3.9 ppm.

  • Aromatic Protons (6.5-8.0 ppm region): The aromatic region will display a complex pattern due to the distinct electronic environments of the three protons.[4][5]

    • H-3: This proton is ortho to the electron-donating methoxy group and ortho to the deshielding iodine atom. These opposing effects result in a predicted shift that is moderately downfield. It will appear as a doublet due to meta-coupling with H-5.

    • H-5: Positioned para to the strongly shielding methoxy group and ortho to the deshielding chloro group. The powerful shielding from the methoxy group is expected to shift this proton significantly upfield. It will appear as a doublet of doublets, split by H-6 (ortho-coupling) and H-3 (meta-coupling).

    • H-6: This proton is meta to the methoxy group and ortho to the chloro group. It is expected to be the most deshielded aromatic proton due to its proximity to the electronegative chlorine and lack of strong shielding effects. It will appear as a doublet from ortho-coupling with H-5.

Spin-spin coupling constants in aromatic systems are highly dependent on the number of bonds separating the coupled nuclei.[6][7]

  • Ortho-coupling (³JHH): Typically 7–10 Hz.

  • Meta-coupling (⁴JHH): Typically 2–3 Hz.

¹³C NMR Spectrum Prediction

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals: six for the aromatic carbons and one for the methoxy carbon. The chemical shifts of the aromatic carbons (typically 120-150 ppm) are highly sensitive to substituent effects.[5][8][9]

  • C-1 (ipso-Cl): The carbon directly attached to chlorine will be significantly deshielded.

  • C-2 (ipso-I): The carbon bearing the iodine atom will experience a strong shielding effect, a phenomenon known as the "heavy atom effect," shifting it significantly upfield.

  • C-3: This carbon is ortho to both the methoxy and iodo groups. It will be influenced by the shielding from the methoxy group and the deshielding from the iodine.

  • C-4 (ipso-OCH₃): The carbon attached to the methoxy group will be strongly deshielded due to the electronegativity of the oxygen atom.

  • C-5: Positioned ortho to the chloro group and meta to both the iodo and methoxy groups, its shift will be moderately deshielded.

  • C-6: This carbon is ortho to the chloro group and meta to the iodo and methoxy groups, similar to C-5, but its precise environment differs slightly, leading to a distinct chemical shift.

  • Methoxy Carbon (-OCH₃): This aliphatic carbon will appear upfield, typically in the 55-60 ppm range.

Experimental Protocol: A Self-Validating Workflow

The quality of the NMR spectrum is critically dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.[10]

Part A: NMR Sample Preparation

This protocol ensures a homogeneous sample free from particulates and paramagnetic impurities, which can degrade spectral quality.[11][12]

  • Weigh the Sample: Accurately weigh 5-25 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[11]

    • Causality: This concentration range provides an excellent signal-to-noise ratio for ¹H NMR within a few minutes while avoiding line broadening that can occur in overly concentrated samples. Higher concentrations are necessary for the less sensitive ¹³C nucleus.[11]

  • Select a Deuterated Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃).

    • Causality: Deuterated solvents are used because they are "invisible" in the ¹H NMR spectrum. The deuterium signal is also used by the spectrometer's lock system to stabilize the magnetic field, which is essential for high-resolution experiments.[12][13]

  • Ensure Complete Dissolution: Gently vortex or swirl the vial until the sample is fully dissolved. Gentle heating may be applied if necessary, but ensure the compound is stable at elevated temperatures.

  • Filter the Solution: Using a Pasteur pipette with a small, tightly packed plug of glass wool at the tip, filter the solution directly into a clean, high-quality 5 mm NMR tube.

    • Causality: Suspended solid particles will distort the magnetic field homogeneity, leading to broad, poorly resolved spectral lines. Filtering is a critical, non-negotiable step to prevent this.[12][14]

  • Cap and Label: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any fingerprints or dust.

Part B: NMR Data Acquisition

The following parameters are a robust starting point for acquiring high-quality spectra on a standard 400 MHz spectrometer.

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity. Shimming corrects for minor spatial variations in the magnetic field, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Spectral Width (SW): ~16 ppm (from -2 to 14 ppm). This ensures all signals, including potential impurities, are captured.

    • Acquisition Time (AQ): ~2-4 seconds. A longer acquisition time provides better resolution.[15]

    • Number of Scans (NS): 8 to 16 scans. This is typically sufficient to achieve a high signal-to-noise ratio for a sample of this concentration.

    • Relaxation Delay (D1): 1-2 seconds. This delay allows the nuclear spins to return to equilibrium between pulses, ensuring accurate signal integration.

  • ¹³C NMR Acquisition Parameters:

    • Spectral Width (SW): ~240 ppm (from -10 to 230 ppm). This wide range covers all expected carbon chemical shifts.

    • Acquisition Time (AQ): ~1-2 seconds.

    • Number of Scans (NS): 128 to 1024 scans. A higher number of scans is required due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[11]

    • Relaxation Delay (D1): 2 seconds.

Data Analysis and Interpretation

The acquired data should be processed (Fourier transform, phase correction, and baseline correction) to yield the final spectrum. The predicted values provide a strong framework for assigning the observed signals.

Predicted NMR Data Summary
Assignment ¹H NMR Prediction ¹³C NMR Prediction
δ (ppm) Multiplicity
H-3~7.6d
H-5~6.8dd
H-6~7.2d
-OCH₃~3.8s
C-1--
C-2--
C-3--
C-4--
C-5--
C-6--
-OCH₃--
Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.
Structural Assignment Workflow

The following diagram illustrates the logical connections between the molecular structure and the expected NMR signals, which is the core of the spectral analysis process.

G cluster_mol This compound cluster_h_nmr ¹H NMR Signals cluster_c_nmr ¹³C NMR Signals mol C1 C1-Cl C_Aromatic Aromatic Carbons (C1-C6) ~90-160 ppm C2 C2-I C3 C3-H3 H3_node H-3 ~7.6 ppm (d, Jmeta) C3->H3_node correlates to C4 C4-OCH3 OCH3_node -OCH₃ ~3.8 ppm (s) C4->OCH3_node correlates to C_Methoxy -OCH₃ Carbon ~56 ppm C5 C5-H5 H5_node H-5 ~6.8 ppm (dd, Jortho, Jmeta) C5->H5_node correlates to C6 C6-H6 H6_node H-6 ~7.2 ppm (d, Jortho) C6->H6_node correlates to H5_node->H3_node meta-couples (J ≈ 2-3 Hz) H5_node->H6_node

Caption: Correlation diagram for this compound NMR signals.

Conclusion

The comprehensive NMR analysis of this compound serves as an excellent case study in applying fundamental spectroscopic principles to determine molecular structure. By systematically predicting the ¹H and ¹³C spectra based on substituent effects and coupling patterns, researchers can confidently assign the signals in an experimentally acquired spectrum. The provided protocols for sample preparation and data acquisition represent a robust methodology designed to yield high-quality, reproducible data. This integrated approach, combining theoretical prediction with rigorous experimental practice, is essential for accurate structural verification in chemical research and drug development.

References

1-Chloro-2-iodo-4-methoxybenzene mass spectrometry data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 1-Chloro-2-iodo-4-methoxybenzene

Introduction

This compound is a polysubstituted aromatic compound with significant utility in organic synthesis, serving as a versatile building block for more complex molecular architectures in pharmaceutical and materials science research. Its structure, featuring a methoxy group and two different halogen atoms (chlorine and iodine) on a benzene ring, presents a unique analytical challenge. Mass spectrometry (MS) is an indispensable technique for the structural elucidation and identification of such molecules. This guide provides a detailed exploration of the mass spectrometric behavior of this compound, focusing on the principles of ionization, the predictable fragmentation pathways, and the interpretation of the resulting mass spectrum. As a Senior Application Scientist, this document is designed to offer researchers and drug development professionals both a theoretical foundation and practical insights into the analysis of this and similar halogenated aromatic compounds.

Core Principles of Ionization for Halogenated Aromatic Compounds

The analysis of relatively small, volatile, and thermally stable organic molecules like this compound is typically performed using Electron Ionization (EI). EI is a hard ionization technique that involves bombarding the sample with high-energy electrons (commonly 70 eV).[1] This process imparts significant energy to the molecule, leading to the ejection of an electron and the formation of a positively charged molecular ion (M⁺•). The excess energy causes the molecular ion to undergo extensive and reproducible fragmentation, generating a characteristic pattern of fragment ions that serves as a molecular fingerprint.[1] This fingerprint is invaluable for structural confirmation and identification.

While softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are staples in LC-MS for nonvolatile or thermolabile compounds, GC-MS with EI is the preferred method for this class of analytes due to the detailed structural information provided by its rich fragmentation spectra.

Interpreting the Mass Spectrum: The Molecular Ion and Isotopic Signatures

A key feature in the mass spectrum of a halogenated compound is the isotopic pattern of the molecular ion. The presence of chlorine and iodine atoms in this compound dictates a unique signature.

  • Chlorine Isotopes : Chlorine exists naturally as two stable isotopes, ³⁵Cl and ³⁷Cl, with a relative abundance ratio of approximately 3:1.[2][3] Consequently, any fragment containing a single chlorine atom will appear as a pair of peaks separated by two mass-to-charge units (m/z), with the peak at the lower m/z (containing ³⁵Cl) being about three times more intense than the M+2 peak (containing ³⁷Cl).[2]

  • Iodine Isotopes : Iodine is monoisotopic, consisting of 100% ¹²⁷I.[4] Therefore, it does not contribute additional complexity to isotopic patterns but adds a significant mass of 127 amu to any fragment containing it.

For this compound (C₇H₆ClIO), the molecular ion region will exhibit a distinct pattern. The ion containing ³⁵Cl will have an m/z of approximately 284, while the ion with ³⁷Cl will be at m/z 286. The expected intensity ratio of the m/z 284 to m/z 286 peaks will be approximately 3:1, confirming the presence of one chlorine atom.

Predicted Fragmentation Pathways

The fragmentation of the this compound molecular ion (m/z 284/286) is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. The C-I bond is significantly weaker than the C-Cl and C-O bonds, making it a preferential site for initial cleavage. The methoxy group also provides a common fragmentation route for anisole derivatives.[5]

Primary Fragmentation Events

The initial fragmentation of the molecular ion is expected to proceed through several competing pathways, as illustrated below.

cluster_frags Primary Fragments M [C₇H₆ClIO]⁺• m/z 284/286 Molecular Ion F1 [C₇H₆ClO]⁺ m/z 157/159 M->F1 - •I (Loss of Iodine Radical) F2 [C₆H₃ClI]⁺• m/z 238/240 M->F2 - •CH₃ (Loss of Methyl Radical) F3 [C₇H₆IO]⁺ m/z 249 M->F3 - •Cl (Loss of Chlorine Radical)

Caption: Primary fragmentation pathways of the molecular ion.

  • Loss of an Iodine Radical (•I) : This is predicted to be a highly favorable pathway due to the weak C-I bond. This cleavage results in the formation of a chloromethoxy-phenyl cation at m/z 157/159 . The characteristic 3:1 isotopic pattern will be preserved.

  • Loss of a Methyl Radical (•CH₃) : A characteristic fragmentation of anisole and its derivatives is the loss of a methyl radical from the methoxy group.[5] This yields a resonance-stabilized phenoxy-type cation at m/z 269/271 .

  • Loss of a Chlorine Radical (•Cl) : While the C-Cl bond is stronger than the C-I bond, its cleavage is still a possible fragmentation route. This would lead to the formation of an iodomethoxy-phenyl cation at m/z 249 .

Secondary Fragmentation

The primary fragment ions can undergo further fragmentation, leading to smaller, stable ions. The ion formed by the loss of the methyl radical is a particularly good precursor for subsequent losses.

cluster_secondary Secondary Fragments Precursor [C₆H₃ClIO]⁺• m/z 269/271 (From loss of •CH₃) SF1 [C₅H₃ClI]⁺• m/z 241/243 Precursor->SF1 - CO (Loss of Carbon Monoxide) SF2 [C₆H₃I]⁺• m/z 202 Precursor->SF2 - CO, - •Cl (Sequential Loss)

Caption: Secondary fragmentation from the [M-CH₃]⁺ ion.

  • Loss of Carbon Monoxide (CO) : The [M - CH₃]⁺ ion (m/z 269/271) can lose a molecule of carbon monoxide, a common fragmentation pathway for phenolic cations, to form an ion at m/z 241/243 .

  • Formation of Halophenyl Cations : Further fragmentation can lead to the loss of the remaining substituents, resulting in ions such as the chlorophenyl cation ([C₆H₄Cl]⁺) at m/z 111/113 or the iodophenyl cation ([C₆H₄I]⁺) at m/z 203 . A distinct peak for the iodine cation ([I]⁺) at m/z 127 is also highly probable.[4]

Summary of Expected Fragment Ions

The table below summarizes the key ions anticipated in the electron ionization mass spectrum of this compound.

m/z (Mass/Charge Ratio)Proposed Fragment IonDescription of Fragmentation Pathway
284/286[C₇H₆ClIO]⁺•Molecular Ion (M⁺•) : The intact molecule with one electron removed, showing the characteristic 3:1 isotopic pattern for one chlorine atom.
269/271[C₆H₃ClIO]⁺•Loss of a Methyl Radical (•CH₃) : Cleavage of the O-CH₃ bond, a typical fragmentation for anisole derivatives.
249[C₇H₆IO]⁺Loss of a Chlorine Radical (•Cl) : Cleavage of the aromatic C-Cl bond.
157/159[C₇H₆ClO]⁺Loss of an Iodine Radical (•I) : Cleavage of the weak aromatic C-I bond. This is expected to be a prominent peak.
127[I]⁺Iodine Cation : Formation of the iodine cation.
111/113[C₆H₄Cl]⁺Chlorophenyl Cation : Resulting from the loss of iodine and the methoxy group.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following protocol outlines a general procedure for the analysis of this compound using GC-MS with an electron ionization source.

Sample Preparation
  • Solvent Selection : Choose a high-purity volatile solvent such as dichloromethane, hexane, or ethyl acetate.

  • Standard Preparation : Accurately weigh a small amount of the compound and dissolve it in the chosen solvent to create a stock solution of approximately 1 mg/mL.

  • Working Solution : Perform serial dilutions of the stock solution to prepare a working solution suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph (GC) :

    • Injector : Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

    • Injector Temperature : 250 °C.

    • Carrier Gas : Helium, with a constant flow rate of 1.0 mL/min.

    • GC Column : A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).

    • Oven Temperature Program :

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: Increase temperature at 10 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer (MS) :

    • Ion Source : Electron Ionization (EI).

    • Ionization Energy : 70 eV.

    • Source Temperature : 230 °C.

    • Quadrupole Temperature : 150 °C.

    • Scan Range : m/z 40-400.

    • Acquisition Mode : Full Scan.

Data Acquisition and Analysis
  • Injection : Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Acquisition : Acquire data using the instrument's control software.

  • Data Processing :

    • Identify the chromatographic peak corresponding to this compound based on its retention time.

    • Extract the mass spectrum for the identified peak.

    • Analyze the spectrum, identifying the molecular ion peak and its isotopic pattern.

    • Compare the observed fragment ions with the predicted fragmentation pattern and, if available, with a reference library spectrum (e.g., NIST).

This comprehensive approach, combining theoretical prediction with a robust analytical method, ensures the confident identification and structural characterization of this compound for researchers and professionals in the field.

References

1-Chloro-2-iodo-4-methoxybenzene safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 1-Chloro-2-iodo-4-methoxybenzene

Abstract

This technical guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound (CAS No. 175278-23-4), a halogenated aromatic compound integral to synthetic chemistry. Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data and field-proven protocols. By elucidating the compound's hazard profile and outlining robust risk mitigation strategies, this guide aims to foster a culture of safety and precision in the laboratory.

Scientific Context and Application

This compound is a key intermediate in organic synthesis, valued for its utility as a versatile building block. Its structure, featuring a benzene ring substituted with chloro, iodo, and methoxy groups, offers multiple reactive sites. The differential reactivity of the carbon-iodine versus the carbon-chlorine bond allows for selective functionalization in cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental to the construction of complex molecular architectures found in many pharmaceutical agents and advanced materials.[1] Given its role in the synthesis of novel compounds, a thorough understanding of its chemical properties and associated hazards is a prerequisite for its use in any research or development setting.

Hazard Identification and Analysis

While a specific, comprehensive toxicological profile for this compound is not extensively documented, a robust hazard assessment can be constructed by analyzing data from structurally analogous compounds, such as 1-chloro-2-iodobenzene.[2] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

2.1. GHS Hazard Classification (Inferred) The following classification is based on data from closely related haloanisoles and iodinated aromatic compounds.[2][3]

Hazard ClassHazard CategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationCategory 2Warning H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AWarning H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3Warning H335: May cause respiratory irritation

2.2. Toxicological Summary

  • Acute Effects: Inhalation may lead to irritation of the respiratory tract. Direct contact can cause significant skin and eye irritation.[2] Ingestion may result in gastrointestinal distress.[4]

  • Chronic Effects: Data on long-term exposure is limited. As with many halogenated organic compounds, repeated exposure should be avoided.

Risk Mitigation and Safe Handling Protocols

A multi-layered approach to safety, combining engineering controls, personal protective equipment, and standardized procedures, is essential for minimizing exposure risk.

3.1. Engineering Controls

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood.

  • Ventilation: The laboratory must have adequate general ventilation to prevent the accumulation of vapors.

  • Safety Stations: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[5]

3.2. Personal Protective Equipment (PPE)

  • Eye and Face Protection: Wear chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133. A face shield should be worn for splash-prone operations.[2]

  • Skin Protection: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for integrity before use and change them frequently. A flame-retardant lab coat is mandatory.

  • Respiratory Protection: For situations where fume hood use is not feasible or in case of a spill, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is required.[5]

3.3. Logical Workflow for Safe Handling The following diagram illustrates the critical checkpoints in the lifecycle of handling this compound in a laboratory setting.

G Safe Handling Workflow for this compound cluster_prep Preparation & Planning cluster_exec Execution cluster_post Post-Procedure A Review SDS & Conduct Risk Assessment B Verify Fume Hood Certification A->B C Select & Inspect Appropriate PPE B->C D Transfer Compound Inside Fume Hood C->D E Execute Synthetic Procedure D->E F Quench Reaction & Workup E->F G Segregate & Label Halogenated Waste F->G H Decontaminate Glassware & Work Area G->H I Dispose of Waste via EHS Protocols H->I

Caption: A logical workflow diagram for handling halogenated aromatic compounds.

Standard Operating Procedures (SOPs)

4.1. Storage Protocol

  • Container: Store the compound in its original, tightly sealed container.

  • Location: Keep in a cool, dry, and well-ventilated area designated for reactive chemicals.[6]

  • Incompatibilities: Segregate from strong oxidizing agents and strong bases.[5][7]

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant GHS hazard pictograms and statements.

4.2. Spill Response Protocol

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the affected area.

  • Control: If safe to do so, remove all ignition sources. Ensure ventilation is adequate, preferably by performing the cleanup within a fume hood.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials.[5]

  • Collect: Carefully sweep the absorbed material into a sealable, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose: Transfer the sealed waste container to your institution's Environmental Health & Safety (EHS) department for proper disposal.

4.3. Waste Disposal All materials contaminated with this compound, including reaction residues, contaminated solvents, and disposable PPE, must be treated as hazardous waste.

  • Segregation: Collect all waste in a dedicated, properly labeled container for halogenated organic waste.

  • Compliance: Disposal must be conducted in strict accordance with local, state, and federal regulations.[5] Consult your institution's EHS guidelines.

Chemical & Physical Data

The following table summarizes the key physical and chemical properties for this compound and a related isomer for comparison.

PropertyThis compound4-Chloro-3-iodoanisole
CAS Number 175278-23-42401-25-4
Molecular Formula C₇H₆ClIOC₇H₆ClIO
Molecular Weight 284.48 g/mol 268.48 g/mol [8]
Appearance Solid (form may vary)Not specified
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
Storage Store at 4°C, protect from light[8]Store in a cool, dry place

Conclusion

This compound is an indispensable tool in modern synthetic chemistry. However, its utility is matched by its potential hazards. A comprehensive safety-first approach, grounded in a thorough understanding of its chemical nature, is non-negotiable. By adhering to the principles of risk assessment, utilizing appropriate engineering controls and PPE, and following established protocols for handling and disposal, researchers can confidently and safely leverage this compound's synthetic potential. Always consult the most recent Safety Data Sheet and your institution's specific safety protocols before commencing work.

References

Commercial availability of 1-Chloro-2-iodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Availability and Application of 1-Chloro-2-iodo-4-methoxybenzene

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound (CAS No. 2401-25-4), a key halogenated aromatic intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document covers its physicochemical properties, commercial availability, applications as a synthetic building block, and essential safety protocols. The strategic positioning of chloro, iodo, and methoxy groups on the benzene ring makes this compound a highly versatile reagent for constructing complex molecular architectures through site-selective functionalization.

Compound Identification and Physicochemical Properties

This compound, also known as 4-Chloro-3-iodoanisole, is a polysubstituted aromatic compound. The distinct electronic and steric properties of its substituents allow for controlled, stepwise modifications, which is a critical feature in multi-step organic synthesis.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 2401-25-4[1][2]
Molecular Formula C₇H₆ClIO[3][4]
Molecular Weight 268.48 g/mol [3][4]
Synonyms 4-Chloro-3-iodoanisole; Benzene, 1-chloro-2-iodo-4-methoxy-[4]
Density 1.82 g/cm³[3]
Boiling Point 284.8°C at 760 mmHg[3]
Flash Point 126°C[3]
Physical Form Liquid
Storage Keep in a dark place, sealed in dry, room temperature conditions.[4]

Commercial Availability and Procurement

This compound is readily available from a variety of specialized chemical suppliers. It is typically offered at research-grade purity, suitable for most applications in synthetic and medicinal chemistry. When procuring this reagent, it is crucial to verify the purity specifications and obtain a Certificate of Analysis (COA) to ensure the material's identity and quality.[2]

Table 2: Selected Commercial Suppliers

SupplierPurityAvailable QuantitiesNotes
Sigma-Aldrich 98%100 mg, 250 mg, 1 g, 5 gDistributed via Ambeed, Inc.
Matrix Scientific Not specifiedInquire for detailsCAS No. 2401-25-4 listed.[1]
BLD Pharm Not specifiedInquire for detailsProvides access to NMR, HPLC, and LC-MS data.[2]
Sunway Pharm Ltd 97%1 g, 5 gAlso known as 4-Chloro-3-iodoanisole.[4]
Shanghai Aladdin Biochemical 95%1 gPrice listed as ¥250.9/1g.[3]

Note: Pricing and stock availability are subject to change. Researchers should consult the suppliers' websites for the most current information.

Applications in Organic Synthesis and Drug Discovery

The utility of this compound stems from the differential reactivity of its halogen substituents. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond. This disparity is the cornerstone of its application in selective cross-coupling reactions, a foundational technology in modern drug discovery.[5]

Rationale for Use: Selective Cross-Coupling

The iodine atom is the primary site for oxidative addition with transition metal catalysts, particularly palladium complexes. This allows the iodo position to be selectively functionalized via reactions like Suzuki, Stille, Heck, Sonogashira, or Buchwald-Hartwig amination, while leaving the more robust chloro group intact for subsequent transformations.[5] This sequential functionalization strategy is paramount for the efficient and convergent synthesis of complex drug candidates. The methoxy group, being an electron-donating substituent, activates the ring and influences the regioselectivity of further reactions. The presence of chloro and methoxy groups is common in drug molecules, where they can modulate pharmacological activity, bioavailability, and metabolic stability.[6]

Experimental Workflow: Suzuki Cross-Coupling

The following diagram and protocol describe a representative workflow for the selective functionalization of this compound via a Suzuki-Miyaura cross-coupling reaction, a widely used method for forming carbon-carbon bonds.

G cluster_product Product A 1-Chloro-2-iodo- 4-methoxybenzene C Palladium Catalyst (e.g., Pd(PPh3)4) B Arylboronic Acid (R-B(OH)2) F 2-Aryl-1-chloro- 4-methoxybenzene C->F D Base (e.g., K2CO3) E Solvent (e.g., Toluene/H2O)

Caption: Workflow for selective Suzuki coupling at the iodo position.

Detailed Protocol: Selective Suzuki-Miyaura Coupling

This protocol is a generalized procedure and should be optimized for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a suitable base such as potassium carbonate (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq.). The choice of catalyst and ligand is critical and may require screening for optimal results.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to a temperature between 80-110°C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-1-chloro-4-methoxybenzene.

Safety, Handling, and Storage

As a halogenated organic compound, this compound requires careful handling in a well-ventilated chemical fume hood. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally related compounds like 1-chloro-2-iodobenzene and 4-chloroanisole provide guidance.[8][9]

Table 3: Hazard Identification and Precautions

Hazard CategoryGHS Classification (Anticipated)Precautionary Measures
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Do not eat, drink, or smoke when using. Avoid breathing vapors. Wash hands thoroughly after handling.[8][10]
Skin Irritation Causes skin irritation.Wear protective gloves and clothing.[9]
Eye Irritation Causes serious eye irritation.Wear safety goggles or a face shield.[9]
Respiratory Irritation May cause respiratory irritation.Use only outdoors or in a well-ventilated area.[9]

Storage and Handling:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and protect from light, as iodo-compounds can be light-sensitive.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a commercially accessible and highly valuable building block for the synthesis of complex organic molecules. Its differentiated halogen reactivity provides a strategic advantage for medicinal chemists, enabling selective and sequential functionalization. By understanding its properties, sourcing options, and safe handling procedures, researchers can effectively leverage this reagent to accelerate discovery programs in pharmaceuticals and materials science.

References

An In-depth Technical Guide to the Synthesis of 1-Chloro-2-iodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways to obtain 1-chloro-2-iodo-4-methoxybenzene, a valuable substituted aromatic compound in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the available synthetic strategies, including the selection of starting materials, reaction mechanisms, and experimental protocols.

Introduction

This compound, with the CAS number 2401-25-4, is a halogenated anisole derivative.[1] Its structure, featuring a specific substitution pattern of chloro, iodo, and methoxy groups on the benzene ring, makes it a versatile intermediate in the synthesis of more complex molecules. The strategic placement of these functional groups allows for selective transformations, such as cross-coupling reactions, making it a key building block in the preparation of pharmaceuticals, agrochemicals, and novel materials.[2] This guide will explore the primary synthetic routes for its preparation, focusing on the underlying chemical principles and practical experimental details.

Synthetic Strategies and Starting Materials

The synthesis of this compound can be approached through two principal strategies, each utilizing different commercially available starting materials:

  • Electrophilic Iodination of 4-Chloroanisole: This is a direct approach where the iodine atom is introduced onto the aromatic ring of 4-chloroanisole through an electrophilic aromatic substitution reaction.

  • Sandmeyer Reaction of 2-Iodo-4-methoxyaniline: This multi-step approach involves the diazotization of an amino group on a pre-iodinated aniline derivative, followed by its replacement with a chlorine atom.

The choice between these routes depends on factors such as the availability and cost of starting materials, desired purity of the final product, and the scale of the synthesis.

Route 1: Electrophilic Iodination of 4-Chloroanisole

This is arguably the more direct and atom-economical approach, starting from the readily available 4-chloroanisole (also known as 1-chloro-4-methoxybenzene).[3][4] The methoxy group (-OCH₃) is a strong activating and ortho-, para-directing group in electrophilic aromatic substitution. Since the para position is blocked by the chlorine atom, the incoming electrophile (an iodinating agent) is directed to the ortho position (C2), yielding the desired product.

Mechanism of Electrophilic Iodination

The reaction proceeds via the classical mechanism of electrophilic aromatic substitution. An electrophilic iodine species, often generated in situ, attacks the electron-rich aromatic ring of 4-chloroanisole to form a resonance-stabilized carbocation intermediate (sigma complex). Subsequent loss of a proton from the ring restores aromaticity and yields the iodinated product.

Experimental Protocol: Iodination using Iodine and an Oxidizing Agent

A common and effective method for the iodination of activated aromatic compounds like anisoles involves the use of molecular iodine (I₂) in the presence of an oxidizing agent.[5] The oxidizing agent converts I₂ into a more potent electrophilic species, such as the iodonium ion (I⁺). A variety of oxidizing systems can be employed, including periodic acid (HIO₄) or a combination of potassium iodide and a peroxide.[6][7]

Materials:

  • 4-Chloroanisole

  • Iodine (I₂)

  • Periodic acid dihydrate (H₅IO₆) or Potassium Iodide (KI) and Hydrogen Peroxide (H₂O₂)

  • Glacial Acetic Acid

  • Sulfuric Acid (catalytic amount)

  • Water

  • Acetone

Step-by-Step Procedure (Illustrative, based on iodination with periodic acid): [7]

  • In a reaction flask, dissolve 4-chloroanisole in glacial acetic acid.

  • Add iodine (I₂) and periodic acid dihydrate to the solution.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture gently (e.g., 65-70 °C) with continuous stirring. The progress of the reaction can be monitored by the disappearance of the purple color of iodine.

  • Once the reaction is complete, cool the mixture and dilute it with water to precipitate the crude product.

  • Collect the solid product by filtration and wash it thoroughly with water.

  • Purify the crude this compound by recrystallization from a suitable solvent, such as acetone.

Causality in Experimental Choices:
  • Solvent: Glacial acetic acid is a common solvent for this reaction as it is polar enough to dissolve the reactants and is resistant to oxidation.

  • Oxidizing Agent: Periodic acid is an effective oxidizing agent that converts iodine to a more electrophilic species, facilitating the substitution reaction.[7] The byproducts of this oxidation are water and iodic acid, which are relatively benign.

  • Catalyst: A strong acid catalyst like sulfuric acid further activates the iodinating agent and increases the rate of the electrophilic substitution.

Visualization of the Synthetic Workflow

Electrophilic_Iodination_Workflow Start 4-Chloroanisole Reaction Electrophilic Aromatic Substitution Start->Reaction Reagents Iodine (I₂) Periodic Acid (H₅IO₆) Acetic Acid, H₂SO₄ (cat.) Reagents->Reaction Product This compound Reaction->Product Sandmeyer_Reaction_Workflow Start 2-Iodo-4-methoxyaniline Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Start->Diazotization Diazonium_Salt Aryl Diazonium Salt Diazotization->Diazonium_Salt Sandmeyer Sandmeyer Reaction (CuCl) Diazonium_Salt->Sandmeyer Product This compound Sandmeyer->Product

References

Methodological & Application

Application Notes and Protocols for the Chemoselective Suzuki Coupling of 1-Chloro-2-iodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemoselective Suzuki-Miyaura cross-coupling reaction utilizing 1-chloro-2-iodo-4-methoxybenzene as the electrophilic partner. The inherent reactivity difference between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for selective functionalization at the C-I position, preserving the C-Cl bond for subsequent transformations. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the synthesis of complex biaryl and substituted aromatic structures. We will delve into the mechanistic underpinnings of this selectivity, provide optimized reaction protocols, and discuss critical parameters for achieving high yields and selectivity.

Introduction to Chemoselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate.[1] The reaction has become indispensable in the synthesis of polyolefins, styrenes, and substituted biphenyls, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[1]

The selective functionalization of polyhalogenated aromatic compounds presents a unique synthetic challenge and opportunity. The differential reactivity of various carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, which generally follows the order I > OTf > Br >> Cl, allows for sequential, site-selective modifications.[4][5] This chemoselectivity is primarily governed by the bond dissociation energies of the carbon-halogen bonds, where the weaker C-I bond is more susceptible to the rate-determining oxidative addition step in the catalytic cycle.[5]

Our focus, this compound, is an ideal substrate for demonstrating this principle. The significant difference in reactivity between the C-I and C-Cl bonds enables a highly selective Suzuki coupling at the 2-position, leaving the chloro substituent at the 1-position untouched for further synthetic elaboration.

Mechanistic Rationale for Chemoselectivity

The catalytic cycle of the Suzuki-Miyaura reaction comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2][4]

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Rate-Determining) Ar-Pd(II)-X(L2) Ar-Pd(II)-X Intermediate Transmetalation Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R' Intermediate Reductive_Elimination Reductive Elimination

  • Oxidative Addition: This is typically the rate-determining step of the catalytic cycle.[1][4] A palladium(0) complex inserts into the carbon-halogen bond of the electrophile (Ar-X), forming a palladium(II) intermediate. The reactivity order (I > Br > Cl) is a direct consequence of the decreasing strength of the C-X bond. For this compound, the significantly lower bond energy of the C-I bond compared to the C-Cl bond leads to preferential oxidative addition at the C-I bond.[4]

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) center.[1] This process is facilitated by a base, which activates the organoboron species, making it more nucleophilic.[1][2][6] The choice of base is critical and can influence reaction rates and yields.[2]

  • Reductive Elimination: The final step involves the formation of the new C-C bond and the regeneration of the active Pd(0) catalyst.[1] The two organic groups on the palladium(II) complex couple, and the desired biaryl product is released.

The chemoselectivity in the Suzuki coupling of this compound is therefore kinetically controlled, with the reaction proceeding through the lower energy pathway involving the cleavage of the C-I bond.

Experimental Protocols

The following protocols provide a starting point for the chemoselective Suzuki coupling of this compound. Optimization may be required depending on the specific boronic acid used.

Protocol 1: General Procedure for Selective Suzuki Coupling at the C-I Position

This protocol is suitable for a wide range of aryl and heteroaryl boronic acids.

Materials:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Arylboronic Acid≥97%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Ligand GradeCommercially Available
Potassium Phosphate (K₃PO₄)Anhydrous, ≥98%Commercially Available
1,4-DioxaneAnhydrous, ≥99.8%Commercially Available
Deionized WaterHigh PurityIn-house

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (3.0 eq).

  • In a separate vial, prepare the catalyst pre-mixture by dissolving palladium(II) acetate (Pd(OAc)₂) (0.02 eq) and SPhos (0.04 eq) in a small amount of anhydrous 1,4-dioxane.

  • Add the catalyst pre-mixture to the Schlenk flask containing the reagents.

  • Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v) to achieve a final substrate concentration of 0.1 M.

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-1-chloro-4-methoxybenzene derivative.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine Reactants: This compound (1.0 eq) Arylboronic Acid (1.2 eq) K₃PO₄ (3.0 eq) C Add Catalyst and Solvents (Dioxane/Water 4:1) A->C B Prepare Catalyst Pre-mixture: Pd(OAc)₂ (0.02 eq) SPhos (0.04 eq) in Dioxane B->C D Degas Mixture (Ar bubbling or Freeze-Pump-Thaw) C->D E Heat to 80-100 °C with Stirring D->E F Monitor Progress (TLC or LC-MS) E->F G Cool to Room Temperature F->G H Dilute with Organic Solvent and Wash G->H I Dry and Concentrate H->I J Purify by Flash Chromatography I->J

Critical Parameters and Optimization
  • Catalyst System: The choice of palladium source and ligand is crucial. While Pd(OAc)₂ with SPhos is a robust system, other catalysts like Pd₂(dba)₃ with XPhos or Buchwald's third-generation precatalysts can also be effective, especially for challenging substrates.[7][8] The use of bulky, electron-rich phosphine ligands generally enhances the rate of both oxidative addition and reductive elimination.[7]

  • Base: Potassium phosphate (K₃PO₄) is a commonly used base that is effective for a wide range of substrates.[7] Other bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can also be employed.[2] The choice of base can significantly impact the reaction outcome, and screening of different bases may be necessary for optimization.[2]

  • Solvent: A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents. Toluene, THF, and DMF can also be used as the organic solvent. Anhydrous conditions can also be employed, particularly if any of the reactants are water-sensitive.

  • Temperature: The reaction is typically run at elevated temperatures to ensure a reasonable reaction rate. However, excessively high temperatures can lead to side reactions such as dehalogenation.[9]

  • Degassing: Thoroughly degassing the reaction mixture is essential to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and deactivate it.

Potential Side Reactions and Troubleshooting

  • Homocoupling of Boronic Acid: This can occur, especially at higher temperatures or with prolonged reaction times. Using a slight excess of the boronic acid can help to drive the desired cross-coupling reaction to completion.

  • Dehalogenation: The replacement of the halogen with a hydrogen atom is a potential side reaction, particularly for the more reactive C-I bond.[9][10] This is often promoted by the presence of a palladium-hydride species.[9] Careful control of the reaction temperature and minimizing the reaction time can help to suppress this side reaction.

  • Protodeborylation: Boronic acids can be susceptible to hydrolysis, leading to the formation of the corresponding arene.[10] This is more prevalent with heteroaryl boronic acids.[10] Using anhydrous conditions or minimizing the amount of water can mitigate this issue.

  • Reaction at the C-Cl bond: While significantly less reactive, some coupling at the C-Cl position may occur, especially under harsh conditions or with highly active catalyst systems designed for aryl chloride activation.[11][12] If this is observed, reducing the reaction temperature or using a less active catalyst system may be beneficial.

Conclusion

The chemoselective Suzuki-Miyaura coupling of this compound offers a reliable and efficient method for the synthesis of 2-substituted-1-chloro-4-methoxybenzene derivatives. The pronounced difference in the reactivity of the C-I and C-Cl bonds allows for a high degree of selectivity, providing a valuable tool for the construction of complex molecular architectures. By carefully selecting the catalyst system, base, and reaction conditions, researchers can achieve high yields of the desired mono-coupled product, preserving the chloro substituent for subsequent synthetic transformations. The protocols and insights provided in this guide serve as a robust starting point for the successful implementation of this powerful synthetic methodology.

References

Application Notes: Chemoselective Heck Reaction Protocol using 1-Chloro-2-iodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1] This powerful transformation, recognized with the 2010 Nobel Prize in Chemistry, provides a direct route to substituted alkenes, which are pivotal structures in pharmaceuticals, agrochemicals, and materials science.[1][2]

This application note provides a detailed protocol for the chemoselective Heck reaction using 1-Chloro-2-iodo-4-methoxybenzene. This dihalogenated substrate presents a unique opportunity to leverage the differential reactivity of aryl-iodide and aryl-chloride bonds. The significantly lower bond dissociation energy of the C-I bond compared to the C-Cl bond allows for selective activation and coupling at the iodine-bearing position, leaving the chlorine atom untouched for potential subsequent transformations. The rate-determining step for most Heck reactions involving aryl halides is the oxidative addition of the halide to the Pd(0) catalyst, which follows the general reactivity trend: I > OTf > Br >> Cl.[3] This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for synthesizing 4-methoxy-2-chlorostilbene derivatives.

Mechanism and Basis for Chemoselectivity

The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[4][5] Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the electrophile. In the case of this compound, the oxidative addition occurs preferentially at the more reactive carbon-iodine bond to form a square planar Aryl-Pd(II)-I complex. The C-Cl bond remains intact due to its higher bond strength and slower reaction kinetics.[3]

  • Alkene Coordination & Migratory Insertion: The alkene substrate then coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the aryl-palladium bond, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.[1][3]

  • β-Hydride Elimination: For the reaction to proceed, the alkyl-palladium intermediate must have a hydrogen atom on the carbon adjacent (beta) to the palladium. A syn-β-hydride elimination occurs, where this hydrogen is transferred to the palladium, forming a hydrido-palladium(II) species and releasing the substituted alkene product.[5] This step is typically stereospecific, leading predominantly to the trans-(E)-alkene.[6]

  • Catalyst Regeneration: The final step involves the reductive elimination of H-X (in this case, HI) from the palladium complex, which is facilitated by a base. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]

Heck_Catalytic_Cycle Fig. 1: Catalytic Cycle of the Chemoselective Heck Reaction cluster_reagents cluster_products pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-I(L)₂ (Ar = 4-MeO-2-Cl-Ph) oxidative_addition->pd_complex alkene_coordination Alkene Coordination pd_complex->alkene_coordination pi_complex [Ar-Pd(II)-I(L)₂(Alkene)] alkene_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion alkyl_pd R-CH₂-CH(Ar)-Pd(II)-I(L)₂ migratory_insertion->alkyl_pd beta_elimination β-Hydride Elimination alkyl_pd->beta_elimination product_complex [Product-Pd(II)-H(I)(L)₂] beta_elimination->product_complex reductive_elimination Reductive Elimination (+ Base) product_complex->reductive_elimination Product Product product_complex->Product Product (E)-4-methoxy-2-chlorostilbene reductive_elimination->pd0 Base-H⁺I⁻ Base-H⁺I⁻ reductive_elimination->Base-H⁺I⁻ center reagents_in products_out Ar-I (Cl) Ar-I (Cl) Ar-I (Cl)->oxidative_addition 1-Chloro-2-iodo- 4-methoxybenzene Alkene Alkene Alkene->alkene_coordination Styrene Experimental_Workflow Fig. 2: General Experimental Workflow start Start: Prepare Glassware reagents Weigh & Add Reagents: 1. This compound 2. Pd(OAc)₂ & P(o-tol)₃ 3. Add magnetic stir bar start->reagents atmosphere Establish Inert Atmosphere (Evacuate & backfill with N₂/Ar 3x) reagents->atmosphere solvents Add Anhydrous Solvents & Liquid Reagents: 1. DMF 2. Styrene 3. Triethylamine atmosphere->solvents reaction Heat Reaction Mixture (e.g., 100 °C) with vigorous stirring solvents->reaction monitoring Monitor Reaction Progress (TLC or GC-MS) reaction->monitoring workup Aqueous Work-up: 1. Cool to RT 2. Dilute with Ether/EtOAc 3. Wash with H₂O & Brine monitoring->workup Upon completion purification Purification: 1. Dry organic layer (MgSO₄) 2. Concentrate in vacuo 3. Column Chromatography workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end End: Pure Product characterization->end

References

Application Note & Protocol: Palladium-Catalyzed Cross-Coupling of 1-Chloro-2-iodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of Dihalogenated Arenes in Synthesis

1-Chloro-2-iodo-4-methoxybenzene stands out as a highly valuable and versatile building block in modern organic synthesis. Its utility is rooted in the differential reactivity of its two halogen substituents—iodine and chlorine—in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly more susceptible to oxidative addition to a Pd(0) center than the more robust carbon-chlorine (C-Cl) bond. This chemoselectivity enables the sequential, site-selective formation of new carbon-carbon and carbon-heteroatom bonds, facilitating the efficient construction of complex, polysubstituted aromatic compounds.[1][2] This application note offers detailed protocols and mechanistic insights for leveraging this reactivity in Suzuki and Sonogashira cross-coupling reactions, which are fundamental transformations in pharmaceutical and materials science research.[3]

Core Principle: Chemoselective Activation

The success of sequential cross-coupling on this compound is predicated on the substantial difference in bond dissociation energies (BDE) between the C-I and C-Cl bonds. The C-I bond possesses a lower BDE, making it the kinetically favored site for oxidative addition by a low-valent palladium catalyst.[1][2] Through careful selection of the catalyst, ligand, and reaction conditions, it is possible to exclusively cleave the C-I bond while leaving the C-Cl bond intact for subsequent functionalization.[4]

G cluster_0 Catalytic Cycle cluster_1 Substrate & Product A Pd(0)L_n B Oxidative Addition (Ar-I Bond) A->B + Ar-I C Ar-Pd(II)-I(L_n) B->C Substrate This compound D Transmetalation (e.g., with R-B(OH)₂) C->D E Ar-Pd(II)-R(L_n) D->E H [Base] D->H activates F Reductive Elimination E->F F->A - Product G Ar-R Product F->G Product 2-Aryl-1-chloro-4-methoxybenzene G start Start reagents Combine Substrate, Boronic Acid, Base, & Solvent start->reagents degas Degas Mixture (e.g., N₂ sparging) reagents->degas catalyst Add Pd Catalyst & Ligand degas->catalyst heat Heat to Reaction Temp (e.g., 80-100 °C) catalyst->heat monitor Monitor by TLC/GC-MS heat->monitor quench Reaction Quench (e.g., add H₂O) monitor->quench extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry purify Purify by Column Chromatography dry->purify end Characterize Product purify->end G cluster_0 Sonogashira Catalytic Cycle cluster_1 Copper(I) Cycle A Pd(0)L_n B Oxidative Addition (Ar-I Bond) A->B + Ar-I C Ar-Pd(II)-I(L_n) B->C D Transmetalation C->D E Ar-Pd(II)-C≡CR(L_n) D->E F Reductive Elimination E->F F->A - Product G Ar-C≡CR Product F->G CuI CuI Alkyne R-C≡C-H CuAcetylide R-C≡C-Cu Alkyne->CuAcetylide + CuI, - Base·HI Base Base CuAcetylide->D To Pd Cycle

References

Application Note: Chemoselective N-Arylation Protocols Utilizing 1-Chloro-2-iodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed technical overview and robust experimental protocols for the selective N-arylation of amines using 1-chloro-2-iodo-4-methoxybenzene. This di-halogenated aryl electrophile serves as a valuable building block, enabling the introduction of a 2-chloro-5-methoxyphenyl moiety onto a nitrogen nucleophile with high precision. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for a highly chemoselective reaction, primarily through palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation. We will delve into the mechanistic underpinnings of these transformations, provide step-by-step laboratory protocols, and offer expert insights into troubleshooting and optimization.

Introduction: The Strategic Value of Chemoselective N-Arylation

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, where arylamines are ubiquitous structural motifs.[1] The Buchwald-Hartwig amination and the Ullmann condensation represent the two most powerful strategies for constructing these bonds, offering broad substrate scope and functional group tolerance.[2][3]

The substrate at the heart of this guide, this compound, presents a unique synthetic opportunity. As a di-halogenated arene, it can participate in sequential cross-coupling reactions. The key to its utility lies in the differential reactivity of the C-I and C-Cl bonds. In palladium- and copper-catalyzed systems, the C-I bond is significantly more susceptible to oxidative addition, the rate-determining step in many cross-coupling cycles.[4] This inherent reactivity difference allows for a highly selective N-arylation at the C-2 position, leaving the C-1 chloro substituent intact for subsequent downstream transformations. This application note will focus on providing a reliable protocol for achieving this selective initial N-arylation.

Mechanistic Rationale and Catalyst System Selection

Achieving high selectivity in the N-arylation of this compound is contingent on exploiting the kinetic differences in C-X bond activation.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become the gold standard for C-N bond formation due to its mild conditions and exceptional scope.[2][5] The catalytic cycle, illustrated below, is a well-understood process.

The cycle initiates with the oxidative addition of the aryl halide to a Pd(0) complex, which is the selectivity-determining step. The C-I bond, with its lower bond dissociation energy compared to the C-Cl bond, undergoes oxidative addition at a much faster rate.[4] This is followed by the coordination of the amine and deprotonation by a base to form a palladium-amido complex. The final, irreversible step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[4][5][6]

The choice of ligand is critical for catalytic efficiency. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) are often employed as they promote both the oxidative addition and the final reductive elimination steps, while preventing catalyst decomposition.[2][7]

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(I) pd0->oa_complex Oxidative Addition amine_complex [L-Pd(II)(Ar)(HNR'R'')]⁺ I⁻ oa_complex->amine_complex Amine Coordination amido_complex L-Pd(II)(Ar)(NR'R'') amine_complex->amido_complex Deprotonation baseh [Base-H]⁺ amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product ari Ar-I hnr HNR'R'' base Base

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation that has seen a modern resurgence with the development of ligand-accelerated protocols.[3] While traditionally requiring harsh conditions, modern Ullmann reactions can often be performed at lower temperatures.[8] The mechanism is thought to proceed through a Cu(I)/Cu(III) catalytic cycle.[9][10]

Similar to the palladium-catalyzed reaction, the first step is believed to be the oxidative addition of the aryl iodide to a Cu(I) complex to form a Cu(III) intermediate.[10][11][12] This is followed by reaction with the amine and subsequent reductive elimination to yield the N-arylated product and regenerate the active copper catalyst. Diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), are often crucial for stabilizing the copper intermediates and facilitating the catalytic turnover.[9][13]

Ullmann Catalytic Cycle cu1 L-Cu(I)-Nu cu3 L-Cu(III)(Ar)(I)(Nu) cu1->cu3 Oxidative Addition cu3->cu1 Reductive Elimination product Ar-Nu cu3->product ari Ar-I hnu H-Nu base Base start->cu1 L-Cu(I)X + H-Nu + Base

Caption: A proposed catalytic cycle for the Ullmann N-arylation.

Experimental Application & Protocols

The following section provides a detailed, step-by-step protocol for the selective N-arylation of a generic secondary amine with this compound using a palladium-catalyzed Buchwald-Hartwig system. This method is generally robust, but optimization may be required for specific amine substrates.

General Experimental Workflow

The overall process involves careful preparation of reagents under an inert atmosphere, execution of the coupling reaction, and subsequent workup and purification to isolate the final product.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Dry Glassware (Oven or Flame-dry) p2 Charge Vessel with Solids: - Aryl Halide - Amine - Base - Catalyst/Ligand p1->p2 p3 Seal & Purge with Inert Gas (Ar/N₂) p2->p3 r1 Add Anhydrous Solvent via Syringe p3->r1 r2 Heat to Reaction Temperature r1->r2 r3 Monitor Progress (TLC, GC-MS, LC-MS) r2->r3 w1 Cool to RT & Quench Reaction r3->w1 w2 Aqueous Workup (Extraction) w1->w2 w3 Dry & Concentrate w2->w3 w4 Purify via Column Chromatography w3->w4

Caption: General experimental workflow for N-arylation reactions.

Materials and Equipment
  • Reagents :

    • This compound

    • Amine coupling partner

    • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst)

    • Phosphine ligand (e.g., XPhos, RuPhos)

    • Base (e.g., Sodium tert-butoxide (NaOtBu), Potassium Carbonate (K₂CO₃))

    • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

    • Deuterated solvent for NMR (e.g., CDCl₃)

    • Reagents for workup and chromatography (e.g., Ethyl Acetate, Hexanes, Brine, MgSO₄/Na₂SO₄, Silica Gel)

  • Equipment :

    • Schlenk flask or reaction vial with a screw cap and septum

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature control

    • Inert gas line (Argon or Nitrogen) with manifold

    • Syringes and needles

    • Standard laboratory glassware for workup

    • Rotary evaporator

    • Flash chromatography system

    • Analytical instruments: TLC plates, GC-MS or LC-MS, NMR spectrometer

Detailed Step-by-Step Protocol

Note: All operations should be performed under an inert atmosphere (Argon or Nitrogen) unless otherwise specified.

  • Vessel Preparation : To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the phosphine ligand (0.02-0.05 equiv), the palladium precatalyst (0.01-0.025 equiv), and the base (e.g., NaOtBu, 1.4 equiv).

  • Reagent Addition : Seal the flask with a septum, and evacuate and backfill with inert gas three times. Add the amine coupling partner (1.2 equiv). If the amine is a liquid, it can be added via syringe.

  • Solvent Addition : Add anhydrous toluene (or another suitable solvent) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl halide.

  • Reaction Execution : Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction vigorously.

  • Reaction Monitoring : Monitor the reaction progress periodically by taking small aliquots via syringe and analyzing by TLC or GC-MS.[14] The reaction is typically complete within 4-24 hours.

  • Workup : Once the reaction is complete (as judged by the consumption of the starting aryl iodide), cool the mixture to room temperature. Quench the reaction by carefully adding water. Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Extraction : Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[15]

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.

  • Characterization : Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation and Expected Results

The precise conditions and outcomes will vary depending on the specific amine used. Below is a table outlining a representative reaction setup.

ComponentMolar Equiv.Mol %Sample Amount (for 1 mmol scale)
This compound1.0-284.5 mg
Secondary Amine (e.g., Morpholine)1.2-104.5 mg (105 µL)
Pd₂(dba)₃0.011 mol % Pd9.2 mg
XPhos0.022 mol %9.5 mg
Sodium tert-butoxide (NaOtBu)1.4-134.5 mg
Anhydrous Toluene--10 mL (0.1 M)
Temperature --100 °C
Typical Yield --75-95%

Troubleshooting Guide

Even with robust protocols, challenges can arise. Here are solutions to common problems.

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded Pd source or ligand).2. Insufficiently inert atmosphere (oxygen contamination).3. Poor quality reagents/solvent (presence of water).4. Insufficiently strong base for the specific amine.1. Use a fresh bottle of catalyst/ligand or a pre-catalyst.2. Ensure proper Schlenk technique; thoroughly degas the solvent.3. Use freshly distilled/anhydrous solvents.4. Switch to a stronger base like LHMDS or KHMDS.
Hydrodehalogenation Presence of a hydride source (e.g., from base, solvent, or amine) leading to replacement of 'I' with 'H'.[16]1. Use a high-purity base (e.g., sublimed NaOtBu).2. Ensure solvents are rigorously dried.3. Choose a ligand that promotes faster reductive elimination.
Loss of Selectivity Reaction at the C-Cl bond is observed.1. Lower the reaction temperature and/or shorten the reaction time.2. Use a ligand system known for high selectivity at lower temperatures.3. Ensure you do not add a large excess of the palladium catalyst.
Difficult Purification Streaking on TLC plate; product co-elutes with impurities.1. The product may be basic; add 1% triethylamine to the eluent.2. If the product is an oil, check for volatility and avoid excessive heating on the rotovap.[17]3. Consider an alternative purification method like crystallization.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of complex molecules. The pronounced difference in C-I and C-Cl bond reactivity allows for a predictable and chemoselective N-arylation reaction. The palladium-catalyzed Buchwald-Hartwig protocol detailed herein provides a reliable and high-yielding method for this transformation. By understanding the underlying mechanisms and potential experimental pitfalls, researchers can confidently employ this strategy to access valuable 2-chloro-5-methoxyphenylamine derivatives, preserving a chloro-handle for subsequent synthetic diversification.

References

Application Note: Strategic Ligand Selection for Selective Cross-Coupling Reactions with 1-Chloro-2-iodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a detailed framework for selecting the optimal phosphine ligands for palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—with the difunctionalized arene, 1-chloro-2-iodo-4-methoxybenzene. By leveraging the inherent reactivity differences between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds, this note outlines strategies and protocols to achieve high chemoselectivity, enabling the targeted functionalization of the C-I bond while preserving the C-Cl bond for subsequent synthetic transformations.

Introduction

This compound is a valuable and versatile building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science. Its two distinct halogen atoms offer the potential for sequential, site-selective cross-coupling reactions. The success of this strategy hinges on the ability to precisely control which carbon-halogen bond reacts. This control is primarily achieved through the judicious selection of the ligand that coordinates to the palladium catalyst. This application note serves as a technical guide for researchers to navigate the complexities of ligand selection to achieve high selectivity for C-I bond activation.

The Principle of Chemoselective C-I Bond Activation

The ability to selectively functionalize the C-I bond in the presence of a C-Cl bond is rooted in fundamental principles of organometallic chemistry.[1]

1.1. The Halogen Reactivity Gradient

The primary driver for selectivity is the difference in bond dissociation energies of carbon-halogen bonds. The C-I bond is significantly weaker than the C-Cl bond, leading to a natural preference for the oxidative addition of the C-I bond to a Pd(0) center. This reactivity trend generally follows the order: C–I > C–Br ~ C–OTf > C–Cl.[1]

1.2. The Role of the Palladium Catalyst and Ligand

While the inherent reactivity of the C-I bond provides a thermodynamic bias, kinetic control exerted by the ligand is crucial for achieving high selectivity. The ligand's steric and electronic properties directly influence the rate and selectivity of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[2][3]

  • Steric Bulk: Large, bulky ligands can sterically hinder the approach of the palladium center to the more sterically accessible C-I bond, further enhancing selectivity.

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which promotes the oxidative addition of even less reactive C-Cl bonds. Therefore, a careful balance is needed to activate the C-I bond efficiently without promoting unwanted C-Cl activation.[4]

1.3. Visualizing the Catalytic Cycle

The general catalytic cycle for cross-coupling reactions highlights the critical oxidative addition step where ligand choice has the most significant impact.

Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (C-I Bond Cleavage) Pd(0)L_n->Oxidative_Addition Ar-I ArPd(II)(I)L_n Ar-Pd(II)(I)L_n Oxidative_Addition->ArPd(II)(I)L_n Transmetalation Transmetalation (with Nu-M) ArPd(II)(I)L_n->Transmetalation ArPd(II)(Nu)L_n Ar-Pd(II)(Nu)L_n Transmetalation->ArPd(II)(Nu)L_n Reductive_Elimination Reductive Elimination ArPd(II)(Nu)L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-Nu

Figure 1: General Catalytic Cycle for Cross-Coupling

Ligand Selection for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For the selective coupling of this compound, bulky, electron-rich monophosphine ligands are generally the top choice.[4][5]

2.1. Recommended Ligands

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): This ligand is highly effective for Suzuki-Miyaura couplings, demonstrating excellent reactivity and selectivity for C-I bond activation. Its steric bulk and electron-rich nature facilitate the oxidative addition step even at lower temperatures.[5][6][7]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Similar to XPhos, SPhos is another highly active ligand for Suzuki-Miyaura reactions, often providing high yields and selectivity.[8][9][10][11]

2.2. Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with phenylboronic acid using an XPhos-based catalyst system.

ReagentAmount (mmol)Molar Eq.
This compound1.01.0
Phenylboronic Acid1.21.2
Pd(OAc)₂0.020.02
XPhos0.040.04
K₃PO₄2.02.0
Toluene/H₂O (10:1)5 mL-

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (3.4 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

  • Evacuate and backfill the tube with argon (repeat 3 times).

  • Add this compound (284.5 mg, 1.0 mmol) and phenylboronic acid (146.3 mg, 1.2 mmol).

  • Add 5 mL of a degassed 10:1 mixture of toluene and water.

  • Stir the reaction mixture at 80 °C for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

2.3. Experimental Workflow

Suzuki_Workflow Start Start Reagent_Prep Prepare Reagents (Substrate, Boronic Acid, Catalyst, Ligand, Base) Start->Reagent_Prep Reaction_Setup Set up Reaction under Argon Reagent_Prep->Reaction_Setup Heating Heat at 80°C for 12h Reaction_Setup->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

Figure 2: Suzuki-Miyaura Coupling Workflow

Ligand Selection for Sonogashira Coupling

The Sonogashira coupling is a fundamental reaction for the synthesis of aryl alkynes.[12][13] Achieving selectivity in this reaction with dihaloarenes is highly dependent on the reaction conditions and ligand choice.[14][15]

3.1. Recommended Ligands and Conditions

  • PPh₃ (Triphenylphosphine): In combination with a copper(I) co-catalyst, PPh₃ is a standard and effective ligand for Sonogashira couplings. Its moderate electron-donating ability and steric profile can provide good selectivity for C-I bond activation, especially at room temperature.[13]

  • Copper-Free Conditions: For some sensitive substrates, copper-free Sonogashira couplings can be advantageous. In these cases, more electron-rich and bulky ligands like XPhos or SPhos may be employed, often with a stronger base.

3.2. Protocol: Selective Sonogashira Coupling

This protocol details the coupling of this compound with phenylacetylene.

ReagentAmount (mmol)Molar Eq.
This compound1.01.0
Phenylacetylene1.11.1
Pd(PPh₃)₂Cl₂0.030.03
CuI0.050.05
Triethylamine (Et₃N)3.03.0
THF5 mL-

Procedure:

  • To a Schlenk tube, add this compound (284.5 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21.1 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).

  • Evacuate and backfill the tube with argon.

  • Add 5 mL of anhydrous THF and 3.0 mmol of triethylamine (0.42 mL).

  • Add phenylacetylene (112.3 mg, 1.1 mmol, 0.12 mL) dropwise.

  • Stir the reaction at room temperature for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify by column chromatography.

Ligand Selection for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[16][17][18] The choice of ligand is critical for achieving high selectivity and yields, especially with challenging substrates.[19][20][21]

4.1. Recommended Ligands

  • BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): This is an excellent ligand for the monoarylation of primary amines, often providing high selectivity and yields.[2][3][19][20][22]

  • RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl): While highly active, RuPhos can sometimes lead to diarylation byproducts. It is generally more effective for the arylation of secondary amines.[3][20]

4.2. Protocol: Selective Buchwald-Hartwig Amination

This protocol describes the amination of this compound with morpholine using a BrettPhos-based catalyst.

ReagentAmount (mmol)Molar Eq.
This compound1.01.0
Morpholine1.21.2
BrettPhos Pd G3 Precatalyst0.020.02
NaOt-Bu1.41.4
Toluene4 mL-

Procedure:

  • In a glovebox, add the BrettPhos Pd G3 precatalyst (18.1 mg, 0.02 mmol) and NaOt-Bu (134.6 mg, 1.4 mmol) to a vial.

  • Add this compound (284.5 mg, 1.0 mmol) and 4 mL of anhydrous toluene.

  • Add morpholine (104.5 mg, 1.2 mmol, 0.105 mL).

  • Seal the vial and stir the mixture at 100 °C for 16 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Troubleshooting and Sequential Coupling

5.1. Common Issues

  • Low Selectivity: If significant amounts of the di-coupled product are observed, consider lowering the reaction temperature, reducing the reaction time, or using a less active catalyst system.

  • Low Yield: Incomplete conversion can be addressed by increasing the catalyst loading, using a more active ligand (e.g., a newer generation Buchwald precatalyst), or ensuring all reagents and solvents are anhydrous and oxygen-free.

5.2. Sequential Cross-Coupling

The unreacted C-Cl bond provides a handle for a second, distinct cross-coupling reaction. This allows for the synthesis of complex, differentially substituted aromatic compounds. Generally, the second coupling will require more forcing conditions (higher temperature, stronger base, more active catalyst) to activate the less reactive C-Cl bond.[1][23]

5.3. Ligand Selection Logic

Ligand_Selection Start Desired Transformation Bond_Type Bond Type? Start->Bond_Type C_C_sp2 C(sp2)-C(sp2) (Suzuki) Bond_Type->C_C_sp2 Aryl-Aryl C_C_sp C(sp2)-C(sp) (Sonogashira) Bond_Type->C_C_sp Aryl-Alkyne C_N C(sp2)-N (Buchwald-Hartwig) Bond_Type->C_N Aryl-Amine Ligand_Suzuki XPhos, SPhos C_C_sp2->Ligand_Suzuki Ligand_Sonogashira PPh3, Xantphos C_C_sp->Ligand_Sonogashira Ligand_BN BrettPhos, JohnPhos C_N->Ligand_BN

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 1-Chloro-2-iodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and natural product synthesis.[1] Axially chiral biaryl fragments, in particular, are recurrent motifs in many pharmaceuticals. This guide provides a comprehensive overview of the application of 1-Chloro-2-iodo-4-methoxybenzene as a versatile building block for the construction of complex biaryl and heterobiaryl structures. We will delve into the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions and provide detailed, field-proven protocols for their successful implementation.

The unique substitution pattern of this compound, featuring two distinct halogen atoms, allows for selective and sequential functionalization. The carbon-iodine bond, being weaker than the carbon-chlorine bond, is more susceptible to oxidative addition to a palladium(0) catalyst.[2] This differential reactivity enables the iodine to be selectively replaced in a cross-coupling reaction, leaving the chlorine atom available for subsequent transformations. The electron-donating methoxy group can also influence the reactivity and regioselectivity of these reactions.

Mechanistic Foundation: The Palladium-Catalyzed Cross-Coupling Cycle

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds.[3] These reactions generally proceed through a common catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (in this case, the C-I bond of this compound) to a coordinatively unsaturated palladium(0) complex. This step forms a palladium(II) intermediate.[6]

  • Transmetalation: In this step, an organometallic coupling partner (e.g., an organoboron, organotin, or organozinc reagent) transfers its organic group to the palladium(II) center, displacing the halide.[6][7]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4][8]

Palladium Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition Ar-I pd_intermediate Ar-Pd(II)-I(Ln) oxidative_addition->pd_intermediate transmetalation Transmetalation (Ar'-M) pd_intermediate->transmetalation Ar'-M biaryl_pd_complex Ar-Pd(II)-Ar'(Ln) transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration biaryl_product Ar-Ar' reductive_elimination->biaryl_product Suzuki_Workflow start Combine Reactants (Aryl Iodide, Boronic Acid, Base) degas Degas with Argon start->degas add_catalyst Add Pd(PPh3)4 degas->add_catalyst heat Heat to 90°C add_catalyst->heat monitor Monitor by TLC heat->monitor workup Aqueous Workup monitor->workup extract Extract with Ethyl Acetate workup->extract purify Column Chromatography extract->purify product 2-Chloro-5-methoxy-1,1'-biphenyl purify->product DoM cluster_0 Directed ortho-Metalation start Aryl Ether with DMG lithiation Addition of n-BuLi start->lithiation DMG directs lithiation intermediate Ortho-lithiated Intermediate lithiation->intermediate electrophile Quench with Electrophile (E+) intermediate->electrophile product Ortho-functionalized Product electrophile->product

References

The Alchemist's Guide to Heterocycles: Strategic Synthesis for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffolds of Medicinal Chemistry

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their ring, represent the cornerstone of modern medicinal chemistry. Their ubiquity in nature and pharmaceuticals underscores their remarkable versatility and ability to interact with a wide array of biological targets.[1] More than half of all FDA-approved small-molecule drugs feature at least one heterocyclic ring, a testament to their power in fine-tuning pharmacological and physicochemical properties.[1] This guide provides an in-depth exploration of the synthesis of three critical classes of nitrogen-containing heterocycles: benzimidazoles, quinolines, and tetrazoles. We will delve into detailed protocols, explain the rationale behind methodological choices, and offer insights to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.

I. The Benzimidazole Core: A Versatile Pharmacophore

Benzimidazoles are a paramount class of heterocyclic compounds in medicinal chemistry, exhibiting a vast spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[2] Traditional synthetic routes often necessitate harsh conditions and prolonged reaction times. Here, we explore modern, efficient, and greener alternatives.[2][3]

Methodology 1: Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields.[4][5] The direct and efficient heating of the reaction mixture often leads to cleaner products with shorter reaction times compared to conventional heating methods.[5]

Rationale: The condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde is a fundamental approach to benzimidazole synthesis.[6] Microwave irradiation dramatically reduces the reaction time from hours to minutes by efficiently overcoming the activation energy barrier for the cyclization and dehydration steps.[5] The choice of catalyst, such as a Lewis acid like Erbium(III) trifluoromethanesulfonate (Er(otf)₃), can further enhance the reaction rate and selectivity, even under solvent-free conditions, aligning with the principles of green chemistry.[7]

Experimental Protocol: Microwave-Assisted Synthesis of 1-phenyl-2-Aryl(alkyl) Benzimidazoles [7]

  • Materials:

    • N-phenyl-o-phenylenediamine (1 mmol)

    • Aryl or alkyl aldehyde (1 mmol)

    • Erbium(III) trifluoromethanesulfonate (Er(otf)₃) (1 mol%)

    • Microwave reactor equipped with a temperature sensor

    • 3 mL glass reaction vessel

    • Ethyl acetate

    • Water

  • Procedure:

    • In a 3 mL glass reaction vessel, combine N-phenyl-o-phenylenediamine (1 mmol) and Er(otf)₃ (1 mol%).

    • Add the desired aryl or alkyl aldehyde (1 mmol) to the mixture.

    • Place the vessel in the microwave reactor and irradiate for 5 minutes at a set temperature of 60°C.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) and Gas Chromatography/Mass Spectrometry (GC/MS).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • To isolate the product, add water to the reaction mixture and extract the organic product with ethyl acetate (4 x 3 mL).

    • Dry the combined organic phases over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure to yield the pure product.

Data Presentation: Comparison of Benzimidazole Synthesis Methods

MethodReactantsCatalyst/ReagentSolventTemp. (°C)TimeYield (%)Reference
Microwave-AssistedN-phenyl-o-phenylenediamine, AldehydeEr(OTf)₃Solvent-free605 min86-99[7]
Conventional Heatingo-phenylenediamine, AldehydeAmmonium chlorideEthanol80-902 hModerate to good
Green Synthesis (DES)o-phenylenediamine, AldehydeCholine chloride:o-PDADeep Eutectic Solvent808-10 minHigh[8]
Ultrasound-Assistedo-phenylenediamine, AldehydeNaOH, I₂-Room Temp.4-7 min-[2]

Experimental Workflow: Benzimidazole Synthesis

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification reactants o-phenylenediamine + Aldehyde/Carboxylic Acid mw Microwave Irradiation (e.g., 60°C, 5 min) reactants->mw Method 1 conventional Conventional Heating (e.g., 80-90°C, 2h) reactants->conventional Method 2 catalyst Catalyst (e.g., Er(OTf)₃, NH₄Cl) workup Quenching/Extraction mw->workup conventional->workup purification Column Chromatography or Recrystallization workup->purification product Pure Benzimidazole Derivative purification->product

Caption: General workflow for the synthesis of benzimidazole derivatives.

II. The Quinoline Scaffold: A Privileged Structure in Drug Design

The quinoline ring system is a prominent structural motif in a multitude of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[9] Classical methods for quinoline synthesis, such as the Doebner-von Miller reaction, have been refined to improve yields and reduce byproducts.[10][11]

Methodology 2: The Doebner-von Miller Quinoline Synthesis

This classical reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid.[12] While effective, this method can be plagued by the formation of tar due to the polymerization of the carbonyl starting material under acidic conditions.[10]

Rationale: The mechanism involves a Michael-type addition of the aniline to the α,β-unsaturated carbonyl compound, followed by an intramolecular electrophilic cyclization and subsequent oxidation to the aromatic quinoline.[9] Careful control of the reaction conditions, such as the gradual addition of the carbonyl compound, can minimize polymerization and improve the yield of the desired product.[10]

Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline [10]

  • Materials:

    • Aniline (1.0 eq)

    • 6 M Hydrochloric acid

    • Crotonaldehyde (1.2 eq)

    • Toluene

    • Concentrated sodium hydroxide solution

    • Dichloromethane or ethyl acetate

    • Anhydrous sodium sulfate

    • Round-bottom flask with reflux condenser and mechanical stirrer

    • Addition funnel

  • Procedure:

    • In a round-bottom flask, combine aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.

    • In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

    • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

    • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the mixture to room temperature.

    • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography or distillation.

Data Presentation: Comparison of Quinoline Synthesis Methods

MethodReactantsCatalyst/ReagentSolventTemp. (°C)TimeYield (%)Reference
Doebner-von MillerAniline, α,β-unsaturated carbonylHClTolueneReflux6-8 hVariable[10]
Microwave-Assisted Friedländer2-aminophenylketone, cyclic ketoneAcetic acidAcetic acid1605 minExcellent[1]
Palladium-CatalyzedAllyl alcohol, AnilinePd(OAc)₂DMSO13012 hSatisfactory[13]

Reaction Mechanism: Doebner-von Miller Synthesis

G aniline Aniline michael_adduct Michael Adduct aniline->michael_adduct + Carbonyl carbonyl α,β-Unsaturated Carbonyl carbonyl->michael_adduct cyclized_intermediate Cyclized Intermediate michael_adduct->cyclized_intermediate Intramolecular Cyclization dihydroquinoline Dihydroquinoline cyclized_intermediate->dihydroquinoline Dehydration quinoline Quinoline Product dihydroquinoline->quinoline Oxidation

Caption: Simplified mechanism of the Doebner-von Miller quinoline synthesis.

III. The Tetrazole Ring: A Unique Bioisostere

Tetrazoles are five-membered aromatic rings containing four nitrogen atoms. They are often used as bioisosteres of carboxylic acids in drug design, offering improved metabolic stability and pharmacokinetic properties.[14] Multicomponent reactions (MCRs) provide a highly efficient and atom-economical route to synthesize substituted tetrazoles.[15][16]

Methodology 3: Ugi Multicomponent Synthesis of 1,5-Disubstituted Tetrazoles

The Ugi-azide reaction is a powerful four-component reaction (4CR) that combines an aldehyde, an amine, an isocyanide, and an azide source (often trimethylsilyl azide) to generate 1,5-disubstituted tetrazoles in a single step.[14][17]

Rationale: This one-pot reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the azide. The subsequent intramolecular cyclization of the resulting intermediate affords the stable tetrazole ring. The Ugi reaction is highly valued for its ability to rapidly generate molecular diversity from simple starting materials.[17]

Experimental Protocol: One-Pot Ugi-Azide and Heck Reaction for Tetrazole-Containing Tetrahydroisoquinolines [18]

  • Materials:

    • 2-bromobenzaldehyde (1 mmol)

    • Allylamine hydrochloride (1 mmol)

    • Trimethylsilyl azide (1 mmol)

    • tert-butyl isocyanide (1 mmol)

    • Triethylamine (Et₃N) (1.5 mmol)

    • Methanol (5 mL)

    • Sealed vial

  • Procedure (Ugi-Azide Step):

    • In a sealed vial, prepare a solution of 2-bromobenzaldehyde (1 mmol), allylamine hydrochloride (1 mmol), trimethylsilyl azide (1 mmol), and tert-butyl isocyanide (1 mmol) in methanol (5 mL).

    • Add triethylamine (1.5 mmol) to the mixture.

    • Heat the reaction at 40°C for 24 hours.

    • Monitor the reaction progress by TLC.

    • This protocol can be followed by a Heck cyclization to generate more complex heterocyclic systems.

Data Presentation: Comparison of Tetrazole Synthesis Methods

MethodReactantsCatalyst/ReagentSolventTemp. (°C)TimeYield (%)Reference
Ugi-Azide MCRAldehyde, Amine, Isocyanide, Azide-Methanol4024 hModerate to good[18]
One-Pot from Aryldiazonium SaltsAryldiazonium salt, AmidineI₂/KIDMSORoom Temp.ShortGood[19]
From NitrilesNitrile, Sodium azideZinc(II) chlorideIsopropanol-ShortVery good[20]

Experimental Workflow: Ugi Multicomponent Reaction for Tetrazoles

G cluster_reactants Four Components cluster_conditions Reaction Conditions aldehyde Aldehyde one_pot One-Pot Reaction aldehyde->one_pot amine Amine amine->one_pot isocyanide Isocyanide isocyanide->one_pot azide Azide Source azide->one_pot conditions Methanol 40°C, 24h one_pot->conditions product 1,5-Disubstituted Tetrazole conditions->product

Caption: Workflow for the Ugi four-component synthesis of tetrazoles.

Conclusion: Enabling the Future of Drug Discovery

The synthesis of heterocyclic compounds is a dynamic and ever-evolving field. Modern synthetic methodologies, such as microwave-assisted synthesis and multicomponent reactions, offer significant advantages in terms of efficiency, sustainability, and the ability to rapidly generate libraries of diverse compounds for biological screening. A deep understanding of the underlying reaction mechanisms and the rationale for choosing specific synthetic routes is paramount for the successful development of novel therapeutics. This guide provides a solid foundation for researchers to navigate the synthesis of these privileged scaffolds and contribute to the advancement of medicinal chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in Heck Coupling with 1-Chloro-2-iodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with Heck coupling reactions involving 1-chloro-2-iodo-4-methoxybenzene. The unique electronic and steric properties of this dihalogenated substrate can lead to a variety of side reactions. This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to address and resolve these specific issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Heck reaction with this compound is giving a low yield of the desired product. What are the primary causes and how can I improve it?

A low yield in this specific Heck coupling can often be attributed to several factors, primarily related to the chemoselectivity of the palladium catalyst for the C-I versus the C-Cl bond and potential catalyst deactivation.

Core Principles: The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[1][2][3] The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination to form the product and regenerate the catalyst.[2][4][5] With this compound, the desired reaction is the selective oxidative addition at the more reactive C-I bond.[6]

Troubleshooting & Optimization:

  • Catalyst System:

    • Palladium Precursor: While Pd(OAc)₂ is a common and effective precatalyst, its in-situ reduction to the active Pd(0) species can sometimes be inefficient.[1][4] For challenging substrates, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to bypass this step.[7]

    • Ligand Choice: Standard monodentate phosphine ligands like PPh₃ are often sufficient. However, if you observe catalyst decomposition (formation of palladium black), more robust ligands may be necessary.[8] Electron-rich and bulky phosphine ligands, such as P(t-Bu)₃, can enhance the rate of oxidative addition and stabilize the catalytic species.[5]

  • Reaction Conditions:

    • Base: The choice of base is crucial.[1][4] While amine bases like Et₃N are common, inorganic bases such as K₂CO₃ or NaOAc can also be effective and may minimize side reactions.[9][10] The base is necessary to neutralize the HX formed during the reaction and regenerate the Pd(0) catalyst.[4]

    • Solvent: Polar aprotic solvents like DMF, DMA, or NMP are generally good choices. Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation.[8]

    • Temperature: Higher temperatures can sometimes lead to catalyst decomposition.[8] If you observe the formation of palladium black, try lowering the reaction temperature.[8] Conversely, if the reaction is sluggish, a moderate increase in temperature may be necessary.[11]

Experimental Protocol: Optimizing for Yield

  • Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the alkene (1.2 equiv), and the chosen base (2.0 equiv).

  • Degassing: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Catalyst Addition: In a separate vial, dissolve the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and ligand (e.g., PPh₃, 2-10 mol%) in a small amount of the degassed solvent. Add this solution to the reaction mixture.

  • Reaction: Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor by TLC or GC-MS.

Q2: I am observing significant formation of a homocoupled product of my alkene. What causes this and how can I prevent it?

Homocoupling of the alkene is a common side reaction in Heck couplings. This typically arises from issues with the catalytic cycle, particularly the β-hydride elimination and reductive elimination steps.

Mechanistic Insight: After the migratory insertion of the alkene, the resulting alkyl-palladium intermediate undergoes β-hydride elimination to form the desired product and a palladium-hydride species.[2][4][5] If the desired product does not dissociate quickly from the palladium center, a second insertion of another alkene molecule can occur, leading to homocoupled products after a subsequent reductive elimination.

Troubleshooting & Optimization:

  • Alkene Concentration: Using a large excess of the alkene can favor the desired reaction pathway. A typical starting point is 1.2-1.5 equivalents of the alkene relative to the aryl halide.

  • Base Strength: A stronger base can facilitate the regeneration of the Pd(0) catalyst from the Pd-H species, thus reducing the concentration of the intermediate that can lead to homocoupling.[4] Consider switching from a weaker base like NaOAc to a stronger one like K₂CO₃ or an amine base like Et₃N.

  • Ligand Effects: The steric and electronic properties of the ligand can influence the rate of product dissociation.[12] Bulky ligands can promote the dissociation of the product, thereby minimizing the chance for a second alkene insertion.

Q3: My desired product is forming, but I am also getting isomers of the alkene. Why is this happening?

Alkene isomerization is a well-documented side reaction in Heck couplings and is a result of the reversibility of the β-hydride elimination step.[4]

Mechanistic Pathway: After the initial β-hydride elimination, the newly formed alkene product can remain coordinated to the palladium-hydride complex.[4] A subsequent re-insertion of the alkene in a different orientation, followed by another β-hydride elimination, can lead to the formation of a constitutional or geometric isomer of the desired product.[4]

Troubleshooting & Optimization:

  • Addition of Silver or Thallium Salts: The addition of silver (Ag) or thallium (Tl) salts can help to scavenge the halide from the palladium complex, promoting a cationic pathway that can suppress alkene isomerization by facilitating a more rapid reductive elimination.[4][13]

  • Choice of Base: The use of certain bases can influence the rate of reductive elimination of HX from the palladium-hydride intermediate.[4] Experimenting with different bases (e.g., proton sponges) may reduce the extent of isomerization.

  • Temperature Control: Lowering the reaction temperature can sometimes disfavor the reverse reaction (re-insertion) and thus minimize isomerization.

Q4: I am seeing a significant amount of the dehalogenated starting material, 4-chloroanisole. What is the cause of this reductive dehalogenation?

Reductive dehalogenation is a side reaction where the aryl halide is reduced to the corresponding arene. In this case, the C-I bond is cleaved and replaced with a C-H bond.

Plausible Mechanisms:

  • From Palladium-Hydride Intermediate: The palladium-hydride species formed after β-hydride elimination can react with the starting aryl halide in a reductive elimination pathway to form the dehalogenated arene and regenerate the palladium catalyst.

  • From a Reductive Heck Pathway: In some cases, especially with certain hydride sources present in the reaction mixture (which can be the base, solvent, or an additive), the alkyl-palladium intermediate can be intercepted by a hydride before β-hydride elimination can occur.[9][14][15]

Troubleshooting & Optimization:

  • Purity of Reagents: Ensure that all reagents, especially the base and solvent, are free of impurities that could act as hydride donors.

  • Choice of Base and Solvent: Some amine bases and solvents can act as hydride sources at elevated temperatures. If reductive dehalogenation is a significant issue, consider switching to an inorganic base like K₂CO₃ and a more inert solvent like dioxane.

  • Minimizing Reaction Time: Prolonged reaction times can increase the likelihood of side reactions. Monitor the reaction closely and work it up as soon as it reaches completion.

Visualizing Reaction Pathways

The Heck Catalytic Cycle and Key Side Reactions

Heck_Cycle_and_Side_Reactions cluster_main Heck Catalytic Cycle cluster_side Side Reactions Pd(0)L2 Pd(0)L2 ArPd(II)XL2 ArPd(II)XL2 Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-I) Alkene_Complex [ArPd(II)L(Alkene)]+X- ArPd(II)XL2->Alkene_Complex Alkene Coordination Alkyl_Pd R-Alkyl-Pd(II)XL Alkene_Complex->Alkyl_Pd Migratory Insertion Product_Complex [Product-Pd(II)HXL] Alkyl_Pd->Product_Complex β-Hydride Elimination Product_Complex->Pd(0)L2 Reductive Elimination (+ Base) Isomerization Alkene Isomerization Product_Complex->Isomerization Reversible β-HE & Re-insertion Dehalogenation Reductive Dehalogenation Product_Complex->Dehalogenation Reaction with Ar-I Homocoupling Alkene Homocoupling Product_Complex->Homocoupling 2nd Alkene Insertion

Caption: The Heck catalytic cycle with major side reaction pathways.

Data Summary Table

Side ReactionPotential CausesRecommended Solutions
Low Yield Inefficient catalyst activation, catalyst decomposition.Use pre-formed Pd(0) catalyst, employ robust ligands, optimize temperature.
Alkene Homocoupling Slow product dissociation, second alkene insertion.Use a slight excess of alkene, employ a stronger base, use bulky ligands.
Alkene Isomerization Reversible β-hydride elimination and re-insertion.Add Ag or Tl salts, optimize base and temperature.
Reductive Dehalogenation Reaction of Pd-H with Ar-I, presence of hydride donors.Use pure reagents, switch to inorganic base/inert solvent, minimize reaction time.

References

Technical Support Center: Purification of 1-Chloro-2-iodo-4-methoxybenzene Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-chloro-2-iodo-4-methoxybenzene. The synthesis of this compound, typically via electrophilic iodination of 4-chloroanisole, often yields a mixture containing unreacted starting materials, regioisomers, and other byproducts.[1] Achieving high purity is critical for subsequent synthetic steps and analytical characterization. This document provides in-depth troubleshooting advice and detailed protocols to navigate the common challenges encountered during product isolation and purification.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered after the initial reaction workup. The solutions are presented in a question-and-answer format, focusing on the underlying chemical principles.

Question 1: My crude product is a persistent oil or waxy solid and fails to crystallize. What are the likely causes and how can I resolve this?

Answer:

This is a common issue, typically indicative of significant impurities that disrupt the crystal lattice formation of the desired product.

  • Primary Cause: The presence of unreacted 4-chloroanisole (which is a liquid at room temperature) and/or regioisomers of the product significantly depresses the melting point of the mixture.[2] The structural similarity between regioisomers makes co-purification challenging and often prevents effective crystallization.[3][4]

  • Secondary Cause: Residual solvent from the workup (e.g., dichloromethane, ethyl acetate) can be trapped in the crude product, giving it an oily consistency.

Troubleshooting Workflow:

  • Confirm Solvent Removal: Ensure your crude product has been dried thoroughly under high vacuum, possibly with gentle heating (e.g., 30-40°C), to remove all volatile organic solvents.

  • Assess Purity via TLC: Run a Thin Layer Chromatography (TLC) plate of your crude material. Use a solvent system like 95:5 Hexane:Ethyl Acetate. Visualize under UV light (254 nm) and with an iodine stain. Multiple spots confirm the presence of impurities. The desired product should be less polar (higher Rf) than highly polar impurities but more polar than the starting 4-chloroanisole.

  • Prioritize Column Chromatography: Do not attempt to force crystallization of a highly impure oil. The most effective approach is to first subject the entire crude mixture to flash column chromatography on silica gel. This is the most reliable method for separating the product from both the less polar starting material and any more polar byproducts or regioisomers.[5]

  • Re-attempt Crystallization: Once fractions containing the pure product (as determined by TLC) are combined and the solvent is evaporated, crystallization from an appropriate solvent system should be much more successful.

Question 2: My TLC analysis shows multiple spots that are very close together. How can I achieve separation using column chromatography?

Answer:

Closely running spots on TLC indicate that the components have very similar polarities, a frequent challenge when separating regioisomers.[3][6] Achieving separation requires optimizing the chromatography conditions to enhance the small differences in their interaction with the stationary phase.

Strategies for Improved Separation:

  • Select an Appropriate Eluent System: The key is to find a solvent system where the Rf values of the spots are between 0.2 and 0.4 and are maximally separated.

    • Start with Low Polarity: Begin with a very non-polar mobile phase, such as pure hexanes or a hexane/toluene mixture. Toluene can improve separation of aromatic compounds due to π-π interactions.

    • Use a Less Polar Co-solvent: Instead of ethyl acetate or methanol, try a less polar modifier like diethyl ether or dichloromethane. These solvents alter the selectivity of the separation.

    • Employ Gradient Elution: Start with a low-polarity eluent (e.g., 100% Hexane) and gradually increase the polarity by slowly adding ethyl acetate or diethyl ether. This will first elute the least polar compounds (like starting material) and then provide better resolution for the closely-eluting product and its isomers.

  • Optimize Column Parameters:

    • Column Dimensions: Use a long, thin column rather than a short, wide one to increase the number of theoretical plates and improve resolution.

    • Silica Gel Grade: Use a smaller particle size silica gel (e.g., 40-63 µm) for higher surface area and better separation efficiency.

    • Loading Technique: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this mixture and load the resulting powder onto the top of the column. This "dry loading" technique prevents band broadening and improves separation.

Parameter Standard Condition Optimized for Isomer Separation Rationale
Stationary Phase Silica Gel (60 Å, 63-200 µm)Silica Gel (60 Å, 40-63 µm)Smaller particles increase surface area and resolution.
Mobile Phase Hexane / Ethyl Acetate (Isocratic)Hexane / Diethyl Ether or Toluene (Gradient)Alters selectivity and resolves closely-eluting spots.
Column Loading Wet Loading (in eluent)Dry Loading (adsorbed on silica)Ensures a narrow starting band for sharper peaks.
Flow Rate ~2 inches/minute~1 inch/minuteSlower flow rate allows more time for equilibrium, improving separation.

Question 3: My final product is pure by NMR, but has a persistent yellow or pinkish hue. What is the cause and how can it be removed?

Answer:

This coloration is almost always due to trace amounts of elemental iodine (I₂) remaining from the iodination reaction.[7][8] Iodine has a very high extinction coefficient and can be visible even at very low concentrations.

Decolorization Methods:

  • Aqueous Thiosulfate Wash: Before crystallization, dissolve the product in an organic solvent (like diethyl ether or ethyl acetate) and wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate ion reduces elemental iodine to colorless iodide (I⁻), which is soluble in the aqueous layer. Repeat until the organic layer is colorless.

  • Activated Carbon Treatment: If the color persists after crystallization, it can be removed by treatment with activated carbon.

    • Dissolve the colored product in a suitable hot recrystallization solvent.

    • Add a very small amount of activated carbon (a spatula tip is usually sufficient). Caution: Adding carbon to a boiling solution can cause violent bumping.

    • Keep the solution hot for 5-10 minutes.

    • Perform a hot filtration through a fluted filter paper or a small plug of Celite® to remove the carbon.

    • Allow the colorless filtrate to cool and crystallize.

Part 2: Purification Workflow & Decision Diagram

The following diagram outlines the logical workflow for purifying the crude product from a this compound synthesis.

G crude Crude Reaction Product (Post-Quench) workup Aqueous Workup (e.g., Na₂S₂O₃, Brine wash) crude->workup dry Dry Organic Layer (e.g., MgSO₄) & Concentrate workup->dry assess Assess Crude Purity (TLC, ¹H NMR) dry->assess crude_oil Crude is an Oil or Waxy Solid assess->crude_oil  High Impurity crude_solid Crude is a Crystalline Solid assess->crude_solid  Low Impurity chrom Flash Column Chromatography crude_oil->chrom recryst_solid Recrystallization crude_solid->recryst_solid combine Combine Pure Fractions (Verify by TLC) chrom->combine combine->recryst_solid For final polishing pure_product Pure Crystalline Product recryst_solid->pure_product G start Start: Crude Product (Solvent Removed) check_state What is the physical state? start->check_state check_tlc Run TLC. How many spots? check_state->check_tlc Solid chrom Primary Method: Flash Column Chromatography check_state->chrom Oil / Waxy check_tlc->chrom Multiple spots or significant streaking recryst Primary Method: Recrystallization check_tlc->recryst One major spot (minor baseline impurities)

References

Technical Support Center: Strategies for Overcoming the Low Reactivity of the Chloro Group in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of the chloro group in cross-coupling reactions. Due to their low cost and wide commercial availability, aryl and heteroaryl chlorides are highly desirable substrates in synthetic chemistry. However, their inherent lack of reactivity compared to their bromide and iodide counterparts often presents significant hurdles. This guide is designed to provide you with the expertise and practical insights needed to successfully employ these challenging substrates in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why are aryl chlorides significantly less reactive than aryl bromides or iodides in cross-coupling reactions?

A1: The diminished reactivity of aryl chlorides stems from two primary factors:

  • Stronger Carbon-Chlorine (C-Cl) Bond: The C-Cl bond is stronger and less polarizable than the C-Br and C-I bonds. This makes the crucial initial step of the catalytic cycle, the oxidative addition of the aryl halide to the low-valent metal catalyst (typically Pd(0) or Ni(0)), energetically more demanding and often the rate-limiting step.[1]

  • Electronic Effects: The electronic nature of the aryl chloride plays a significant role. Electron-withdrawing groups on the aromatic ring can partially alleviate the low reactivity by making the carbon attached to the chlorine more electrophilic and susceptible to oxidative addition. Conversely, electron-rich aryl chlorides are particularly challenging substrates.[2][3]

Q2: What are the most critical parameters to optimize for a successful cross-coupling reaction with an unactivated aryl chloride?

A2: For unreactive aryl chlorides, careful optimization of the following parameters is paramount:

  • Catalyst and Ligand System: This is arguably the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[4] The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as XPhos, SPhos, and BrettPhos) or N-heterocyclic carbene (NHC) ligands is frequently essential.[1][5] These ligands promote the oxidative addition step by stabilizing the electron-rich metal center.[6]

  • Base: A strong base is typically required to facilitate the transmetalation step and regenerate the active catalyst. The choice of base can significantly impact the reaction's success.[1][4]

  • Solvent: The solvent influences the solubility of the reagents and the stability of the catalytic species. Anhydrous and degassed polar aprotic solvents are generally preferred.

  • Temperature: Higher reaction temperatures are often necessary to overcome the activation energy barrier for C-Cl bond cleavage.[1] Microwave irradiation can also be an effective strategy to accelerate these reactions.[7]

Q3: Can nickel catalysts be a viable alternative to palladium for activating aryl chlorides?

A3: Absolutely. Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions involving aryl chlorides.[8] Nickel catalysts can exhibit distinct reactivity profiles and may be advantageous for particularly challenging substrates. While they might sometimes require higher temperatures or catalyst loadings, their lower cost and sustainability make them an attractive option.[8]

Q4: What is hydrodehalogenation, and how can I minimize this common side reaction?

A4: Hydrodehalogenation is a frequent side reaction where the chloro group is replaced by a hydrogen atom, leading to the formation of an undesired arene byproduct and reducing the yield of the desired cross-coupled product.[9][10] This can occur through various mechanisms, often involving a hydride source in the reaction mixture. To minimize hydrodehalogenation:

  • Optimize the Ligand: The choice of ligand can influence the relative rates of reductive elimination (to form the desired product) and pathways leading to hydrodehalogenation.

  • Control the Reaction Conditions: Careful selection of the base and solvent is crucial. The presence of water or other protic sources can sometimes contribute to this side reaction.[9]

  • Use High-Purity Reagents: Ensure that all reagents and solvents are free from impurities that could act as hydride sources.

Troubleshooting Guide for Cross-Coupling of Aryl Chlorides

This section provides a structured approach to troubleshooting common issues encountered during the cross-coupling of aryl chlorides.

Problem Potential Causes Actionable Solutions
Low to No Conversion Inactive Catalyst/Ligand System: The catalyst may not be effectively activating the C-Cl bond.Switch to a more robust ligand: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][5]• Use a pre-formed catalyst: Ensure efficient in-situ catalyst formation or use a pre-formed catalyst to improve reliability.[11]• Consider a nickel-based catalyst system: This can be a more effective alternative for certain substrates.[8]
Suboptimal Base: The base may be too weak or poorly soluble.Screen stronger bases: Try K₃PO₄, Cs₂CO₃, or NaOtBu.[4]• Ensure the base is finely powdered and anhydrous: This improves its solubility and reactivity.
Insufficient Temperature: The reaction may not have enough energy to overcome the activation barrier.Increase the reaction temperature: Often, temperatures in the range of 80-120 °C are necessary.[5]• Utilize microwave irradiation: This can significantly reduce reaction times and improve yields.[7]
Poor Solvent Choice: The solvent may not be suitable for the reaction.Use anhydrous and degassed polar aprotic solvents: Common choices include 1,4-dioxane, toluene, or DMF.[5]
Significant Side Product Formation (e.g., Hydrodehalogenation, Homocoupling) Catalyst Deactivation/Decomposition: The catalyst may be degrading, leading to undesired pathways.Use a robust ligand: Bulky ligands can protect the metal center from aggregation and decomposition.[6]• Optimize the ligand-to-metal ratio: A slight excess of the ligand can sometimes improve catalyst stability.[6]
Presence of Protic Impurities: Water or other protic species can lead to hydrodehalogenation.Use anhydrous solvents and reagents: Ensure all components are thoroughly dried.[9]
Inappropriate Base: An overly strong or reactive base can promote side reactions.Screen different bases: The choice of base can be critical in minimizing side product formation.
Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst.Ensure a strictly inert atmosphere: Rigorously degas solvents and maintain a positive pressure of argon or nitrogen.[6]
Catalyst Deactivation (Formation of Palladium Black) Catalyst Aggregation: The active catalytic species may be aggregating into inactive palladium black.Employ bulky, electron-rich ligands: These ligands create a sterically hindered environment around the palladium, preventing aggregation.[6]• Control the temperature: High temperatures can accelerate catalyst decomposition. Run the reaction at the lowest effective temperature.[6]
Oxidation of the Catalyst: The active Pd(0) species is susceptible to oxidation.Maintain a rigorous inert atmosphere: The exclusion of oxygen is critical for catalyst longevity.[6]
Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a failed or low-yielding cross-coupling reaction with an aryl chloride.

G start Low/No Conversion check_catalyst Is the Catalyst System Optimal? (Bulky, e⁻-rich ligand?) start->check_catalyst check_catalyst->check_catalyst check_conditions Are Reaction Conditions Optimized? (Base, Solvent, Temp) check_catalyst->check_conditions Yes check_conditions->check_conditions check_reagents Are Reagents High Purity? (Anhydrous, Degassed) check_conditions->check_reagents Yes check_reagents->check_reagents side_products Side Product Formation? check_reagents->side_products Yes success Successful Coupling side_products->success No troubleshoot_side_products Optimize Ligand/Base/ Inert Atmosphere side_products->troubleshoot_side_products Yes troubleshoot_side_products->success

Caption: A workflow for troubleshooting aryl chloride cross-coupling.

Experimental Protocols

The following are generalized, step-by-step protocols for common cross-coupling reactions involving aryl chlorides. Note: These are starting points and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol is adapted for a challenging, unactivated aryl chloride.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the bulky phosphine ligand (e.g., XPhos, 2-6 mol%), and the base (e.g., K₃PO₄, 2-3 equivalents).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.[4]

  • Reagent Addition: Add the aryl chloride (1.0 equivalent) and the arylboronic acid (1.1-1.5 equivalents). Then, add the degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.

  • Reaction: Heat the sealed tube to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of an Aryl Chloride

This protocol is suitable for the coupling of an aryl chloride with a primary or secondary amine.

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 0.5-2 mol%), the ligand (e.g., a suitable Buchwald ligand, 1-4 mol%), and the base (e.g., NaOtBu or LHMDS, 1.5-2.0 equivalents) to an oven-dried reaction vessel.[12]

  • Reagent Addition: Add the degassed solvent (e.g., toluene or 1,4-dioxane), followed by the aryl chloride (1.0 equivalent) and the amine (1.1-1.5 equivalents).[5]

  • Reaction: Seal the vessel and heat to the required temperature (often 100-120 °C) with vigorous stirring.[5]

  • Monitoring: Follow the reaction's progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite. Quench the filtrate with water and perform a standard aqueous work-up.

  • Purification: Purify the desired aryl amine by column chromatography.

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for a palladium-catalyzed cross-coupling reaction, highlighting the challenging oxidative addition step for aryl chlorides.

Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L_n Pd(0)L_n OA Oxidative Addition (Rate-Limiting for Ar-Cl) Pd(0)L_n->OA Ar-Cl Ar-Pd(II)(L_n)-Cl Ar-Pd(II)(L_n)-Cl TA Transmetalation Ar-Pd(II)(L_n)-Cl->TA R-M Ar-Pd(II)(L_n)-R Ar-Pd(II)(L_n)-R RE Reductive Elimination Ar-Pd(II)(L_n)-R->RE RE->Pd(0)L_n Ar-R TA->Ar-Pd(II)(L_n)-R OA->Ar-Pd(II)(L_n)-Cl

Caption: A generalized catalytic cycle for cross-coupling reactions.

References

Technical Support Center: Optimizing Catalyst Loading for Reactions with 1-Chloro-2-iodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Differentiated Reactivity of 1-Chloro-2-iodo-4-methoxybenzene

This compound is a valuable building block in pharmaceutical and materials science, prized for its two distinct carbon-halogen centers. The successful application of this substrate hinges on leveraging the differential reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the Pd(0) catalyst to the C-X bond is typically the rate-determining step. The activation energy for this process follows the established trend: C–I < C–Br < C–Cl.[1] This inherent reactivity difference allows for highly regioselective functionalization at the more labile C-I bond, preserving the C-Cl bond for subsequent, more forcing transformations.

Optimizing catalyst loading is paramount. Insufficient loading leads to incomplete conversion, while excessive loading increases costs, complicates purification by introducing residual palladium, and can trigger side reactions that compromise yield and regioselectivity.[2] This guide provides a comprehensive framework for troubleshooting common issues and systematically determining the optimal catalyst loading for your specific application.

Frequently Asked Questions (FAQs)

Q1: What is the primary strategic consideration when using this compound in cross-coupling reactions? The primary consideration is achieving high regioselectivity. The goal is to functionalize the C-4 position (iodo) selectively without disturbing the C-1 position (chloro). This is accomplished by choosing reaction conditions (catalyst, ligand, temperature, time) that are energetic enough to activate the C-I bond but mild enough to leave the more robust C-Cl bond untouched.[1]

Q2: What is a sensible starting catalyst loading for a typical cross-coupling reaction with this substrate? A general and effective starting point for most palladium-catalyzed reactions (e.g., Suzuki-Miyaura, Sonogashira) is between 1-5 mol%.[3] For initial exploratory reactions where ensuring conversion is the priority, beginning at the higher end of this range (e.g., 2-3 mol%) is advisable. Subsequent optimization should aim to reduce this loading significantly.[3]

Q3: How does adjusting catalyst loading impact my reaction's yield and purity? Catalyst loading has a direct and critical impact on the reaction outcome:

  • Too Low (<0.5 mol%): May result in sluggish or incomplete reactions, leading to low yields and a mixture of starting material and product, complicating purification.[2]

  • Optimal (Typically 0.5-2 mol%): Provides a balance of good reaction rate, high conversion, and cost-effectiveness, minimizing side product formation.

  • Too High (>5 mol%): While it might accelerate the reaction, excessive catalyst can promote side reactions such as the homocoupling of coupling partners.[2] It also creates a significant challenge in removing toxic, residual palladium from the final product, a critical regulatory concern in drug development.[2]

Q4: Which palladium catalyst and ligand systems are most effective for selective C-I bond functionalization? There is no universal catalyst, but highly effective systems for challenging substrates often involve bulky, electron-rich phosphine ligands.[3] These ligands facilitate the oxidative addition step and stabilize the active Pd(0) species.[3][4]

  • Palladium Sources: Pd(OAc)₂, Pd₂(dba)₃ are common and effective precatalysts.[5]

  • Recommended Ligands: Buchwald-type phosphine ligands (e.g., SPhos, XPhos, RuPhos) are excellent choices for promoting selective C-I activation under relatively mild conditions.[3][6]

Q5: After reacting at the iodo-position, can I perform a second, different coupling at the chloro-position? Absolutely. This is the primary synthetic utility of this substrate. After the initial coupling at the C-I bond, the resulting product can be isolated, purified, and then subjected to a second cross-coupling reaction under more forcing conditions (e.g., higher temperature, different ligand like a cataCXium or Buchwald-type ligand specifically for aryl chlorides) to functionalize the C-Cl bond.

Troubleshooting Guide

This section addresses specific experimental failures in a cause-and-effect format.

Problem 1: Low or No Conversion of Starting Material
  • Possible Cause A: Catalyst Deactivation

    • Rationale: The active Pd(0) species is highly sensitive to oxygen, which can cause oxidation to inactive Pd(II). Phosphine ligands are also susceptible to oxidation.[7]

    • Self-Validating Solution:

      • Ensure Inert Atmosphere: Use a Schlenk line or glovebox. Solvents must be rigorously degassed (e.g., via three freeze-pump-thaw cycles or by bubbling with argon for 30+ minutes).[8]

      • Verify Reagent Quality: Use fresh, high-purity palladium precatalysts and ligands stored under an inert atmosphere. Older palladium acetate can be less active.[9]

  • Possible Cause B: Insufficient Catalyst Loading

    • Rationale: For a given set of conditions, there is a minimum catalyst concentration required to achieve a reasonable reaction rate.

    • Self-Validating Solution:

      • Perform a Loading Screen: Set up parallel reactions and systematically increase the catalyst loading (e.g., from 1 mol% to 3 mol% and 5 mol%).

      • Monitor Progress: Track the consumption of the starting material by TLC or LC-MS at set time points to correlate loading with reaction rate.

  • Possible Cause C: Suboptimal Reaction Conditions

    • Rationale: The choice of base and solvent can dramatically affect catalyst activity and reagent solubility.[9][10]

    • Self-Validating Solution:

      • Base Screening: The base is crucial for the transmetalation step. If using K₂CO₃, consider screening other bases like K₃PO₄ or Cs₂CO₃, which can be more effective.[7][8]

      • Solvent Screening: Ensure all reagents are soluble. A screen of common solvents (e.g., Toluene, Dioxane, THF/H₂O) may be necessary to find optimal conditions.[8]

Problem 2: Poor Regioselectivity (Formation of Di-substituted or C-Cl Coupled Product)
  • Possible Cause A: Reaction Temperature is Too High

    • Rationale: While heat accelerates the desired C-I coupling, excessive temperature will provide enough energy to overcome the higher activation barrier of the C-Cl bond, leading to a loss of selectivity.

    • Self-Validating Solution:

      • Temperature Gradient Study: Run the reaction at a lower temperature (e.g., decrease from 100°C to 80°C). Monitor the product distribution by LC-MS or ¹H NMR to find a temperature that maximizes C-I coupling while minimizing C-Cl reaction.

  • Possible Cause B: Extended Reaction Time

    • Rationale: Once the initial, rapid C-I coupling is complete, leaving the reaction to stir for an extended period, especially at elevated temperatures, can slowly drive the secondary C-Cl coupling.

    • Self-Validating Solution:

      • Time Course Study: Monitor the reaction frequently (e.g., every 1-2 hours). Once LC-MS analysis shows complete consumption of the starting material, quench the reaction immediately.

Problem 3: Significant Homocoupling Side Products
  • Possible Cause (Sonogashira): Glaser Coupling

    • Rationale: The copper(I) co-catalyst used in many Sonogashira reactions can promote the oxidative homocoupling of the terminal alkyne, especially in the presence of oxygen.[2]

    • Self-Validating Solution:

      • Ensure Strict Anaerobic Conditions: Rigorously degas all solvents and reagents.

      • Optimize Copper Loading: Reduce the amount of CuI co-catalyst.

      • Consider Copper-Free Conditions: Employ a modern catalyst system (e.g., Pd(PPh₃)₄ with an amine base like Et₃N or DIPA) that does not require a copper co-catalyst.[11]

  • Possible Cause (Suzuki): Boronic Acid Homocoupling

    • Rationale: This can occur through various pathways, sometimes promoted by high catalyst loading or the presence of oxygen.

    • Self-Validating Solution:

      • Optimize Catalyst Loading: High palladium concentrations can sometimes favor this side reaction. Use the lowest effective loading.[2]

      • Check Boronic Acid Quality: Use high-purity boronic acid or ester, as impurities can sometimes initiate side reactions.

Visual Troubleshooting Workflow

Troubleshooting_Workflow start Initial Experiment: Low Yield or Poor Selectivity low_yield Low Yield / No Conversion start->low_yield poor_selectivity Poor Regioselectivity start->poor_selectivity cause_catalyst Possible Cause: Catalyst Deactivation low_yield->cause_catalyst cause_loading Possible Cause: Insufficient Loading low_yield->cause_loading cause_conditions Possible Cause: Suboptimal Conditions low_yield->cause_conditions sol_catalyst Solution: - Use fresh reagents - Ensure inert atmosphere cause_catalyst->sol_catalyst sol_loading Solution: - Increase catalyst loading - Perform loading screen cause_loading->sol_loading sol_conditions Solution: - Screen bases (K₃PO₄, Cs₂CO₃) - Screen solvents (Toluene, Dioxane) cause_conditions->sol_conditions cause_temp Possible Cause: Temperature Too High poor_selectivity->cause_temp cause_time Possible Cause: Extended Reaction Time poor_selectivity->cause_time sol_temp Solution: - Lower reaction temperature (e.g., 100°C → 80°C) cause_temp->sol_temp sol_time Solution: - Monitor reaction closely - Quench at completion cause_time->sol_time

Caption: A workflow for troubleshooting common issues.

Experimental Protocol: Catalyst Loading Screen for Suzuki-Miyaura Coupling

This protocol provides a framework for determining the optimal catalyst loading for the reaction between this compound and a representative arylboronic acid.

Objective: To identify the lowest catalyst loading that provides >95% conversion within a reasonable timeframe (e.g., 12 hours).

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methylphenylboronic acid)

  • Palladium precatalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄, powdered and dried)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Reaction vials with stir bars and septa

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reagent Preparation:

    • In a glovebox or on a Schlenk line, prepare a stock solution of the catalyst system if desired for accurate dispensing of small quantities. Alternatively, weigh the solid catalyst and ligand directly into each reaction vial under a positive flow of inert gas.

    • Prepare four separate, labeled reaction vials (e.g., 0.5%, 1.0%, 2.0%, 5.0% mol Pd).

  • Reaction Setup (for a 0.1 mmol scale reaction):

    • To each vial, add this compound (28.6 mg, 0.1 mmol, 1.0 equiv).

    • Add the arylboronic acid (e.g., 16.3 mg, 0.12 mmol, 1.2 equiv).

    • Add K₃PO₄ (42.5 mg, 0.2 mmol, 2.0 equiv).

    • Under a positive flow of inert gas, add the appropriate amount of catalyst and ligand. For a Pd(OAc)₂/SPhos system with a 1:2 Pd:Ligand ratio:

      • Vial 1 (0.5%): 0.11 mg Pd(OAc)₂, 0.41 mg SPhos

      • Vial 2 (1.0%): 0.22 mg Pd(OAc)₂, 0.82 mg SPhos

      • Vial 3 (2.0%): 0.45 mg Pd(OAc)₂, 1.64 mg SPhos

      • Vial 4 (5.0%): 1.12 mg Pd(OAc)₂, 4.10 mg SPhos

    • Add a stir bar, seal each vial with a septum, and purge with inert gas for 5-10 minutes.

    • Add degassed 1,4-Dioxane (e.g., 1.0 mL, 0.1 M) to each vial via syringe.

  • Reaction and Monitoring:

    • Place all vials in a pre-heated reaction block or oil bath set to the desired temperature (e.g., 100 °C).

    • After set time intervals (e.g., 2, 4, 8, 12 hours), take a small aliquot from each reaction mixture, quench with water, extract with ethyl acetate, and analyze by LC-MS to determine the ratio of starting material to product.

  • Data Analysis:

    • Compile the conversion data into a table to compare the efficiency of each catalyst loading over time.

    • The optimal loading is the lowest concentration that achieves full conversion in the desired timeframe.

Data Presentation: Example Screening Results
Catalyst Loading (mol%)Conversion after 2hConversion after 8hRegioselectivity (C-I:C-Cl) at 8h
0.535%75%>99:1
1.070%>98%>99:1
2.0>95%>98%>99:1
5.0>98%>98%98:2

This is representative data. Actual results may vary.

Visualizing the Logic of Regioselective Coupling

Regioselectivity sub This compound oa_i oa_i sub->oa_i Mild Conditions (e.g., ≤ 100°C) oa_cl oa_cl sub->oa_cl Harsh Conditions (e.g., > 120°C) pd0 Pd(0)Lₙ Catalyst pd0->oa_i pd0->oa_cl intermediate Aryl-Pd(II)-I Intermediate oa_i->intermediate Transmetalation & Reductive Elimination product Selectively Coupled Product intermediate->product Transmetalation & Reductive Elimination

Caption: Preferential reaction pathway due to lower C-I bond activation energy.

References

Technical Support Center: Purification of 1-Chloro-2-iodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-Chloro-2-iodo-4-methoxybenzene. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. The methodologies and recommendations provided are grounded in established principles of organic chemistry and extensive field experience.

Introduction to Purification Challenges

This compound is a substituted haloanisole, a class of compounds that can present unique purification challenges. The presence of three different substituents on the benzene ring can lead to the formation of regioisomeric impurities during synthesis. Furthermore, the electron-rich nature of the aromatic ring, due to the methoxy group, can render the C-I bond susceptible to cleavage (deiodination), particularly under certain chromatographic conditions. This guide will equip you with the knowledge to anticipate and overcome these potential hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: The impurity profile of your crude this compound will largely depend on the synthetic route employed. A common method for its synthesis is the direct iodination of 4-chloroanisole. Based on this, the most probable impurities include:

  • Unreacted Starting Material: 4-Chloroanisole.

  • Regioisomers: Depending on the directing effects of the chloro and methoxy groups, other isomers of chloro-iodo-methoxybenzene might be formed.

  • Di-iodinated Species: Over-iodination can lead to the formation of 1-chloro-2,5-diiodo-4-methoxybenzene or other di-iodinated isomers.

  • Deiodinated Product: 1-Chloro-4-methoxybenzene, which may form during the reaction workup or subsequent purification steps.

  • Residual Reagents: Traces of the iodinating agent (e.g., iodine, N-iodosuccinimide) and any catalysts used.

Q2: My NMR spectrum of the crude product is complex. How can I identify the major impurities?

A2: A complex NMR spectrum is a common issue when dealing with mixtures of aromatic isomers. Here's a systematic approach to deconvolution:

  • Reference Spectra: Obtain the NMR spectra of your starting material (4-chloroanisole) and the desired product, if available from a commercial source or a previous pure batch. This will help in identifying their characteristic peaks.

  • 2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable in assigning protons and their corresponding carbons, helping to piece together the structures of the major components.

  • GC-MS Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating and identifying volatile components in your mixture. The mass fragmentation patterns can provide definitive structures for the impurities.

  • Spiking: If you have a pure standard of a suspected impurity, you can "spike" your crude NMR sample with a small amount of it. The intensification of specific peaks will confirm the presence and identity of that impurity.

Q3: Is this compound stable during purification?

A3: Aryl iodides, particularly those with electron-donating groups like a methoxy substituent, can be susceptible to deiodination. This can occur under prolonged exposure to heat, light, or acidic conditions. Standard silica gel for chromatography is slightly acidic and can sometimes promote the loss of the iodine atom. Therefore, it is crucial to be mindful of the conditions used during purification.

Troubleshooting Purification by Recrystallization

Recrystallization is a powerful and cost-effective technique for purifying solid compounds. Success hinges on selecting the appropriate solvent system.

Problem 1: I can't find a suitable single solvent for recrystallization.

  • Cause: The solubility profile of your compound may not be ideal for a single-solvent recrystallization (i.e., highly soluble when hot and poorly soluble when cold).

  • Solution: Two-Solvent Recrystallization. This is a common and effective alternative. You will need a "solvent" in which your compound is soluble and a "non-solvent" in which it is insoluble, and the two solvents must be miscible.

    Recommended Solvent Screening:

    • Soluble in: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone.

    • Insoluble in: Hexanes, Heptane, Water.

    General Procedure:

    • Dissolve your crude product in a minimal amount of the hot "solvent".

    • While the solution is still hot, add the "non-solvent" dropwise until you observe persistent cloudiness.

    • Add a few more drops of the hot "solvent" until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.[1]

Problem 2: My product "oils out" instead of crystallizing.

  • Cause: The boiling point of the recrystallization solvent might be higher than the melting point of your compound, or the solution is too supersaturated.

  • Solutions:

    • Choose a lower-boiling point solvent system.

    • Use a more dilute solution. Add a small amount of additional hot solvent before cooling.

    • Scratch the inside of the flask with a glass rod. This can provide a surface for crystal nucleation.

    • Add a seed crystal. A tiny crystal of pure product from a previous batch can initiate crystallization.[2]

Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation start Crude Solid solvent_screen Solvent Screening start->solvent_screen dissolve Dissolve in Minimal Hot Solvent solvent_screen->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool_slowly Slow Cooling hot_filtration->cool_slowly ice_bath Ice Bath cool_slowly->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Cold Solvent filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: A typical workflow for the purification of a solid organic compound by recrystallization.

Troubleshooting Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds with different polarities.

Problem 1: I am observing my product degrading on the silica gel column.

  • Cause: As mentioned, the acidic nature of standard silica gel can promote the deiodination of your electron-rich aryl iodide.

  • Solutions:

    • Deactivate the Silica Gel: Prepare a slurry of your silica gel in the initial mobile phase containing 0.5-1% triethylamine. This will neutralize the acidic sites on the silica.

    • Use Neutral Alumina: Neutral alumina is a good alternative stationary phase for acid-sensitive compounds.

    • Work Quickly: Do not let your compound sit on the column for an extended period. Use a slightly more polar solvent system to expedite the elution.

Problem 2: I am getting poor separation between my product and an impurity.

  • Cause: The polarity difference between your product and the impurity may be small, or your column may be overloaded or poorly packed.

  • Solutions:

    • Optimize the Mobile Phase: The key to good separation is selecting the right mobile phase. Use Thin Layer Chromatography (TLC) to screen different solvent systems. A good starting point for many substituted aromatics is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for your desired product on the TLC plate.[3]

    • Reduce the Load: Overloading the column is a common cause of poor separation. As a rule of thumb, use a 30:1 to 50:1 ratio of silica gel to crude product by weight.

    • Ensure Proper Packing: A well-packed column is crucial. Ensure there are no air bubbles or cracks in the stationary phase.

Column Chromatography Workflow

Column_Chromatography_Workflow cluster_prep Preparation cluster_column_setup Column Setup cluster_elution Elution & Collection cluster_analysis Analysis & Isolation start Crude Mixture tlc TLC Analysis for Solvent System start->tlc pack_column Pack Column with Stationary Phase tlc->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (e.g., TLC, GC-MS) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end Pure Product evaporate->end

Caption: A systematic workflow for the purification of an organic compound using column chromatography.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₇H₆ClIO[4]
Molecular Weight 268.48 g/mol [4]
Boiling Point 284.8 °C at 760 mmHg[5]
Density 1.82 g/cm³[5]

Purity Assessment

After purification, it is essential to assess the purity of your this compound. A combination of the following techniques is recommended for a comprehensive evaluation:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and identify any remaining impurities.

  • GC-MS: To detect and quantify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity with high accuracy.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

By following the guidance in this technical support document, you will be well-equipped to troubleshoot and optimize the purification of this compound, ensuring the high quality required for your research and development endeavors.

References

Technical Support Center: Column Chromatography of 1-Chloro-2-iodo-4-methoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Chloro-2-iodo-4-methoxybenzene and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the purification of these moderately polar, halogenated aromatic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting logic to empower you to solve purification challenges effectively.

Troubleshooting Guide

This section addresses specific problems you may encounter during column chromatography. The questions are designed to mirror real-world laboratory challenges.

Q1: My separation is poor. The desired product is co-eluting with a closely-running impurity. What should I do?

This is a common issue, especially when dealing with regioisomers or byproducts with very similar polarity to your target molecule.[1][2] A systematic approach to optimizing your mobile phase is the most effective strategy.

Causality: Simple isocratic elution with a binary solvent system (e.g., Hexane/Ethyl Acetate) may not have sufficient selectivity to resolve compounds with nearly identical Rf values. The interactions between the analytes, the stationary phase, and the mobile phase must be altered to improve separation.[3]

Troubleshooting Workflow:

  • Confirm the Issue: Run a clear TLC of your crude material and the mixed column fractions. An ideal Rf for the target compound on TLC for column chromatography is between 0.2 and 0.3.[4]

  • Adjust Polarity (Fine-Tuning): If there is some separation, try making very small changes to the solvent ratio. For example, move from 10% EtOAc/Hexane to 8% or 12%. This is often insufficient for very close spots.

  • Change Solvent Selectivity: This is the most powerful technique. The goal is to introduce different types of intermolecular interactions.

    • Swap Solvents Within the Same Class: Replace ethyl acetate with diethyl ether. While both are polar solvents, their interaction profiles differ, which can alter the elution order or improve separation.

    • Introduce a Different Solvent Class: Replace a portion of your non-polar solvent (hexane) with a solvent from a different group, like an aromatic solvent (toluene) or a chlorinated solvent (dichloromethane, DCM). A common and highly effective system is a ternary mixture, such as Hexane/DCM/EtOAc.[5] This provides multiple interaction types (dipole-dipole, π-π interactions) that can resolve difficult mixtures.[6]

  • Consider a Different Stationary Phase: If extensive mobile phase optimization fails, the issue may be the stationary phase. See Q2 for more details.

Visual Troubleshooting Logic:

Caption: Troubleshooting workflow for poor chromatographic separation.

Q2: My compound seems to be decomposing on the column. My collected fractions show new, unexpected spots on TLC.

Iodinated aromatic compounds can be sensitive to the acidic nature of standard silica gel.[7] The silanol groups (Si-OH) on the silica surface are weakly acidic and can catalyze decomposition or irreversible adsorption of sensitive molecules.

Self-Validating Check (2D TLC):

  • Spot your crude material on the bottom-left corner of a square TLC plate.

  • Run the TLC in your chosen eluent system as normal.

  • Remove the plate and dry it completely.

  • Rotate the plate 90 degrees counter-clockwise so the line of separated spots is now on the bottom.

  • Run the TLC again in the same eluent system.

  • Analysis: If your compound is stable, all spots will lie on a 45-degree diagonal line. If new spots appear that are not on this diagonal, it indicates decomposition on the silica plate, which will be amplified on a column.[8]

Solutions:

  • Deactivate the Silica Gel: Before running the column, flush the packed silica gel with your eluent system containing 1-2% triethylamine (TEA).[7] Then, run the column using the same eluent containing 1-2% TEA. This neutralizes the acidic silanol sites. This is only suitable if your target compound is stable to basic conditions.

  • Use an Alternative Stationary Phase:

    • Neutral Alumina: This is an excellent alternative for acid-sensitive compounds.[8][9] Note that the elution order and required solvent polarity may change significantly compared to silica, so you must re-screen TLC conditions using alumina TLC plates.

    • Florisil: A magnesium silicate adsorbent that is less acidic than silica and can be a good option.

Q3: My compound is very non-polar and has a high Rf (>0.6) even in pure hexane, making separation from non-polar impurities impossible. What can I do?

While this compound itself is moderately polar, certain derivatives might be extremely non-polar. In this scenario, you need to increase the interaction with the stationary phase.

Solutions:

  • Reverse-Phase Chromatography: This is the ideal solution. Instead of a polar stationary phase (silica) and a non-polar mobile phase, you use a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (like acetonitrile/water or methanol/water).[10][11] In this mode, the most non-polar compound will be retained the longest, allowing polar impurities to elute first.

  • Normal-Phase with Modified Selectivity: If reverse-phase is not an option, you can try to exploit other interactions. A stationary phase with aromatic groups (like a Phenyl-Hexyl phase) can increase retention of aromatic compounds through π-π stacking interactions, even with non-polar eluents.[12]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions (stationary and mobile phase) for a this compound derivative?

For a typical derivative of this class, the polarity is moderate. The following provides a robust starting point for method development.

Stationary Phase: Standard flash-grade silica gel (SiO₂, mesh size 230-400) is the most common and cost-effective choice.[13][14]

Mobile Phase Screening: Use TLC to find a solvent system that provides a target Rf of 0.2-0.3 .[4] This Rf provides a good balance between resolution and run time.

Eluent System (v/v)PolarityComments
Hexane / Ethyl Acetate Low to HighThe most common starting point. Begin with 5% EtOAc and increase as needed.
Hexane / Dichloromethane Low to MediumGood for separating compounds that are close in polarity in Hex/EtOAc.[15]
Hexane / Diethyl Ether Low to MediumDiethyl ether offers different selectivity than EtOAc and can sometimes resolve tricky mixtures.
Toluene / Ethyl Acetate MediumThe aromaticity of toluene can introduce beneficial π-π interactions, aiding in the separation of aromatic isomers.[1]
Q2: Should I use the "wet" (slurry) or "dry" loading method to apply my sample to the column?

The loading method is critical for achieving a tight band of sample at the start of the chromatography, which directly impacts resolution.

  • Wet Loading: Dissolve the crude sample in the absolute minimum amount of the mobile phase (or a slightly more polar solvent like DCM) and pipette it directly onto the top of the column bed.[4][16]

    • Best for: Samples that are readily soluble in the mobile phase.

    • Caution: Using too much solvent or a solvent that is too strong will broaden the initial band and lead to poor separation.

  • Dry Loading: Dissolve the crude sample in a volatile solvent (e.g., DCM, acetone), add a small amount of silica gel (2-3x the mass of your sample), and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. This powder is then carefully added to the top of the column bed.[4]

    • Best for: Samples that have poor solubility in the eluent or for large-scale purifications where wet loading becomes impractical. This is often the most reliable method.

Q3: How do I properly pack a column to avoid cracks and channels?

A well-packed column is essential for good separation. Air bubbles, cracks, or an uneven surface will lead to band broadening and co-elution.[17] The slurry method is generally preferred.

  • Preparation: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~1 cm) of sand.[13]

  • Make the Slurry: In a beaker, mix your required amount of silica gel with the initial, least polar eluent until you have a homogenous, pourable slurry (like a milkshake).[18] Stir well to release trapped air bubbles.

  • Pour and Pack: Pour the slurry into the column in one continuous motion. Open the stopcock to allow solvent to drain, and gently tap the side of the column to encourage even settling of the silica.

  • Pressurize: Once all the silica has been added, use gentle air or nitrogen pressure ("flash" chromatography) to firmly pack the bed.[19] Never let the solvent level drop below the top of the silica bed, as this will cause the column to crack.[18]

Detailed Experimental Protocol: Purification of a this compound Derivative

This protocol outlines a standard procedure for purifying ~1.0 g of a crude reaction mixture.

1. TLC Analysis & Eluent Selection

  • Prepare several TLC chambers with different solvent systems (e.g., 5% EtOAc/Hex, 10% EtOAc/Hex, 15% EtOAc/Hex).

  • Dissolve a tiny amount of your crude material in DCM and spot it on the TLC plates.

  • Develop the plates and visualize under a UV lamp (254 nm).

  • Select the solvent system that gives your desired product an Rf value of approximately 0.25. For this example, let's assume 10% Ethyl Acetate in Hexane is optimal.

2. Column Preparation (Slurry Packing)

  • Select a glass column with a diameter of ~4 cm.

  • Based on a 50:1 ratio, weigh out 50 g of silica gel (230-400 mesh) into a 400 mL beaker.

  • Add ~200 mL of the 10% EtOAc/Hexane eluent to the silica and stir to create a uniform slurry.

  • Following the packing procedure in FAQ Q3, pack the column. The final packed silica bed height should be around 15-20 cm.

3. Sample Loading (Dry Method)

  • Dissolve your 1.0 g of crude material in ~10 mL of DCM in a round-bottom flask.

  • Add ~3 g of silica gel to the flask.

  • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

  • Carefully layer this silica-adsorbed sample onto the top of the packed column bed, ensuring a flat, even surface.

  • Gently add a ~1 cm layer of sand on top of the sample layer to prevent disturbance when adding eluent.[4]

4. Elution and Fraction Collection

  • Carefully fill the column with the 10% EtOAc/Hexane eluent.

  • Apply gentle air pressure to the top of the column to achieve a flow rate of approximately 5-10 cm/minute (the solvent level descending at this rate).

  • Begin collecting fractions (e.g., 20 mL per test tube).

  • Maintain a constant head of solvent above the silica bed at all times.

5. Fraction Analysis

  • Use TLC to monitor the fractions. Spot every second or third fraction on a single TLC plate, along with a reference spot of your crude material.

  • Visualize the plate under UV light to identify which fractions contain your pure product.

  • Combine the pure fractions into a pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound derivative.

References

Technical Support Center: Catalyst Deactivation in Reactions Involving 1-Chloro-2-iodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting catalyst deactivation in cross-coupling reactions with 1-chloro-2-iodo-4-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of palladium-catalyzed reactions involving this specific substrate. We will delve into the common challenges, their underlying causes, and provide practical, field-proven solutions.

Introduction to Challenges with this compound

This compound is a valuable building block in organic synthesis, offering two distinct reactive sites for sequential cross-coupling reactions. The significant difference in reactivity between the C-I and C-Cl bonds allows for selective functionalization. However, the very nature of this substrate and the conditions required for these transformations can lead to catalyst deactivation, a common hurdle that manifests as low yields, incomplete conversion, or reaction failure. This guide will equip you with the knowledge to diagnose and overcome these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation in cross-coupling reactions with this substrate?

A1: Catalyst deactivation in palladium-catalyzed reactions, such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination, with this compound typically arises from:

  • Formation of Inactive Palladium Species: The aggregation of palladium(0) into palladium black is a prevalent deactivation pathway.[1] This process is often accelerated by high temperatures and insufficient ligand stabilization.

  • Ligand Degradation: Phosphine-based ligands are susceptible to oxidation (forming phosphine oxides with poor coordinating ability) and other degradation pathways, especially in the presence of air or moisture.[2]

  • Catalyst Poisoning: Impurities in reagents, solvents, or even the starting material can act as catalyst poisons. Sulfur-containing compounds are notorious for irreversibly binding to palladium.[3]

  • Product Inhibition: In some cases, the reaction product can coordinate to the palladium center more strongly than the starting materials, leading to a slowdown or complete halt of the catalytic cycle.

  • Influence of the Substrate and Reagents: The methoxy group on the substrate is electron-donating, which can affect the rate of oxidative addition.[4] Additionally, the choice and concentration of the base can significantly impact catalyst stability and activity.[5][6]

Q2: I'm observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?

A2: The black precipitate is likely palladium black, which consists of agglomerated, inactive palladium(0) particles.[1] Its formation indicates that the palladium catalyst is not sufficiently stabilized. To prevent this:

  • Optimize Ligand-to-Metal Ratio: A common starting point is a 1:1 to 2:1 ligand-to-palladium ratio. An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.[7]

  • Select an Appropriate Ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) can effectively stabilize the active palladium species.

  • Control Reaction Temperature: High temperatures can accelerate the formation of palladium black.[7] Consider running the reaction at a lower temperature, even if it requires a longer reaction time.

  • Ensure an Inert Atmosphere: Oxygen can contribute to the decomposition of the active catalyst. Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (argon or nitrogen) is crucial.[8]

Q3: My reaction is sluggish or stalls before completion when targeting the chloro- position. What could be the issue?

A3: The C-Cl bond is significantly less reactive than the C-I bond, requiring more forcing conditions for oxidative addition.[9] Sluggishness can be due to:

  • Insufficiently Active Catalyst: A more electron-rich and sterically demanding ligand is often necessary to facilitate the oxidative addition of the aryl chloride.

  • Inappropriate Base: Stronger bases like alkali metal tert-butoxides (e.g., NaOtBu, KOtBu) or cesium carbonate (Cs₂CO₃) are often required for aryl chloride activation.[4]

  • Thermal Decomposition of the Catalyst: The higher temperatures needed for C-Cl bond activation can lead to catalyst decomposition.[10] A thermally stable catalyst system is essential.

Troubleshooting Guides

This section provides a structured approach to resolving specific issues encountered during your experiments.

Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling

Symptoms:

  • Starting materials (this compound and boronic acid) remain largely unreacted.

  • TLC or LC-MS analysis shows minimal product formation.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps & Explanation
Ineffective Base The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction.[11][12] For the less reactive C-Cl bond, a stronger base is often necessary. Solution: Switch to a stronger base such as K₃PO₄, Cs₂CO₃, or an alkoxide base like KOtBu. The choice of base can also influence catalyst stability.[13]
Poor Catalyst Precursor Activation If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species. This process can be inefficient. Solution: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more readily activated Pd(II) source.[14]
Water Content While some water can be beneficial in Suzuki reactions, excess water can lead to boronic acid decomposition and catalyst deactivation. Solution: Use anhydrous solvents and reagents. If using an aqueous base, carefully control the amount of water.
Ligand Incompatibility The chosen ligand may not be suitable for the specific transformation, leading to an unstable or inactive catalytic species. Solution: Screen a panel of ligands. For the C-Cl bond, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are often effective.
Issue 2: Significant Homocoupling of the Alkyne in Sonogashira Coupling

Symptoms:

  • Formation of a significant amount of the di-alkyne byproduct (Glaser coupling).

  • Reduced yield of the desired cross-coupled product.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps & Explanation
Presence of Oxygen Oxygen promotes the oxidative homocoupling of terminal alkynes, a reaction often catalyzed by the copper co-catalyst.[8] Solution: Ensure rigorous degassing of all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) and maintain a strict inert atmosphere throughout the reaction.
Excessive Copper Loading While copper(I) is a co-catalyst, high concentrations can accelerate the undesired Glaser coupling.[15] Solution: Reduce the loading of the copper(I) salt (e.g., CuI) to 1-5 mol%. In some cases, a copper-free Sonogashira protocol may be necessary.[16]
Inappropriate Solvent or Base The reaction medium can influence the relative rates of the desired cross-coupling and the undesired homocoupling. Solution: Using an amine base like triethylamine or diisopropylamine as both the base and solvent can sometimes suppress homocoupling.[8]
Issue 3: Dehalogenation as a Major Side Product in Buchwald-Hartwig Amination

Symptoms:

  • Formation of 3-chloro-4-methoxyanisole or 4-methoxyanisole instead of the desired amine product.

  • Consumption of the starting halide without the formation of the C-N coupled product.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps & Explanation
β-Hydride Elimination An unproductive side reaction where the amide can undergo β-hydride elimination to yield the hydrodehalogenated arene.[17] Solution: Employ a ligand that favors reductive elimination over β-hydride elimination. Bidentate ligands like BINAP or DPPF have been shown to be effective.[17]
Unsuitable Base The choice of base can influence the propensity for dehalogenation. Solution: A strong, non-nucleophilic hindered base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) is often preferred.[18]
Presence of a Hydrogen Source Trace amounts of water or other protic impurities can serve as a hydrogen source for the dehalogenation reaction. Solution: Use rigorously dried solvents and reagents.

Experimental Protocols & Workflows

Protocol: General Procedure for a Robust Suzuki-Miyaura Coupling
  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the boronic acid (1.1-1.5 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%), and the phosphine ligand (e.g., SPhos, 2-6 mol%).

  • Solvent and Base Addition: Add the degassed solvent (e.g., toluene, dioxane, or THF) and the base (e.g., K₃PO₄, 2-3 equiv). If using an aqueous base, ensure the solvent is also thoroughly degassed.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow Diagram

Below is a logical workflow for diagnosing and addressing catalyst deactivation issues.

G start Reaction Failure or Low Yield check_precipitate Observe Black Precipitate? start->check_precipitate pd_black Likely Palladium Black Formation check_precipitate->pd_black Yes check_sm Starting Material Consumed? check_precipitate->check_sm No optimize_ligand Optimize Ligand/Metal Ratio Select More Stabilizing Ligand pd_black->optimize_ligand lower_temp Lower Reaction Temperature optimize_ligand->lower_temp check_atmosphere Ensure Rigorous Inert Atmosphere lower_temp->check_atmosphere success Improved Yield check_atmosphere->success sm_unreacted Starting Material Unreacted check_sm->sm_unreacted No side_products Side Products Formed check_sm->side_products Yes catalyst_inactive Inactive Catalyst System sm_unreacted->catalyst_inactive screen_conditions Screen Ligands, Bases, and Solvents Consider a Different Pd Source catalyst_inactive->screen_conditions screen_conditions->success identify_side_products Identify Side Products (e.g., Homocoupling, Dehalogenation) side_products->identify_side_products homocoupling Homocoupling identify_side_products->homocoupling dehalogenation Dehalogenation identify_side_products->dehalogenation optimize_homocoupling Reduce Copper Loading (Sonogashira) Ensure Anhydrous/Anaerobic Conditions homocoupling->optimize_homocoupling optimize_dehalogenation Select Ligand to Favor Reductive Elimination Use Anhydrous Conditions dehalogenation->optimize_dehalogenation optimize_homocoupling->success optimize_dehalogenation->success

Caption: A logical workflow for troubleshooting failed reactions.

Catalyst Deactivation Pathways

The following diagram illustrates common pathways for palladium catalyst deactivation.

DeactivationPathways cluster_main Catalytic Cycle Active_Catalyst Active Pd(0)L_n Aggregation Aggregation Active_Catalyst->Aggregation Oxidation Oxidation (O2) Active_Catalyst->Oxidation Ligand_Degradation Ligand Degradation Active_Catalyst->Ligand_Degradation Poisoning Poisoning (e.g., Sulfur) Active_Catalyst->Poisoning Inactive_Species Inactive Species Pd_Black Palladium Black [Pd(0)]_m Aggregation->Pd_Black Inactive_PdII Inactive Pd(II) Species Oxidation->Inactive_PdII Degraded_Complex [Pd(0)(L_degraded)] Ligand_Degradation->Degraded_Complex Poisoned_Complex L_nPd-Poison Poisoning->Poisoned_Complex

References

Technical Support Center: Temperature Optimization for the Heck Reaction with Substituted Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Mizoroki-Heck reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for temperature optimization, a critical parameter in the successful execution of Heck reactions with substituted aryl halides. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and achieve optimal results in your C-C bond formation endeavors.

The Central Role of Temperature in the Heck Reaction

The temperature of a Heck reaction is not merely a parameter to be set; it is a critical lever that influences nearly every aspect of the catalytic cycle, from catalyst activation and stability to reaction rate and selectivity. Understanding the causal relationships between temperature and reaction outcomes is paramount for effective troubleshooting and optimization.

The Heck reaction mechanism involves several key steps: oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the olefin, and subsequent β-hydride elimination to form the product and regenerate the active catalyst.[1][2] Temperature significantly impacts the kinetics of each of these steps. Insufficient temperature can lead to sluggish or stalled reactions, particularly with less reactive aryl halides like chlorides, due to the high activation energy of the C-X bond cleavage in the oxidative addition step.[3][4] Conversely, excessively high temperatures can lead to undesirable side reactions, such as alkene isomerization, double bond migration, and, most critically, catalyst decomposition into inactive palladium black.[3][5][6]

Many modern catalyst systems for the Heck reaction, including those involving palladacycles and N-heterocyclic carbenes (NHCs), are designed for thermal stability and often operate at elevated temperatures, typically between 120 and 160 °C.[7][8] However, even these robust systems can be susceptible to deactivation over time at high temperatures.[3][7] Therefore, a systematic approach to temperature optimization is essential.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Heck reaction, with a focus on temperature-related problems.

Q1: My Heck reaction is not proceeding, or the yield is very low. How do I know if the temperature is the primary issue?

A: A stalled or low-yielding Heck reaction can stem from several factors, but temperature is a frequent culprit, especially when dealing with challenging substrates like aryl chlorides or sterically hindered aryl halides.[9][10][11]

  • Initial Diagnosis: First, confirm the integrity of your reagents (aryl halide, olefin, base, and solvent) and the activity of your palladium catalyst. If you are confident in your materials, then an inappropriate reaction temperature is a strong possibility.

  • Substrate Reactivity: The reactivity of the aryl halide is a key determinant of the required temperature. The general trend for reactivity is Ar-I > Ar-Br > Ar-Cl. Aryl chlorides, due to their strong C-Cl bond, typically require higher temperatures for the oxidative addition step to occur efficiently.[3][4] If you are using an aryl chloride with a standard catalyst system at a temperature typically used for an aryl bromide (e.g., 80-100 °C), it is likely that the temperature is too low.

  • Catalyst System: The choice of palladium precursor and ligand dictates the thermal stability and activity of the catalyst. Traditional catalysts like Pd(OAc)₂ with simple phosphine ligands may not be robust enough for the high temperatures required for less reactive aryl halides.[4]

Q2: I'm observing the formation of palladium black in my reaction. What does this indicate, and how can I prevent it?

A: The formation of palladium black is a clear indication of catalyst decomposition, where the active, soluble palladium species agglomerates into inactive, insoluble metallic palladium.[5][6] This is often a consequence of excessively high reaction temperatures.[3]

  • Causality: High temperatures can accelerate the degradation of ligands, particularly phosphines, leading to the precipitation of palladium metal.[3] This is especially problematic with less reactive aryl halides that necessitate higher temperatures for activation.

  • Troubleshooting Steps:

    • Lower the Temperature: The most direct solution is to reduce the reaction temperature. Conduct a temperature screening experiment (see protocol below) to find the optimal balance between reaction rate and catalyst stability.

    • Change the Ligand: Employ more thermally stable ligands. N-heterocyclic carbenes (NHCs) are known for their robustness at high temperatures and can be an excellent alternative to phosphine ligands.[3][12] Bulky, electron-rich phosphine ligands can also enhance catalyst stability.[3][4]

    • Use a Pre-formed Catalyst: Using a well-defined, pre-formed palladium catalyst can sometimes offer greater stability compared to catalysts generated in situ.

    • Consider Microwave Heating: Microwave irradiation can significantly accelerate reaction rates, often allowing for lower overall reaction temperatures and shorter reaction times, which can minimize catalyst decomposition.[3]

Q3: My reaction with an electron-rich aryl halide is sluggish, even at elevated temperatures. What's happening?

A: Electron-rich aryl halides are generally less reactive in the Heck reaction compared to their electron-deficient counterparts.[3] This is because the electron-donating groups on the aromatic ring make the carbon-halogen bond stronger and less susceptible to oxidative addition by the palladium catalyst.

  • Optimization Strategy:

    • Increase Temperature Cautiously: While increasing the temperature is a logical step, it must be done carefully to avoid catalyst decomposition.

    • Ligand Selection is Key: For electron-rich aryl halides, bulky and electron-rich ligands are crucial. These ligands promote the oxidative addition step by increasing the electron density on the palladium center.[3][4] Consider ligands such as P(t-Bu)₃ or bulky biaryl phosphines.

    • Solvent Effects: Polar aprotic solvents like DMF or DMA are generally effective for Heck reactions and can be used at higher temperatures.[1][9]

Q4: I am seeing side products from my Heck reaction, such as isomerized alkenes. Is this related to the reaction temperature?

A: Yes, the formation of isomerized alkene side products is often linked to the reaction temperature. This occurs through a process of β-hydride elimination followed by re-insertion in a different orientation. Higher temperatures can promote these equilibrium processes, leading to a mixture of products.

  • Mitigation Strategies:

    • Lower Reaction Temperature: Reducing the temperature can often minimize alkene isomerization.

    • Choice of Base and Additives: The base can influence the rate of β-hydride elimination and subsequent side reactions. In some cases, the addition of certain salts can influence the reaction pathway and selectivity.[13]

Data Presentation: Recommended Temperature Ranges

The optimal temperature for a Heck reaction is highly dependent on the specific substrates and catalyst system employed. The following table provides general starting points for temperature optimization based on the aryl halide.

Aryl HalideSubstituent TypeRecommended Starting Temperature Range (°C)Notes
Aryl IodideElectron-withdrawing or -donating50 - 100Generally the most reactive; lower temperatures are often sufficient.[3]
Aryl BromideElectron-withdrawing80 - 120Moderately reactive.
Aryl BromideElectron-donating100 - 140Less reactive; often requires higher temperatures.[3]
Aryl ChlorideElectron-withdrawing120 - 160Significantly less reactive; requires high temperatures and robust catalyst systems.[3][7][8]
Aryl ChlorideElectron-donating130 - 180The most challenging substrates; often require specialized ligands and very high temperatures.[4]

Note: These are general guidelines. The optimal temperature for your specific reaction must be determined experimentally.

Experimental Protocols

Protocol 1: Temperature Screening for a Heck Reaction

This protocol outlines a systematic approach to identify the optimal reaction temperature.

Objective: To determine the temperature that provides the best balance of reaction rate, yield, and catalyst stability for a specific Heck coupling.

Methodology:

  • Setup: Prepare a series of identical reaction vials or tubes. Each vial should contain the aryl halide (1.0 equiv), olefin (1.2 equiv), base (e.g., K₂CO₃, 2.0 equiv), and solvent (e.g., DMF).

  • Catalyst Addition: To each vial, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the chosen ligand (e.g., a phosphine or NHC ligand, 4 mol%).

  • Temperature Gradient: Place the vials in a parallel reactor or a series of oil baths set to different temperatures. A typical screening range for an unknown reaction could be 80 °C, 100 °C, 120 °C, and 140 °C.

  • Monitoring: Monitor the progress of each reaction over time (e.g., at 1, 4, 8, and 24 hours) by taking small aliquots and analyzing them by a suitable method (e.g., GC-MS, LC-MS, or TLC).

  • Analysis: For each temperature, determine the conversion of the starting material and the yield of the desired product. Also, visually inspect the reaction mixtures for the formation of palladium black.

  • Optimization: Based on the results, identify the temperature that gives the highest yield in a reasonable timeframe without significant catalyst decomposition. If necessary, a more focused temperature screen can be performed around the initial optimum.

Visualizations

Heck Reaction Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX MigIns Migratory Insertion ArPdX->MigIns Olefin Int Intermediate MigIns->Int BetaHE β-Hydride Elimination Int->BetaHE HPdX H-Pd(II)L_n-X BetaHE->HPdX Product RedElim Reductive Elimination (Base) HPdX->RedElim RedElim->Pd0

Caption: The catalytic cycle of the Heck reaction.

Troubleshooting Workflow for Temperature Optimization

Troubleshooting_Workflow Start Low Yield or No Reaction CheckReagents Verify Reagent Quality and Catalyst Activity Start->CheckReagents TempIssue Suspect Temperature Issue CheckReagents->TempIssue IncreaseTemp Increase Temperature Incrementally TempIssue->IncreaseTemp Yes DecreaseTemp Decrease Temperature TempIssue->DecreaseTemp No (Pd Black Observed) MonitorPdBlack Observe for Pd Black Formation IncreaseTemp->MonitorPdBlack OptimizeLigand Optimize Ligand: - More Thermally Stable - Bulky/Electron-Rich MonitorPdBlack->OptimizeLigand Yes Success Reaction Optimized MonitorPdBlack->Success No OptimizeLigand->IncreaseTemp DecreaseTemp->Success

Caption: A logical workflow for troubleshooting temperature in the Heck reaction.

References

Validation & Comparative

A Researcher's Guide to Iodo vs. Chloro Reactivity in 1-Chloro-2-iodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of Chemoselectivity in Cross-Coupling Reactions

Prepared by: Gemini, Senior Application Scientist

Introduction

In the field of synthetic organic chemistry, particularly in the development of pharmaceuticals and advanced materials, the ability to selectively functionalize a molecule with multiple reactive sites is paramount. Dihaloarenes, aromatic compounds bearing two halogen substituents, are invaluable building blocks for this purpose. 1-Chloro-2-iodo-4-methoxybenzene presents a classic case study in chemoselectivity: it possesses two different halogen atoms, iodine and chlorine, attached to the same aromatic ring. This guide provides a comprehensive comparison of the reactivity of the iodo and chloro substituents in this molecule, grounded in fundamental chemical principles and supported by experimental data for key transformations. We will explore why one halogen overwhelmingly serves as the primary reactive handle, enabling researchers to perform sequential, site-specific modifications.

The Decisive Factors: Unpacking the Principles of Reactivity

The dramatic difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in this compound is not arbitrary. It is governed by a confluence of fundamental electronic and energetic properties of the halogens themselves.

The Primacy of Bond Strength

The most critical factor, especially in the context of transition-metal-catalyzed cross-coupling reactions, is the bond dissociation energy (BDE). The C-I bond is significantly weaker and therefore easier to break than the C-Cl bond.

Bond TypeBond Dissociation Energy (kcal/mol)Bond Dissociation Energy (kJ/mol)
C(Aryl)-Cl~96~402
C(Aryl)-I~65~272
(Data derived from typical values for halobenzenes)[1][2]

This ~31 kcal/mol difference is substantial. In many catalytic cycles, the cleavage of the carbon-halogen bond via oxidative addition is the rate-determining step. Consequently, the reaction pathway that involves breaking the weaker C-I bond will proceed at a much faster rate, dictating the chemoselectivity of the entire process.[3]

Electronegativity vs. Polarizability

While chlorine is more electronegative than iodine, which increases the polarity of the C-Cl bond, iodine is significantly more polarizable. The large, diffuse electron cloud of the iodine atom makes it a better leaving group and facilitates its interaction with the d-orbitals of a metal catalyst during oxidative addition.

The Role of Reaction Mechanism

The predicted reactivity order is highly dependent on the reaction mechanism.

  • Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig): The catalytic cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium complex. As this step involves the cleavage of the C-X bond, the reactivity is dominated by the BDE. The established reactivity order for aryl halides is: I > Br > OTf >> Cl .[3][4][5] Therefore, for this compound, reactions at the C-I bond are expected to be vastly preferred.

  • Nucleophilic Aromatic Substitution (SNAr): This mechanism proceeds via an addition-elimination pathway, where a nucleophile attacks the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex).[6][7] The rate-determining step is typically the initial nucleophilic attack. This attack is facilitated by making the target carbon more electrophilic. The greater electronegativity of chlorine makes the carbon it is attached to more electron-deficient. Consequently, the typical reactivity order for SNAr is F > Cl > Br > I .[8][9] However, SNAr reactions generally require the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the Meisenheimer complex.[6][7] this compound lacks such groups and instead has an electron-donating methoxy group, making it a very poor substrate for SNAr under typical conditions.

Experimental Validation: Selective Cross-Coupling Reactions

The theoretical preference for C-I bond reactivity in cross-coupling reactions is robustly confirmed by experimental results. This compound can be selectively functionalized at the 2-position, leaving the C-Cl bond intact for subsequent transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a new carbon-carbon bond using an organoboron reagent, is a cornerstone of modern synthesis.[4][10] When applied to this compound, the reaction occurs exclusively at the C-I bond.

G cluster_workflow Experimental Workflow: Selective Suzuki-Miyaura Coupling start 1. Combine Substrates (this compound, Phenylboronic Acid) reagents 2. Add Catalyst System (e.g., Pd(PPh₃)₄, K₂CO₃) and Solvent (e.g., Dioxane/H₂O) start->reagents reaction 3. Heat Reaction Mixture (e.g., 80-100 °C) reagents->reaction workup 4. Aqueous Workup & Organic Extraction reaction->workup purify 5. Purification (Column Chromatography) workup->purify product 6. Isolate Product (2-Chloro-5-methoxybiphenyl) purify->product

Caption: A typical experimental workflow for the selective Suzuki-Miyaura coupling.

Detailed Protocol: Selective Synthesis of 2-Chloro-5-methoxybiphenyl

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as dioxane and water (e.g., a 4:1 ratio).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 2-chloro-5-methoxybiphenyl.

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[11][12] This reaction also demonstrates excellent selectivity for the C-I bond.

G cluster_mechanism Generalized Mechanism of Selective Cross-Coupling Pd0 LPd(0) (Active Catalyst) OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd ArylHalide This compound ArylHalide->OxAdd Pd_Intermediate Aryl-Pd(II)-I Complex (Selectively formed at C-I bond) OxAdd->Pd_Intermediate Transmetalation Transmetalation Pd_Intermediate->Transmetalation Partner Coupling Partner (e.g., R-B(OH)₂ or R-C≡CH) Partner->Transmetalation Pd_Intermediate2 Aryl-Pd(II)-R Complex Transmetalation->Pd_Intermediate2 Reduct_Elim Reductive Elimination Pd_Intermediate2->Reduct_Elim Reduct_Elim->Pd0 Regenerates Catalyst Product Monofunctionalized Product Reduct_Elim->Product

Caption: Mechanism showing selective oxidative addition at the C-I bond.

Detailed Protocol: Selective Synthesis of 1-Chloro-4-methoxy-2-(phenylethynyl)benzene

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq), and a copper(I) co-catalyst like copper(I) iodide (CuI) (0.04 eq).

  • Solvent and Amine: Add a degassed solvent (e.g., tetrahydrofuran or toluene) and a degassed amine base (e.g., triethylamine or diisopropylamine).

  • Alkyne Addition: Add the terminal alkyne, such as phenylacetylene (1.1 eq), via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent.

  • Purification: Wash the organic layers, dry, and concentrate. Purify the residue by column chromatography to obtain the desired arylalkyne.

Performance Comparison Summary

The selective reactivity of the C-I bond is a general phenomenon across various palladium-catalyzed cross-coupling reactions.

Reaction TypeTypical Catalyst SystemBaseSolventTypical Temp.Outcome
Suzuki-Miyaura Pd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene80-100 °CSelective coupling at C-I
Sonogashira PdCl₂(PPh₃)₂, CuIEt₃N, i-Pr₂NHTHF, Toluene25-60 °CSelective coupling at C-I
Buchwald-Hartwig Pd₂(dba)₃, XPhos or other bulky phosphine ligandsNaOt-Bu, K₃PO₄Toluene, Dioxane80-110 °CSelective amination at C-I

Conclusion and Outlook

For researchers working with this compound, the verdict is unequivocally clear: the carbon-iodine bond is the primary site of reactivity in palladium-catalyzed cross-coupling reactions. This high degree of chemoselectivity is driven by the significantly lower bond dissociation energy of the C-I bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step of the catalytic cycle.

This predictable reactivity allows for a powerful synthetic strategy:

  • First Functionalization: Selectively modify the 2-position via the reactive C-I bond using a Suzuki, Sonogashira, Buchwald-Hartwig, or other cross-coupling reaction.

  • Second Functionalization: The more inert C-Cl bond remains, serving as a handle for a subsequent transformation, which may require more forcing conditions or specialized catalyst systems designed for activating aryl chlorides.

This inherent reactivity differential makes this compound and related dihaloarenes highly valuable and versatile building blocks for the construction of complex, multi-substituted aromatic systems in a controlled and stepwise manner.

References

A Comparative Guide to the Reactivity of 1-Chloro-2-iodo-4-methoxybenzene and 1-Bromo-2-chloro-4-methoxybenzene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of starting materials is paramount to the efficiency and success of synthetic campaigns. This guide provides an in-depth technical comparison of the reactivity of two key dihalogenated building blocks: 1-chloro-2-iodo-4-methoxybenzene and 1-bromo-2-chloro-4-methoxybenzene . The focus of this analysis is their performance in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. This document will delve into the fundamental principles governing their differential reactivity, supported by established mechanistic understanding and representative experimental protocols.

Introduction to the Substrates

This compound (Figure 1A) and 1-bromo-2-chloro-4-methoxybenzene (Figure 1B) are valuable intermediates in the synthesis of complex organic molecules. Their utility stems from the presence of multiple, differentially reactive halogen substituents on an electron-rich anisole scaffold, allowing for sequential and site-selective functionalization. The methoxy group, a moderate electron-donating group, influences the electronic properties of the aromatic ring and can impact the kinetics of the catalytic cycle.

Figure 1: Structures of the Compared Dihaloanisoles
A) this compound
B) 1-Bromo-2-chloro-4-methoxybenzene

The primary determinant of their distinct reactivity profiles in cross-coupling reactions is the nature of the carbon-halogen (C-X) bonds present in each molecule.

The Decisive Step: Oxidative Addition and C-X Bond Reactivity

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, universally proceed through a catalytic cycle that is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species.[1] This step is often the rate-determining step of the entire catalytic cycle and is highly dependent on the strength of the carbon-halogen bond being cleaved.[2]

The generally accepted trend for the reactivity of aryl halides in oxidative addition is:

C-I > C-Br > C-Cl > C-F

This trend is inversely correlated with the bond dissociation energies (BDEs) of the respective carbon-halogen bonds. The weaker the C-X bond, the lower the activation energy for oxidative addition, and consequently, the faster the reaction. The C-I bond is the weakest among the common halogens, followed by C-Br and then C-Cl. This fundamental principle is the cornerstone for understanding the chemoselectivity observed in the cross-coupling reactions of polyhalogenated aromatics.[2]

For This compound , the presence of a highly reactive C-I bond alongside a less reactive C-Cl bond allows for exceptional chemoselectivity. Under carefully controlled conditions, the palladium catalyst will preferentially insert into the weaker C-I bond, leaving the C-Cl bond intact for subsequent transformations.

In contrast, 1-bromo-2-chloro-4-methoxybenzene possesses a C-Br bond and a C-Cl bond. While the C-Br bond is more reactive than the C-Cl bond, the difference in their reactivity is less pronounced than that between a C-I and a C-Cl bond.[3] This can make achieving high chemoselectivity for the C-Br bond more challenging, potentially leading to mixtures of mono- and di-coupled products, or requiring more careful optimization of reaction conditions.

The following diagram illustrates the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, highlighting the critical oxidative addition step.

Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition (Rate-Determining) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L)2-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)(L)2-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R (Product) Reductive_Elimination->Ar-R Ar-X Ar-X (Substrate) Ar-X->Oxidative_Addition R-M R-M (Coupling Partner) R-M->Transmetalation

Diagram 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Reactivity in Key Cross-Coupling Reactions

The following sections provide a comparative overview of the expected reactivity of this compound and 1-bromo-2-chloro-4-methoxybenzene in three major classes of palladium-catalyzed cross-coupling reactions. The provided experimental protocols are representative and may require optimization for specific substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[4]

Reactivity Comparison:

  • This compound: High chemoselectivity for coupling at the C-I position is expected under standard Suzuki conditions. The significant difference in reactivity between the C-I and C-Cl bonds allows for the clean formation of the mono-coupled product.

  • 1-Bromo-2-chloro-4-methoxybenzene: Selective coupling at the C-Br bond is achievable, but may require more carefully controlled conditions to avoid competing reaction at the C-Cl bond, especially at higher temperatures or with highly active catalyst systems.[3] The choice of ligand can be crucial in modulating selectivity.[5][6]

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

FeatureThis compound1-Bromo-2-chloro-4-methoxybenzene
Target Site C-IC-Br
Aryl Halide 1.0 equiv1.0 equiv
Boronic Acid 1.1-1.5 equiv1.1-1.5 equiv
Palladium Source Pd(OAc)₂, PdCl₂(dppf) (1-3 mol%)Pd(OAc)₂, Pd₂(dba)₃ (1-3 mol%)
Ligand SPhos, XPhos, PPh₃ (2-6 mol%)SPhos, RuPhos, P(t-Bu)₃ (2-6 mol%)
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv)K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv)
Solvent Toluene/H₂O, Dioxane/H₂O, DMFToluene/H₂O, Dioxane/H₂O
Temperature 60-100 °C80-110 °C
Expected Yield High (>90%) for mono-couplingGood to High (70-95%) for mono-coupling
Selectivity Excellent for C-I over C-ClGood to Excellent for C-Br over C-Cl

Experimental Protocol: Representative Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol) in a Schlenk flask. B Add solvent (e.g., Toluene/H₂O 4:1, 5 mL). A->B C Degas the mixture with an inert gas (Ar or N₂) for 15-20 min. B->C D Add Pd catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%) under a positive pressure of inert gas. C->D E Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. F->G H Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. G->H I Purify the crude product by flash column chromatography. H->I

Diagram 2: Experimental workflow for a representative Suzuki-Miyaura coupling reaction.
Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne structures.[7][8]

Reactivity Comparison:

  • This compound: As with the Suzuki coupling, highly selective reaction at the C-I bond is anticipated. The mild conditions often employed for Sonogashira couplings of aryl iodides further favor selective functionalization.[9]

  • 1-Bromo-2-chloro-4-methoxybenzene: Selective coupling at the C-Br bond is feasible, but may require higher temperatures and/or more active catalyst systems compared to the iodo-analogue. The potential for competing reaction at the C-Cl bond should be considered, particularly under forcing conditions.[3]

Data Presentation: Representative Conditions for Sonogashira Coupling

FeatureThis compound1-Bromo-2-chloro-4-methoxybenzene
Target Site C-IC-Br
Aryl Halide 1.0 equiv1.0 equiv
Terminal Alkyne 1.1-1.5 equiv1.1-1.5 equiv
Palladium Source Pd(PPh₃)₂Cl₂, Pd(OAc)₂ (1-5 mol%)Pd(PPh₃)₂Cl₂, Pd(OAc)₂ (2-5 mol%)
Copper Co-catalyst CuI (1-5 mol%)CuI (2-10 mol%)
Base Et₃N, DIPEA (2-4 equiv)Et₃N, DIPEA (2-4 equiv)
Solvent THF, DMF, TolueneTHF, DMF, Toluene
Temperature Room Temperature to 80 °C50-100 °C
Expected Yield High (>90%) for mono-couplingGood to High (70-90%) for mono-coupling
Selectivity Excellent for C-I over C-ClGood for C-Br over C-Cl

Experimental Protocol: Representative Sonogashira Coupling

A detailed, step-by-step methodology for a representative Sonogashira coupling is as follows:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Under a positive pressure of argon, add the solvent (e.g., THF, 5 mL), the terminal alkyne (1.2 mmol), and the amine base (e.g., Et₃N, 3.0 mmol) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor its progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired arylalkyne.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the construction of C-N bonds, reacting an aryl halide with a primary or secondary amine.[10][11]

Reactivity Comparison:

  • This compound: The high reactivity of the C-I bond makes this substrate ideal for selective mono-amination at the 2-position under relatively mild conditions.

  • 1-Bromo-2-chloro-4-methoxybenzene: Selective amination at the C-Br bond is generally achievable. However, due to the lower reactivity of the C-Br bond compared to the C-I bond, more forcing conditions (higher temperatures, stronger bases, and more active catalyst systems) may be required, which could increase the risk of side reactions, including competing amination at the C-Cl position.[2] The use of bulky, electron-rich phosphine ligands is often crucial for the successful amination of aryl bromides and chlorides.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

FeatureThis compound1-Bromo-2-chloro-4-methoxybenzene
Target Site C-IC-Br
Aryl Halide 1.0 equiv1.0 equiv
Amine 1.1-1.5 equiv1.1-1.5 equiv
Palladium Source Pd₂(dba)₃, Pd(OAc)₂ (1-3 mol%)Pd₂(dba)₃, Pd(OAc)₂ (2-5 mol%)
Ligand XPhos, RuPhos, BINAP (2-6 mol%)XPhos, RuPhos, BrettPhos (4-10 mol%)
Base NaOtBu, K₃PO₄, Cs₂CO₃ (1.5-2.5 equiv)NaOtBu, LHMDS (1.5-2.5 equiv)
Solvent Toluene, DioxaneToluene, Dioxane
Temperature 80-110 °C100-120 °C
Expected Yield High (>85%) for mono-aminationGood to High (70-90%) for mono-amination
Selectivity Excellent for C-I over C-ClGood for C-Br over C-Cl

Conclusion

The choice between this compound and 1-bromo-2-chloro-4-methoxybenzene as a synthetic intermediate is dictated by the desired reactivity and selectivity.

  • This compound offers superior chemoselectivity for mono-functionalization at the 2-position due to the significantly weaker C-I bond. This makes it the substrate of choice for sequential cross-coupling strategies where clean and high-yielding reaction at a single site is critical.

  • 1-Bromo-2-chloro-4-methoxybenzene is also a versatile building block for selective cross-coupling at the 2-position. However, achieving high selectivity may require more rigorous optimization of reaction conditions, including the careful selection of ligands and temperature, to mitigate the potential for competing reaction at the less reactive C-Cl bond.

Ultimately, the decision rests on a balance of factors including the specific transformation being performed, the desired level of selectivity, and the cost and availability of the starting materials. A thorough understanding of the principles of oxidative addition and the impact of catalyst and ligand choice is essential for harnessing the full synthetic potential of these valuable dihalogenated anisoles.

References

A Comparative Guide to Suzuki and Stille Reactions for the Selective Functionalization of 1-Chloro-2-iodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of complex molecular architectures. Among these, the Suzuki-Miyaura and Stille reactions are paramount for the formation of carbon-carbon bonds. This guide provides an in-depth, objective comparison of these two powerful methodologies, specifically focusing on their application to the regioselective functionalization of 1-Chloro-2-iodo-4-methoxybenzene, a versatile building block in medicinal chemistry and materials science.

The primary synthetic challenge presented by this compound lies in the selective activation of one of its two carbon-halogen bonds. The inherent difference in the bond dissociation energies of the C-I and C-Cl bonds provides a basis for predictable, substrate-controlled reactivity. This guide will explore the nuances of how both Suzuki and Stille reactions exploit this reactivity difference to achieve selective C-C bond formation at the more labile C-I position.

The Foundational Chemistry: A Tale of Two Halogens

The regioselectivity in the cross-coupling of dihaloarenes containing different halogens is predominantly governed by the relative reactivity of the carbon-halogen bonds. The generally accepted order of reactivity for aryl halides in palladium-catalyzed oxidative addition, the rate-determining step in many cross-coupling cycles, is I > Br > OTf >> Cl.[1] This trend is directly correlated with the decreasing bond strength of the C-X bond, making the carbon-iodine bond significantly more susceptible to cleavage by a Pd(0) catalyst than the more robust carbon-chlorine bond.

For this compound, this principle dictates that both Suzuki and Stille couplings should proceed with high selectivity at the 2-position (the site of the iodine atom). The following sections will delve into the specifics of each reaction, supported by experimental insights, to provide a comprehensive understanding of their comparative performance.

The Suzuki-Miyaura Coupling: A Green Chemistry Mainstay

The Suzuki reaction, a Nobel Prize-winning transformation, couples an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate.[2] It is widely favored in the pharmaceutical industry due to the generally low toxicity and environmental impact of its boron-based reagents and byproducts.[3]

Mechanistic Overview

The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] A crucial feature of the Suzuki reaction is the requirement of a base to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[5]

Suzuki_Mechanism cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R Product Ar-I Ar-I R-B(OR)2 R-B(OR)2 Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Performance and Considerations for this compound

For the selective coupling at the C-I bond of this compound, the Suzuki reaction is highly effective. The electron-donating methoxy group on the aromatic ring can slightly deactivate the aryl halide towards oxidative addition, but the high reactivity of the C-I bond generally ensures a smooth reaction.

Key Experimental Parameters:

  • Catalyst: A variety of palladium catalysts can be employed, with Pd(PPh₃)₄, PdCl₂(dppf), and Pd₂(dba)₃ in combination with a phosphine ligand being common choices.[3]

  • Base: The choice of base is critical and can influence reaction rates and yields. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[3]

  • Solvent: A range of solvents can be used, often in biphasic mixtures with water, such as toluene, dioxane, or DMF.[3]

The Stille Coupling: Robust and Versatile

The Stille reaction couples an organotin reagent (organostannane) with an organic halide or triflate.[6] It is renowned for its excellent functional group tolerance and the fact that it often proceeds under neutral or mild conditions, obviating the need for a strong base.[7]

Mechanistic Overview

Similar to the Suzuki reaction, the Stille catalytic cycle consists of oxidative addition, transmetalation, and reductive elimination.[6] A key difference is that the transmetalation step does not typically require activation by a base. Additives like Cu(I) salts or lithium chloride can sometimes accelerate the reaction.[8]

Stille_Mechanism cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(R)L2 Transmetalation (R-SnR'3) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R Product Ar-I Ar-I R-SnR'3 R-SnR'3 Experimental_Workflow cluster_Suzuki Suzuki Coupling cluster_Stille Stille Coupling S1 Combine Aryl Halide, Boronic Acid, Base S2 Add Solvent & Degas S1->S2 S3 Add Pd Catalyst S2->S3 S4 Heat Reaction S3->S4 S5 Aqueous Workup (e.g., EtOAc/Water) S4->S5 S6 Purification (e.g., Column Chromatography) S5->S6 T1 Combine Aryl Halide, Organostannane T2 Add Anhydrous Solvent & Degas T1->T2 T3 Add Pd Catalyst (and optional additive) T2->T3 T4 Heat Reaction T3->T4 T5 Workup with KF or Flash Chromatography to Remove Tin T4->T5 T6 Further Purification T5->T6

References

A Senior Application Scientist's Guide to Carbazole Synthesis: Overcoming the Limitations of 1-Chloro-2-iodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

The carbazole framework is a cornerstone in the development of pharmaceuticals, functional materials, and agrochemicals. Its unique electronic and structural properties have led to its incorporation into a vast array of biologically active molecules and advanced materials. The synthesis of functionalized carbazoles is, therefore, a critical endeavor for chemists across various disciplines. While reagents like 1-Chloro-2-iodo-4-methoxybenzene offer a pathway for sequential cross-coupling reactions, their use can be hampered by issues of cost, availability, selectivity, and the need for transition metal catalysts, which can lead to product contamination. This guide provides a comprehensive comparison of modern, alternative strategies for carbazole synthesis, offering researchers, scientists, and drug development professionals a data-driven basis for selecting the most appropriate methodology for their specific needs.

Moving Beyond Dihaloarenes: Modern Synthetic Strategies

Recent years have seen a surge in the development of novel and efficient methods for carbazole synthesis that bypass the limitations of traditional dihaloarene chemistry. These approaches often offer improved yields, milder reaction conditions, and greater functional group tolerance.[1] This guide will delve into three prominent and practical alternatives: the intramolecular Buchwald-Hartwig amination, the Graebe-Ullmann reaction and its modern variants, and cutting-edge C-H activation/annulation strategies.

Intramolecular Buchwald-Hartwig Amination: A Powerful Cyclization

The Buchwald-Hartwig amination has revolutionized C-N bond formation, and its intramolecular variant provides a highly efficient route to carbazoles.[2] This strategy typically involves the palladium-catalyzed cyclization of a 2-amino-2'-halobiphenyl derivative.

Mechanism and Advantages:

The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl halide. Subsequent deprotonation of the amine by a base, followed by reductive elimination, furnishes the carbazole product and regenerates the active catalyst.[3][4] Key advantages of this method include:

  • High Yields and Clean Reactions: The intramolecular nature of the reaction often leads to excellent yields with minimal side products.

  • Broad Substrate Scope: The reaction tolerates a wide range of functional groups on both aromatic rings.[2]

  • Convergent Synthetic Design: This approach is well-suited for the late-stage synthesis of complex carbazole-containing molecules.

Experimental Protocol: Synthesis of a Substituted Carbazole via Intramolecular Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the 2-amino-2'-halobiphenyl substrate (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.2-1.5 equiv).

  • Solvent Addition: Anhydrous toluene or another suitable aprotic solvent is added.

  • Reaction Conditions: The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup and Purification: Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Data Comparison:

MethodTypical Yield (%)CatalystKey Advantages
This compound based coupling60-85Pd/CuSequential functionalization potential
Intramolecular Buchwald-Hartwig Amination85-98PdHigh efficiency, broad scope, mild conditions

Workflow Diagram:

Buchwald_Hartwig_Workflow Start 2-Amino-2'-halobiphenyl + Pd(0) Catalyst + Base OxAdd Oxidative Addition Start->OxAdd Intermediate1 Pd(II) Intermediate OxAdd->Intermediate1 Deprotonation Deprotonation Intermediate1->Deprotonation Intermediate2 Amido Complex Deprotonation->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim Product Carbazole Product + Regenerated Pd(0) RedElim->Product

Caption: Catalytic cycle of the intramolecular Buchwald-Hartwig amination for carbazole synthesis.

The Graebe-Ullmann Reaction: A Classic with a Modern Twist

The Graebe-Ullmann reaction is a classic method for carbazole synthesis that involves the thermal or photochemical decomposition of 1-phenyl-1,2,3-benzotriazoles.[5][6] While historically requiring high temperatures, modern variations utilizing microwave irradiation or photocatalysis have made this a more practical and versatile approach.[6]

Mechanism and Advantages:

The reaction proceeds through the extrusion of nitrogen gas from the benzotriazole, generating a highly reactive nitrene intermediate. This nitrene then undergoes an intramolecular electrophilic aromatic substitution to form the carbazole ring.[7] The primary benefits of this method are:

  • Transition-Metal-Free: This approach avoids the use of metal catalysts, which is a significant advantage in the synthesis of materials for electronic applications and pharmaceuticals where metal contamination is a concern.[8][9]

  • Atom Economy: The only byproduct is environmentally benign nitrogen gas.

  • Readily Available Precursors: The required 1-phenyl-1,2,3-benzotriazoles can be easily prepared from commercially available anilines and 2-nitrobiaryls.

Experimental Protocol: Microwave-Assisted Graebe-Ullmann Synthesis

  • Reactant Preparation: A microwave-safe reaction vial is charged with the 1-phenyl-1,2,3-benzotriazole (1.0 equiv).

  • Solvent: A high-boiling point solvent such as diphenyl ether or 1,2-dichlorobenzene is added.

  • Microwave Irradiation: The vial is sealed and subjected to microwave irradiation at a temperature of 180-250 °C for a short period (typically 10-30 minutes).

  • Workup and Purification: After cooling, the reaction mixture is diluted with a suitable organic solvent and purified directly by column chromatography.

Data Comparison:

MethodTypical Yield (%)CatalystKey Advantages
This compound based coupling60-85Pd/CuSequential functionalization potential
Graebe-Ullmann (Microwave)70-95NoneMetal-free, high atom economy

Logical Relationship Diagram:

Graebe_Ullmann_Logic Start 1-Phenyl-1,2,3-benzotriazole Condition Thermal or Photochemical Energy Start->Condition Extrusion N₂ Extrusion Condition->Extrusion Intermediate Nitrene Intermediate Extrusion->Intermediate Cyclization Intramolecular Electrophilic Aromatic Substitution Intermediate->Cyclization Product Carbazole Cyclization->Product

Caption: The logical progression of the Graebe-Ullmann reaction for carbazole synthesis.

C-H Activation/Annulation: The Frontier of Carbazole Synthesis

Direct C-H activation has emerged as a powerful and atom-economical tool in organic synthesis.[10] For carbazole synthesis, this typically involves the transition-metal-catalyzed reaction of diarylamines with various coupling partners, such as alkynes or alkenes, leading to the formation of the carbazole core through a C-H/N-H annulation process.[11]

Mechanism and Advantages:

The mechanism often involves the coordination of a directing group on the diarylamine to the metal center, followed by C-H activation to form a metallacycle. Subsequent insertion of the coupling partner and reductive elimination affords the carbazole product.[12][13] The key advantages of this strategy are:

  • Step Economy: This approach avoids the pre-functionalization of the aromatic rings with halides, leading to shorter and more efficient synthetic routes.

  • High Atom Economy: C-H activation strategies often result in the formation of the desired product with minimal waste.

  • Novel Retrosynthetic Disconnections: This methodology allows for the design of innovative synthetic pathways to complex carbazole derivatives.

Experimental Protocol: Rhodium-Catalyzed C-H/N-H Annulation of Diarylamines with Alkynes

  • Reaction Setup: A Schlenk tube is charged with the diarylamine (1.0 equiv), the alkyne (1.2-2.0 equiv), a rhodium catalyst (e.g., [RhCp*Cl₂]₂, 1-2 mol%), and a silver salt additive (e.g., AgSbF₆, 4-8 mol%).

  • Solvent and Atmosphere: Anhydrous 1,2-dichloroethane or a similar solvent is added, and the tube is purged with an inert gas.

  • Reaction Conditions: The reaction mixture is heated to 100-130 °C until the starting materials are consumed.

  • Workup and Purification: After cooling, the reaction mixture is filtered through a pad of celite, concentrated, and the residue is purified by column chromatography.

Data Comparison:

MethodTypical Yield (%)CatalystKey Advantages
This compound based coupling60-85Pd/CuSequential functionalization potential
C-H Activation/Annulation70-99Rh/Pd/IrHigh step and atom economy, novel disconnections

Experimental Workflow Diagram:

CH_Activation_Workflow Setup 1. Combine Diarylamine, Alkyne, Rhodium Catalyst, and Additive Solvent 2. Add Anhydrous Solvent under Inert Atmosphere Setup->Solvent Reaction 3. Heat Reaction Mixture Solvent->Reaction Monitoring 4. Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Workup 5. Cool, Filter, and Concentrate Monitoring->Workup Purification 6. Column Chromatography Workup->Purification Product Pure Carbazole Product Purification->Product

Caption: A typical experimental workflow for the rhodium-catalyzed C-H activation/annulation approach to carbazoles.

Conclusion and Future Perspectives

The synthesis of carbazoles has evolved significantly, moving beyond classical methods that rely on pre-functionalized and sometimes problematic reagents like this compound. The intramolecular Buchwald-Hartwig amination, modern variations of the Graebe-Ullmann reaction, and innovative C-H activation strategies offer powerful and often superior alternatives. The choice of method will be dictated by the specific target molecule, desired functional group tolerance, and the importance of factors such as cost, atom economy, and the avoidance of metal catalysts. As the fields of medicinal chemistry and materials science continue to advance, the demand for novel and complex carbazole derivatives will undoubtedly drive the development of even more sophisticated and sustainable synthetic methodologies.

References

A Comparative Guide to the Analysis of Reaction Intermediates in the Coupling of 1-Chloro-2-iodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the selective functionalization of polyhalogenated aromatic compounds is a cornerstone for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. Among these, 1-chloro-2-iodo-4-methoxybenzene stands as a versatile building block, offering two distinct reactive sites for palladium-catalyzed cross-coupling reactions. The pronounced difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for a high degree of chemoselectivity, making it an ideal substrate for sequential and site-specific modifications.

This guide provides an in-depth analysis of the reaction intermediates formed during Suzuki-Miyaura, Sonogashira, and Heck couplings of this compound. By understanding the nature of these transient species, researchers can gain greater control over reaction outcomes, optimize conditions, and troubleshoot unexpected results. We will explore the mechanistic nuances of each reaction, compare analytical techniques for intermediate characterization, and provide detailed experimental protocols to empower your research.

The Decisive Moment: Chemoselectivity in the Coupling of this compound

The success of selective cross-coupling reactions with dihaloarenes hinges on the disparate reactivity of the carbon-halogen bonds. The generally accepted order of reactivity for aryl halides in palladium-catalyzed couplings is I > Br > OTf > Cl.[1] This trend is primarily governed by the bond dissociation energies of the C-X bond, with the weaker C-I bond being more susceptible to oxidative addition to the Pd(0) catalyst, which is often the rate-determining step of the catalytic cycle.[2]

This inherent reactivity difference allows for the selective coupling at the iodine position of this compound while leaving the more robust chlorine-carbon bond intact for subsequent transformations. This guide will focus on the characterization of the initial arylpalladium intermediate, (2-chloro-5-methoxyphenyl)palladium(II) iodide, and its subsequent evolution in three key cross-coupling reactions.

Comparative Analysis of Coupling Reactions and Their Intermediates

The choice of coupling reaction—Suzuki-Miyaura, Sonogashira, or Heck—dictates the nature of the subsequent steps in the catalytic cycle and, consequently, the reaction conditions and potential side products. Below, we compare these three fundamental transformations in the context of this compound.

Coupling Reaction Coupling Partner Typical Intermediates after Oxidative Addition Key Mechanistic Step after Oxidative Addition Alternative Methodologies
Suzuki-Miyaura Organoboron compounds (e.g., phenylboronic acid)[ArPd(L)₂I], [ArPd(L)₂(OH)], [ArB(OH)₃]⁻TransmetalationNickel-catalyzed couplings for inert C-Cl bonds.
Sonogashira Terminal alkynes (e.g., phenylacetylene)[ArPd(L)₂I], [Cu-C≡CR]Transmetalation (often via a copper acetylide)Copper-free Sonogashira protocols.[3]
Heck Alkenes (e.g., styrene)[ArPd(L)₂I], [ArPd(L)₂(alkene)]ICarbopalladation (migratory insertion)Mizoroki-Heck reaction with in situ generated alkenes.[4]

Table 1. Comparison of key features of Suzuki-Miyaura, Sonogashira, and Heck coupling reactions for this compound (Ar = 2-chloro-5-methoxyphenyl).

Visualizing the Catalytic Crossroads: Reaction Mechanisms

The catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Heck reactions, while all initiated by the oxidative addition of the C-I bond to a Pd(0) species, diverge significantly in the subsequent steps. Understanding these pathways is crucial for predicting and identifying the key reaction intermediates.

Suzuki_Miyaura_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L₂->Oxidative Addition ArPd(II)(I)L₂ ArPd(II)(I)L₂ Oxidative Addition->ArPd(II)(I)L₂ Ar-I Transmetalation Transmetalation ArPd(II)(I)L₂->Transmetalation ArPd(II)(Ar')L₂ ArPd(II)(Ar')L₂ Transmetalation->ArPd(II)(Ar')L₂ Reductive Elimination Reductive Elimination ArPd(II)(Ar')L₂->Reductive Elimination Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-Ar'->Pd(0)L₂ Regeneration Base Base Boronate Complex [Ar'B(OH)₃]⁻ Base->Boronate Complex OH⁻ Ar'B(OH)₂ Ar'B(OH)₂ Ar'B(OH)₂->Base Boronate Complex->Transmetalation Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L₂ Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L₂->Oxidative Addition ArPd(II)(I)L₂ ArPd(II)(I)L₂ Oxidative Addition->ArPd(II)(I)L₂ Ar-I Transmetalation Transmetalation ArPd(II)(I)L₂->Transmetalation ArPd(II)(C≡CR)L₂ ArPd(II)(C≡CR)L₂ Transmetalation->ArPd(II)(C≡CR)L₂ Reductive Elimination Reductive Elimination ArPd(II)(C≡CR)L₂->Reductive Elimination Ar-C≡CR Ar-C≡CR Reductive Elimination->Ar-C≡CR Ar-C≡CR->Pd(0)L₂ Regeneration CuI CuI Alkyne R-C≡C-H Base Base Alkyne->Base Copper Acetylide Cu-C≡CR Base->Copper Acetylide CuI, -H⁺ Copper Acetylide->Transmetalation Heck_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L₂->Oxidative Addition ArPd(II)(I)L₂ ArPd(II)(I)L₂ Oxidative Addition->ArPd(II)(I)L₂ Ar-I Alkene Coordination Alkene Coordination ArPd(II)(I)L₂->Alkene Coordination + Alkene Alkene Complex [ArPd(alkene)L₂]⁺I⁻ Alkene Coordination->Alkene Complex Carbopalladation Carbopalladation Alkene Complex->Carbopalladation Alkylpalladium Intermediate R'-Pd(II)(I)L₂ Carbopalladation->Alkylpalladium Intermediate β-Hydride Elimination β-Hydride Elimination Alkylpalladium Intermediate->β-Hydride Elimination Product Complex [HPd(I)L₂] + Product β-Hydride Elimination->Product Complex Base Base Product Complex->Base + Base, -HB⁺I⁻ Base->Pd(0)L₂ Regeneration Trapping_Workflow Start Start Prepare Pd(0)L₂ Prepare Pd(0)L₂ complex Start->Prepare Pd(0)L₂ Cool to -78°C Cool to -78°C Prepare Pd(0)L₂->Cool to -78°C Add Ar-I Add this compound Cool to -78°C->Add Ar-I Stir at -78°C Stir for 30 min at -78°C Add Ar-I->Stir at -78°C Quench Reaction Quench at -78°C Stir at -78°C->Quench Reaction Warm to RT Warm to Room Temperature Quench Reaction->Warm to RT Analysis Analysis Warm to RT->Analysis

References

A Comparative Guide to the Spectroscopic Confirmation of 1-Chloro-2-iodo-4-methoxybenzene Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the intricate fields of chemical research and pharmaceutical development, the unambiguous structural confirmation of reaction products is paramount. The poly-functionalized aromatic compound, 1-Chloro-2-iodo-4-methoxybenzene, serves as a versatile synthetic intermediate, primarily due to the differential reactivity of its carbon-halogen bonds. The carbon-iodine bond is significantly more labile and susceptible to oxidative addition in cross-coupling reactions compared to the more robust carbon-chlorine bond. This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to unequivocally confirm the structure of products resulting from the selective functionalization of this molecule, using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction as a case study.

Our approach is grounded in field-proven insights, moving beyond mere procedural steps to elucidate the causal reasoning behind our analytical choices. This ensures that each protocol is not only a method but a self-validating system for achieving scientific integrity.

Case Study: Selective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for forging carbon-carbon bonds. The inherent reactivity difference between the C-I and C-Cl bonds in this compound allows for a highly selective reaction at the 2-position.

Reaction Rationale & Comparison:

  • Primary Reaction Pathway: The reaction is anticipated to proceed exclusively at the carbon-iodine bond. The bond dissociation energy of a C-I bond on an aromatic ring is considerably lower than that of a C-Cl bond, facilitating preferential oxidative addition to the Pd(0) catalyst.

  • Alternative Scenario: A non-selective reaction, while highly unlikely under standard conditions, would result in a mixture of products, including substitution at the C-Cl bond or di-substitution. Spectroscopic analysis must be robust enough to differentiate the desired mono-iodo-substituted product from these potential alternatives.

The following diagram illustrates the anticipated selective reaction pathway.

Figure 1: Proposed selective Suzuki-Miyaura reaction pathway.

Comprehensive Spectroscopic Confirmation Workflow

A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the target molecule, 2,2'-Dichloro-5,5'-dimethoxy-1,1'-biphenyl. Each technique provides a unique and complementary piece of structural information.

Analytical_Workflow start Crude Reaction Mixture purify Purification (Column Chromatography) start->purify ms Mass Spectrometry (MS) Confirm Molecular Weight & Isotopic Pattern purify->ms nmr1h ¹H NMR Spectroscopy Confirm Substitution Pattern & Proton Environment ms->nmr1h nmr13c ¹³C NMR Spectroscopy Confirm Carbon Skeleton & Symmetry nmr1h->nmr13c ftir FTIR Spectroscopy Confirm Functional Groups nmr13c->ftir final Unambiguously Confirmed Structure ftir->final

Figure 2: Step-by-step analytical workflow for product confirmation.

Data Presentation and Comparative Analysis

The following tables summarize the expected spectroscopic data for the starting material and the final product. This direct comparison is crucial for identifying the specific spectral changes that validate the reaction's success.

Mass Spectrometry (MS) Data

Mass spectrometry provides the most direct evidence of the molecular weight change and the retention of the chlorine atom. The presence of a chlorine atom results in a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion peak.

Table 1: Comparative Mass Spectrometry Data

Compound Molecular Formula Molecular Weight Molecular Ion (M⁺, m/z) Key Isotopic Signature
Starting Material C₇H₆ClIO 284.48 284 M+2 peak present (due to ³⁷Cl)

| Product | C₁₄H₁₂Cl₂O₂ | 282.15 | 282 | M+2 (~66% of M⁺) and M+4 (~10% of M⁺) peaks present (due to two Cl atoms) |

¹H NMR Spectroscopic Data

Proton NMR is arguably the most powerful tool for confirming the substitution pattern on the aromatic rings. The disappearance of the characteristic three-proton system of the starting material and the appearance of a new, more complex set of signals corresponding to the biphenyl structure are definitive indicators.

Table 2: Comparative ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)

Compound Aromatic Protons (δ, ppm) Methoxy Protons (δ, ppm)
Starting Material 7.71 (d, 1H), 6.85 (d, 1H), 6.70 (dd, 1H) 3.80 (s, 3H)

| Product (Predicted) | ~7.30-6.80 (m, 6H) | ~3.75 (s, 6H) |

FTIR Spectroscopic Data

Infrared spectroscopy is used to confirm the persistence of key functional groups and to observe changes in the "fingerprint" region, particularly the C-H out-of-plane bending that is characteristic of the aromatic substitution pattern.

Table 3: Comparative FTIR Spectroscopic Data (cm⁻¹)

Compound Aromatic C-H Stretch C-O-C Stretch (Aryl Ether) C-H Out-of-Plane Bending
Starting Material ~3100-3000 ~1250 ~860, 810 (1,2,4-trisubstituted)

| Product | ~3100-3000 | ~1250 | New complex pattern indicative of a polysubstituted biphenyl system |

Experimental Protocols

Adherence to standardized protocols is essential for reproducibility and data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • Instrumentation: Acquire spectra on a 300 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence with a spectral width of approximately 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence with a spectral width of approximately 220 ppm. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Utilize a GC system equipped with a standard non-polar capillary column (e.g., HP-5ms) coupled to a mass selective detector.

  • GC Method:

    • Injector Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 300°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Data Analysis: Identify the molecular ion peak and analyze its isotopic distribution to confirm the presence and number of chlorine atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Acquire the spectrum using an FTIR spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion

The selective reactivity of this compound offers a strategic advantage in synthetic chemistry. However, this advantage can only be fully realized if the resulting products are rigorously characterized. By employing a coordinated workflow of Mass Spectrometry, ¹H and ¹³C NMR, and FTIR spectroscopy, researchers can build a self-validating and irrefutable body of evidence to confirm the desired chemical structure. This guide provides the comparative data, expert rationale, and detailed protocols necessary to achieve this high standard of scientific integrity, empowering drug development professionals and scientists to proceed with confidence in their synthetic outcomes.

A Comparative Kinetic Guide to 1-Chloro-2-iodo-4-methoxybenzene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Chemoselectivity

In the intricate world of complex molecule synthesis, particularly in pharmaceutical and materials science, the ability to functionalize a molecule at a specific position while leaving other reactive sites untouched is paramount. This concept, known as chemoselectivity, is the cornerstone of efficient and elegant synthetic strategies. 1-Chloro-2-iodo-4-methoxybenzene serves as an exemplary substrate for investigating this principle. Possessing two different halogen atoms—iodine and chlorine—on the same aromatic ring, it offers a distinct reactivity gradient that can be exploited in palladium-catalyzed cross-coupling reactions.

The fundamental basis for this selectivity lies in the difference in bond dissociation energies of the carbon-halogen bonds. The Carbon-Iodine (C-I) bond is significantly weaker than the Carbon-Chlorine (C-Cl) bond, making it more susceptible to cleavage during the crucial oxidative addition step of the catalytic cycle.[1] This inherent difference allows for the preferential reaction at the C-I position under carefully controlled conditions, leaving the C-Cl bond intact for subsequent transformations. This guide provides a comparative analysis of the kinetic behavior of this compound in several key cross-coupling reactions, offering insights into reaction design and catalyst selection.

Theoretical Framework: The Oxidative Addition Step

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, universally proceed through a catalytic cycle.[1][2] The cycle is initiated by the oxidative addition of an aryl halide to a low-valent palladium(0) complex. This step is often the rate-determining step of the overall reaction, and its efficiency is directly related to the strength of the carbon-halogen bond being broken. The established reactivity trend for aryl halides is:

Ar-I > Ar-Br > Ar-OTf > Ar-Cl > Ar-F [1][3]

This trend underscores why this compound is an ideal model for studying selective cross-coupling. The significantly lower activation barrier for the oxidative addition at the C-I bond allows for a kinetic differentiation between the two halogen sites. By selecting appropriate catalysts and reaction conditions, one can achieve high selectivity for mono-functionalization at the iodine position.[4]

Catalytic_Cycle cluster_0 Pd(0) Catalytic Cycle cluster_1 Substrate Selectivity Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Rate-Determining Step) TM_complex L-Pd(II)(Ar)(R) OA_complex->TM_complex Transmetalation TM_complex:s->Pd0:s Regenerates Catalyst Product Ar-R TM_complex->Product Reductive Elimination Substrate 1-Chloro-2-iodo- 4-methoxybenzene Iodide_Pathway Oxidative Addition at C-I Bond (Lower Ea) Substrate->Iodide_Pathway Favored Pathway Chloride_Pathway Oxidative Addition at C-Cl Bond (Higher Ea) Substrate->Chloride_Pathway Disfavored Pathway Iodide_Pathway->OA_complex Enters Catalytic Cycle

Figure 1: Generalized Palladium Catalytic Cycle Highlighting Selective Oxidative Addition.

Comparative Kinetic Performance in Cross-Coupling Reactions

The chemoselective functionalization of this compound can be achieved across a range of powerful cross-coupling reactions. The choice of reaction and catalyst system is critical for maximizing selectivity and reaction rates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[5] For a substrate like this compound, the reaction can be tuned to selectively couple at the C-I position.

Alternative Substrates for Comparison:

  • 1-Bromo-2-chloro-4-methoxybenzene: Higher C-Br bond energy requires more forcing conditions than C-I, but is still more reactive than C-Cl.

  • 1,2-Dichlorobenzene: Requires highly active catalyst systems, often with bulky, electron-rich phosphine ligands, to achieve reasonable reaction rates.[2][6]

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[7][8] The high reactivity of the C-I bond makes it the preferred site for this transformation. This selectivity is crucial for the synthesis of complex pharmaceutical intermediates and organic materials.[7]

Alternative Substrates for Comparison:

  • 1-Bromo-4-iodobenzene: Can be selectively coupled at the iodine position by controlling the reaction temperature.[7]

  • Aryl Chlorides: Generally poor substrates for traditional Sonogashira conditions, requiring specialized catalyst systems.[7]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds.[9][10] The reaction's utility in drug development is immense, as the aryl amine moiety is a common feature in many pharmaceuticals.[9] Studies on dihaloarenes have shown that high selectivity for amination at the C-I bond can be achieved.[4]

Alternative Substrates for Comparison:

  • Aryl Bromides: Generally good substrates, though less reactive than aryl iodides.[3]

  • Aryl Chlorides: Require more specialized and often more sterically hindered ligands to facilitate efficient coupling.[11]

Reaction TypeSubstrateTypical Catalyst SystemRelative Rate (C-I vs C-Cl)Key Considerations
Suzuki-Miyaura This compoundPd(OAc)₂, SPhosVery HighExcellent selectivity for the C-I bond is achievable under mild conditions.[1][12]
Sonogashira This compoundPd(PPh₃)₂Cl₂, CuI, Amine BaseVery HighThe reaction is highly selective for the C-I bond.[7][13]
Buchwald-Hartwig This compoundPd₂(dba)₃, BippyPhosHighWhile aryl iodides are reactive, catalyst inhibition by iodide can sometimes be observed.[3][11]
Suzuki-Miyaura 1-Bromo-2-chloro-4-methoxybenzenePd(OAc)₂, RuPhosModerateRequires slightly more forcing conditions to cleave the C-Br bond compared to C-I.
Suzuki-Miyaura 1,2-DichlorobenzenePd₂(dba)₃, XPhosLowRequires highly active catalysts and higher temperatures to activate the C-Cl bonds.[14]

Note: Relative rates are qualitative and highly dependent on the specific ligand, base, and solvent system employed.

Experimental Protocol: Kinetic Monitoring of a Chemoselective Suzuki-Miyaura Coupling

This protocol provides a general framework for studying the kinetics of the selective coupling of an aryl boronic acid with this compound.

Objective: To determine the initial reaction rate and selectivity of the Suzuki-Miyaura coupling at the C-I position of this compound.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Internal standard (e.g., dodecane)

  • Schlenk flask and gas-tight syringes

  • GC-MS or HPLC for analysis

Procedure:

  • Reactor Setup: A 25 mL Schlenk flask is charged with this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol). The flask is sealed, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by three vacuum/backfill cycles.

  • Catalyst Preparation: In a separate vial under an inert atmosphere, Pd(OAc)₂ (0.01 mmol) and SPhos (0.02 mmol) are dissolved in anhydrous toluene (5 mL). The solution is stirred for 10 minutes to allow for pre-catalyst formation.

  • Reaction Initiation: Anhydrous toluene (5 mL) and the internal standard (0.5 mmol) are added to the Schlenk flask containing the substrates. The mixture is heated to the desired reaction temperature (e.g., 80 °C). The catalyst solution is then injected into the reaction flask via a gas-tight syringe to initiate the reaction (t=0).

  • Sampling: At timed intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), aliquots (approx. 0.1 mL) are withdrawn from the reaction mixture using a syringe and are immediately quenched in a vial containing a small amount of diethyl ether and filtered through a small plug of silica gel.

  • Analysis: The quenched samples are analyzed by GC-MS or HPLC to quantify the consumption of this compound and the formation of the mono-coupled product (2-chloro-5-methoxybiphenyl) and any di-coupled product.

  • Data Processing: The concentration of the reactant and product(s) is plotted against time. The initial reaction rate can be determined from the slope of the concentration curve at the beginning of the reaction.

Experimental_Workflow start Start setup 1. Reactor Setup (Substrates + Base in Schlenk Flask) start->setup inert 2. Inert Atmosphere (3x Vacuum/Backfill with Argon) setup->inert catalyst 3. Catalyst Preparation (Pd(OAc)₂ + SPhos in Toluene) inert->catalyst initiate 4. Reaction Initiation (Add Solvent, Heat, Inject Catalyst) catalyst->initiate sampling 5. Timed Sampling (Withdraw & Quench Aliquots) initiate->sampling analysis 6. GC-MS / HPLC Analysis (Quantify Reactants & Products) sampling->analysis data 7. Data Processing (Plot Concentration vs. Time) analysis->data end End data->end

Figure 2: Workflow for the Kinetic Analysis of a Chemoselective Cross-Coupling Reaction.

Conclusion and Outlook

The kinetic studies of this compound in palladium-catalyzed cross-coupling reactions provide a clear and quantitative demonstration of chemoselectivity in action. The pronounced difference in reactivity between the C-I and C-Cl bonds allows for the predictable and high-yield mono-functionalization at the iodine position. This principle is not merely of academic interest; it is a powerful tool for synthetic chemists in drug development and materials science, enabling the construction of complex molecular architectures in a stepwise and controlled manner.

Future research will continue to focus on the development of even more selective and active catalyst systems that can operate under milder conditions and further expand the scope of compatible functional groups. Understanding the kinetic profiles of substrates like this compound is crucial for the rational design of these next-generation catalysts and for the optimization of synthetic routes to the vital molecules of tomorrow.

References

A Senior Application Scientist's Guide to Palladium Catalysis: Maximizing Efficacy with 1-Chloro-2-iodo-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of Dihalogenated Arenes

In the landscape of pharmaceutical and materials science, palladium-catalyzed cross-coupling reactions represent a cornerstone technology for the construction of carbon-carbon and carbon-heteroatom bonds.[1][2] These reactions, recognized with the 2010 Nobel Prize in Chemistry for the work of Heck, Negishi, and Suzuki, offer unparalleled precision in molecular architecture.[3] However, the true test of a catalyst's prowess lies in its ability to navigate substrates with multiple reactive sites.

1-Chloro-2-iodo-4-methoxybenzene is a prime example of such a challenging yet valuable substrate. It possesses two distinct halogen atoms, iodine and chlorine, offering the potential for sequential, site-selective functionalization. The well-established reactivity trend of aryl halides in oxidative addition to palladium(0) is I > Br > Cl > F.[1] This inherent difference allows for the selective coupling at the more reactive carbon-iodine (C-I) bond while leaving the more robust carbon-chlorine (C-Cl) bond intact for subsequent transformations. This guide provides a comparative analysis of various palladium catalyst systems for the initial, selective coupling at the C-I position of this compound, supported by established principles and representative experimental data.

The Substrate: Understanding the Reactivity of this compound

The key to successfully employing this substrate is exploiting the differential reactivity of its two C-X bonds.

  • C-I Bond (Position 2): This bond is significantly weaker and more polarized, making it highly susceptible to oxidative addition by a Pd(0) catalyst. Mild reaction conditions and a wide range of standard palladium catalysts can typically activate this bond with high selectivity.

  • C-Cl Bond (Position 1): The C-Cl bond is much stronger and less reactive. Its activation generally requires more forcing conditions, higher catalyst loadings, and, crucially, the use of specialized, sterically hindered, and electron-rich ligands.[4][5]

This reactivity gap is not a hindrance but a strategic advantage, enabling a two-step synthetic pathway from a single, readily available starting material.

Comparative Efficacy of Palladium Catalysts in Key Cross-Coupling Reactions

The choice of the optimal palladium catalyst is intrinsically linked to the specific cross-coupling reaction being performed. Below, we compare the efficacy of common catalyst systems for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, focusing on selective C-I bond functionalization.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is one of the most versatile C-C bond-forming methods.[6][7] For selective coupling at the C-I position of our substrate, several catalyst systems are effective.

Causality of Catalyst Choice:

  • Pd(PPh₃)₄: Tetrakis(triphenylphosphine)palladium(0) is a classic, reliable catalyst for coupling with aryl iodides.[8] It is an air-stable Pd(0) source that enters the catalytic cycle directly. However, it can be less active for more challenging substrates, requiring higher temperatures.

  • Pd(OAc)₂ / Ligand: Using a stable Pd(II) precursor like palladium(II) acetate with a phosphine ligand is a common and highly tunable approach. The Pd(II) is reduced in situ to the active Pd(0) species.[8] The choice of ligand is critical. While triphenylphosphine (PPh₃) is standard, more electron-rich and bulky ligands like XPhos or tricyclohexylphosphine (PCy₃) can accelerate the reaction, even at room temperature, by promoting both the oxidative addition and the final reductive elimination steps.[6]

  • Pd₂(dba)₃ / Ligand: Tris(dibenzylideneacetone)dipalladium(0) is another common Pd(0) precursor that requires a supporting ligand.[8] It often shows high activity at low catalyst loadings.

Comparative Data for Suzuki-Miyaura Coupling

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Representative Yield (%)
Pd(PPh₃)₄ (3 mol%)-K₂CO₃Toluene/H₂O901285-95
Pd(OAc)₂ (2 mol%)PPh₃ (4 mol%)K₃PO₄Dioxane100888-96
Pd₂(dba)₃ (1 mol%)XPhos (2 mol%)K₃PO₄Toluene804>95
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for linking terminal alkynes with aryl halides, creating conjugated enynes and arylalkynes.[9][10] The reaction traditionally employs a dual-catalyst system of palladium and a copper(I) salt.

Causality of Catalyst Choice:

  • PdCl₂(PPh₃)₂ / CuI: This is the workhorse catalyst system for Sonogashira reactions.[11] The palladium complex catalyzes the main cross-coupling cycle, while the copper(I) iodide co-catalyst reacts with the terminal alkyne and base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex, which is often the rate-determining step.[10]

  • Copper-Free Systems: Concerns over copper contamination and homocoupling of the alkyne (Glaser coupling) have led to the development of copper-free Sonogashira protocols.[12] These systems rely on a palladium catalyst and a suitable base, often an amine, that is strong enough to deprotonate the alkyne without the need for copper. These conditions can be milder and more suitable for sensitive substrates.

Comparative Data for Sonogashira Coupling

Catalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Representative Yield (%)
PdCl₂(PPh₃)₂ (2 mol%)CuI (3 mol%)Et₃NTHF60685-95
Pd(PPh₃)₄ (3 mol%)CuI (4 mol%)DiisopropylamineToluene70588-97
Pd(OAc)₂ (2 mol%)-PiperidineDMF80880-90 (Copper-Free)
Heck Reaction: C-C Coupling with Alkenes

The Heck reaction forms a substituted alkene by coupling the organohalide with an alkene in the presence of a base to regenerate the active catalyst.[13][14]

Causality of Catalyst Choice:

  • Pd(OAc)₂: Palladium(II) acetate is the most common precatalyst for the Heck reaction.[13] It can be used with or without phosphine ligands. In "ligandless" protocols, the alkene substrate or solvent can coordinate to the palladium.

  • Role of Ligands: For aryl iodides, simple phosphine ligands like PPh₃ are often sufficient. The base (e.g., triethylamine, potassium carbonate) is crucial for neutralizing the HX generated and regenerating the Pd(0) catalyst at the end of the cycle.[15]

Comparative Data for Heck Reaction

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Representative Yield (%)
Pd(OAc)₂ (2 mol%)-Et₃NDMF1001675-85
Pd(OAc)₂ (2 mol%)P(o-tolyl)₃ (4 mol%)K₂CO₃Acetonitrile801285-95
PdCl₂(PPh₃)₂ (3 mol%)-NaOAcDMA1201080-90
Buchwald-Hartwig Amination: Constructing C-N Bonds

This reaction is a cornerstone of modern synthesis for forming carbon-nitrogen bonds by coupling amines with aryl halides.[16][17] While advanced ligands are famous for their ability to couple aryl chlorides, the selective amination of the C-I bond in our substrate can be achieved with several systems.

Causality of Catalyst Choice:

  • First-Generation Systems: Early systems using ligands like P(o-tolyl)₃ could couple aryl iodides but were limited in scope.

  • Bidentate Ligands (BINAP, DPPF): The introduction of bidentate phosphine ligands like BINAP and DPPF was a major advance, providing more stable catalytic complexes that were more resistant to decomposition and offered higher turnover numbers.[4][16]

  • Bulky Monophosphine Ligands (Buchwald Ligands): While overkill for a reactive C-I bond, bulky, electron-rich monophosphine ligands (e.g., XPhos, RuPhos) developed by the Buchwald group are exceptionally active and can often catalyze the reaction at lower temperatures and shorter times. The steric bulk facilitates the final reductive elimination step to release the product amine.[4] A strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required to deprotonate the amine for coordination to the palladium center.[4]

Comparative Data for Buchwald-Hartwig Amination

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Representative Yield (%)
Pd₂(dba)₃ (1.5 mol%)BINAP (3 mol%)NaOt-BuToluene100885-95
Pd(OAc)₂ (2 mol%)Xantphos (3 mol%)Cs₂CO₃Dioxane1101088-96
Pd₂(dba)₃ (1 mol%)XPhos (2 mol%)LHMDSToluene903>95

Visualizing the Process: Catalytic Cycles and Workflows

Understanding the underlying mechanism and experimental setup is key to troubleshooting and optimization.

G Experimental Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Coupling Partner, & Base B Add Solvent A->B C Degas Mixture (Ar or N₂ Purge) B->C D Add Pd Catalyst & Ligand C->D E Heat to Desired Temperature D->E F Monitor Progress (TLC, GC-MS, LC-MS) E->F G Cool to RT F->G H Aqueous Workup (Quench & Extract) G->H I Dry Organic Layer H->I J Purify (Column Chromatography) I->J

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

G Selective Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pdi Oxidative Addition Complex pd0->pdi Oxidative Addition pdt Transmetalation Intermediate pdi->pdt Transmetalation note1 Selective reaction at the more reactive C-I bond. pdi->note1 pdt->pd0 Reductive Elimination product Ar(R)(Cl) pdt->product substrate Ar(I)(Cl) substrate->pdi boronic R-B(OR)₂ borate [R-B(OR)₂(OH)]⁻ boronic->borate base Base (e.g., K₂CO₃) base->borate borate->pdt

Caption: Generalized catalytic cycle for a selective Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the selective coupling of 4-methoxyphenylboronic acid with this compound.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Potassium Carbonate (K₂CO₃, 3.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Toluene and Water (4:1 v/v)

  • Schlenk flask or microwave vial, magnetic stirrer, heating mantle/oil bath, inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, and finely ground K₂CO₃.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

  • Catalyst Addition: Briefly remove the stopper and add the Pd(PPh₃)₄ catalyst under a positive flow of argon. Causality Note: Adding the catalyst last to the deoxygenated mixture prevents premature catalyst decomposition.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Conclusion and Future Outlook

The selective functionalization of this compound is a readily achievable goal with a judicious choice of palladium catalyst and reaction conditions. For the initial coupling at the highly reactive C-I bond, traditional catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ often provide excellent yields for a range of Suzuki, Sonogashira, and Heck reactions.[1] For C-N bond formation, catalyst systems employing bidentate or bulky monophosphine ligands offer superior performance.[16]

The true value of this approach lies in the preservation of the C-Cl bond, which serves as a handle for a second, distinct cross-coupling event. This subsequent reaction will require more advanced catalyst systems, typically involving sterically demanding, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, to activate the less reactive chloride.[18] This guide serves as a foundational blueprint for researchers to confidently perform the first selective transformation, opening the door to complex, multi-functionalized aromatic structures from a single, versatile starting material.

References

A Comparative Guide: Deuterated vs. Non-Deuterated 1-Chloro-2-iodo-4-methoxybenzene as an Analytical Standard

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of quantitative analysis, particularly within pharmaceutical and bioanalytical research, the integrity of our results hinges on the quality and appropriateness of the analytical standards we employ. The choice of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) is a critical decision that directly influences the accuracy, precision, and robustness of a method. This guide provides an in-depth comparison of deuterated and non-deuterated 1-Chloro-2-iodo-4-methoxybenzene as analytical standards, offering both theoretical grounding and practical, data-driven insights for researchers, scientists, and drug development professionals.

The Foundational Principle: Isotope Dilution Mass Spectrometry

The superiority of a deuterated standard is rooted in the principle of isotope dilution mass spectrometry (IDMS).[1] An ideal internal standard must mimic the analyte of interest through every stage of the analytical process—from sample extraction and cleanup to chromatographic separation and ionization.[2] By introducing a known quantity of a stable isotope-labeled (SIL) standard into a sample at the outset, we create a near-perfect proxy for the analyte.[1] A SIL standard, such as deuterated this compound, is chemically almost identical to its non-deuterated counterpart, with the key difference being a subtle increase in mass due to the replacement of hydrogen atoms with deuterium.[3][4] This mass difference allows the mass spectrometer to distinguish between the analyte and the standard, while their shared physicochemical properties ensure that any variability encountered affects both compounds equally.[2][5]

Deuterated this compound: The Gold Standard

A deuterated internal standard is widely regarded as the "gold standard" for quantitative bioanalysis.[6] Its performance advantages are not merely theoretical but are consistently demonstrated in practice.

Key Advantages:

  • Near-Perfect Co-elution: Deuterated standards have almost identical chromatographic behavior to their non-deuterated analogs.[2][7] This co-elution is the cornerstone of their effectiveness, especially in complex biological matrices.

  • Comprehensive Correction for Matrix Effects: Matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the sample matrix—are a primary source of inaccuracy in LC-MS analysis. Because a deuterated standard co-elutes with the analyte, it experiences the exact same matrix effects at the exact same time.[3][5] This allows for a highly effective normalization of the analyte signal, leading to more accurate quantification.[2][8]

  • Enhanced Accuracy and Precision: By compensating for variability in extraction recovery, injection volume, and ionization efficiency, deuterated standards significantly improve the overall accuracy and precision of an analytical method.[2][5][8][9]

  • Regulatory Endorsement: The use of stable isotope-labeled internal standards is strongly recommended by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) in their guidelines for bioanalytical method validation.[7][10]

A potential, though often minor, consideration is the Chromatographic Isotope Effect . The stronger Carbon-Deuterium (C-D) bond can sometimes lead to slightly different retention times compared to the non-deuterated analyte.[3][11] While typically negligible, this can become a factor if the slight shift causes the standard and analyte to elute in regions with different matrix effect profiles.[3]

The Alternative: Non-Deuterated Analogs as Internal Standards

When a deuterated standard is unavailable or cost-prohibitive, researchers may turn to a non-deuterated structural analog. While a viable option in some contexts, it comes with significant and inherent limitations.

Inherent Limitations:

  • Chromatographic Separation: A structural analog will, by definition, have a different chemical structure, leading to different physicochemical properties and, consequently, a different chromatographic retention time.[8][12]

  • Differential Matrix Effects: This is the most critical drawback. If the internal standard and the analyte elute at different times, they are exposed to different components of the sample matrix as they enter the ion source.[3] This results in "differential matrix effects," where the degree of ion suppression or enhancement is not the same for the analyte and the standard, invalidating the correction and leading to inaccurate and imprecise results.[3][11]

  • Variable Extraction and Ionization: Differences in properties like polarity and pKa can lead to the analog having a different extraction recovery or ionization efficiency compared to the analyte, further compromising quantitation.[12]

Performance Comparison: A Data-Driven Perspective

Experimental data consistently highlights the superior performance of deuterated internal standards. The following table summarizes the expected outcomes from a head-to-head validation study.

Performance Parameter Deuterated IS (this compound-d_x_) Non-Deuterated Analog IS Causality
Chromatography Co-elutes with the analyteSeparate elution from the analyteNear-identical chemical structure vs. different structure.
Accuracy (% Bias) Typically within ±5%Can exceed ±15%, often with significant variabilityEffective correction for matrix effects and recovery vs. differential effects.[2]
Precision (%CV) Typically <10%Can be >15%, especially in complex matricesConsistent normalization across samples vs. inconsistent correction.[2][9]
Matrix Effect Compensation HighLow to ModerateCo-elution ensures both compounds experience the same ionization environment.[3]
Regulatory Compliance Preferred standard (ICH M10, FDA, EMA)[10]Acceptable, but requires more extensive validationThe inherent reliability of SIL-IS reduces analytical uncertainty.
Hypothetical Experimental Data

The following table presents plausible results from an experiment designed to quantify a target analyte in human plasma, comparing the performance of a deuterated IS against a non-deuterated analog IS.

QC Level Standard Type N Mean Accuracy (%) Precision (%CV) Matrix Factor
Low QCDeuterated IS6102.14.50.98
Low QCAnalog IS684.518.20.75
Mid QCDeuterated IS699.53.11.01
Mid QCAnalog IS6115.816.51.25
High QCDeuterated IS6100.82.80.99
High QCAnalog IS691.219.10.81

These data clearly illustrate that the deuterated internal standard provides results well within the typical regulatory acceptance criteria (±15% for accuracy, <15% for precision), while the analog IS fails, demonstrating significant inaccuracy and variability due to differential matrix effects.[10]

Experimental Design for Performance Evaluation

To empirically validate the choice of an internal standard, a rigorous, well-designed experiment is essential. The following protocol outlines a workflow for comparing the performance of deuterated versus non-deuterated standards.

Objective

To evaluate and compare the accuracy, precision, and matrix effects of a bioanalytical LC-MS/MS method using a deuterated internal standard versus a non-deuterated (analog) internal standard for the quantification of this compound.

Materials
  • Analyte: this compound

  • Internal Standards: Deuterated this compound-d_x_ and a suitable non-deuterated structural analog.

  • Matrix: Blank human plasma (screened for interferences).

  • Reagents: HPLC-grade methanol, acetonitrile, water, and formic acid. Protein precipitation agent (e.g., acetonitrile with 1% formic acid).

Methodology
  • Solution Preparation: Prepare separate stock solutions (1 mg/mL) of the analyte and both internal standards in methanol. Create working solutions for calibration standards, quality controls (QCs), and internal standards.

  • Sample Set Preparation:

    • Calibration Curve: Spike blank plasma with the analyte to create a calibration curve (e.g., 8-10 non-zero points).

    • Quality Controls: Prepare QCs at low, medium, and high concentrations in blank plasma.

  • Sample Extraction:

    • Aliquot 50 µL of each sample (calibrator, QC, blank).

    • Divide the samples into two sets. To Set A, add 10 µL of the deuterated IS working solution. To Set B, add 10 µL of the analog IS working solution.

    • Vortex briefly.

    • Add 200 µL of cold protein precipitation agent to all samples.

    • Vortex for 2 minutes, then centrifuge at high speed for 10 minutes.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to ensure separation from endogenous matrix components.

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize MRM transitions for the analyte and both internal standards.

  • Data Analysis:

    • For each set, construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration and apply a linear regression.

    • Calculate the concentration of the QCs against their respective calibration curves.

    • Accuracy: (Calculated Concentration / Nominal Concentration) * 100

    • Precision: Calculate the coefficient of variation (%CV) for the accuracy of replicate QCs.

    • Matrix Effect: Compare the analyte/IS peak area ratio in post-extraction spiked blank plasma to that in a neat solution.

G cluster_prep Sample Preparation cluster_sets cluster_analysis Analysis & Data Processing stock Stock & Working Solutions Prep spike Spike Plasma with Analyte (Calibrators & QCs) stock->spike plasma Blank Plasma plasma->spike set_a Set A: Add Deuterated IS spike->set_a set_b Set B: Add Analog IS spike->set_b ppt Protein Precipitation set_a->ppt set_b->ppt cent Centrifugation ppt->cent super Transfer Supernatant cent->super lcms LC-MS/MS Analysis super->lcms cal_a Calibration Curve (Set A) lcms->cal_a cal_b Calibration Curve (Set B) lcms->cal_b quant_a Quantify QCs (Set A) cal_a->quant_a quant_b Quantify QCs (Set B) cal_b->quant_b results Compare Accuracy, Precision, & Matrix Effects quant_a->results quant_b->results

Caption: Experimental workflow for comparing deuterated and analog internal standards.

The Impact of Co-elution on Matrix Effects

The critical difference between a deuterated and an analog standard can be visualized by considering their chromatographic profiles in relation to the complex, fluctuating background of the sample matrix.

G cluster_0 Deuterated IS: Co-elution Mitigates Matrix Effects cluster_1 Analog IS: Separate Elution Leads to Inaccuracy a_axis a_sig Signal Intensity a_axis->a_sig a_time Retention Time a_axis->a_time a_graph a_label Analyte and Deuterated IS co-elute, experiencing the same ion suppression. The ratio remains constant and accurate. b_axis b_sig Signal Intensity b_axis->b_sig b_time Retention Time b_axis->b_time b_graph b_label Analyte and Analog IS elute separately, experiencing different degrees of ion suppression. The ratio is skewed and inaccurate.

Caption: Impact of chromatographic separation on matrix effect compensation.

Conclusion and Recommendation

While non-deuterated analogs can serve a purpose when no alternative exists, the evidence overwhelmingly supports the use of deuterated this compound as the internal standard for quantitative LC-MS analysis. Its ability to co-elute with the analyte provides the most reliable correction for variations in sample preparation and, most critically, for unpredictable matrix effects. This leads to demonstrably superior accuracy, precision, and method robustness.

For any laboratory engaged in drug development or other regulated research, investing in a deuterated internal standard is an investment in data integrity. It is the scientifically sound choice for ensuring that quantitative results are not just a number, but a true and reliable measure of the analyte in the sample.

References

Navigating the Gauntlet: A Comparative Guide to Cross-Coupling with Polysubstituted Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The construction of complex molecular architectures, a cornerstone of modern drug discovery and materials science, frequently hinges on the reliable formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. Palladium-catalyzed cross-coupling reactions have emerged as an indispensable toolkit for this purpose, offering unparalleled efficiency and functional group tolerance.[1] However, the synthetic utility of these powerful transformations is often put to the test when dealing with polysubstituted aryl halides. Steric hindrance and altered electronic properties of these substrates can significantly impede reaction kinetics and lead to diminished yields or complete reaction failure.

This guide provides a comparative analysis of three preeminent palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—in the context of their application to challenging polysubstituted aryl halides. We will delve into the mechanistic nuances of each reaction, highlighting how substrate substitution patterns influence catalyst performance. Furthermore, we will explore practical considerations for catalyst and ligand selection, present detailed experimental protocols, and offer a perspective on emerging alternatives such as C-H functionalization.

The Challenge of Polysubstitution: Steric and Electronic Hurdles

Polysubstituted aryl halides, particularly those with ortho-substituents, present a formidable challenge to palladium-catalyzed cross-coupling. The primary obstacle is steric hindrance, which can impede several key steps in the catalytic cycle.[2] Bulky substituents flanking the reactive C-X bond can hinder the initial oxidative addition of the aryl halide to the palladium(0) center. Subsequently, the increased steric bulk around the metal center can disfavor the transmetalation and reductive elimination steps, ultimately slowing down or halting catalyst turnover.

Electron-donating or -withdrawing groups on the aryl ring also play a critical role. Electron-rich aryl halides are generally less reactive towards oxidative addition, while electron-poor systems are more susceptible to nucleophilic attack, which can lead to side reactions. The interplay of these steric and electronic factors necessitates careful optimization of reaction conditions, with the choice of ligand being of paramount importance.

Head-to-Head Comparison: Suzuki, Buchwald-Hartwig, and Sonogashira Coupling

To provide a tangible comparison, let's consider a representative sterically hindered substrate: 2,6-dimethylbromobenzene. The following table synthesizes typical yields for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with this substrate, showcasing the impact of catalyst and ligand selection.

Cross-Coupling ReactionCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference(s)
Suzuki-Miyaura Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100~95%[3]
Buchwald-Hartwig AnilinePd₂(dba)₃ / XPhosNaOtBuToluene100~90%[3]
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF65~85%[4]

Note: Yields are representative and can vary based on specific reaction conditions and scale.

This comparison underscores that with the appropriate choice of a modern, bulky phosphine ligand, high yields can be achieved for all three major cross-coupling reactions, even with a di-ortho-substituted aryl halide.

Mechanistic Insights: Where Steric Hindrance Matters Most

Understanding the catalytic cycles of these reactions is crucial to appreciating the role of steric hindrance and the rationale behind catalyst selection.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron reagent with an organohalide. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. For polysubstituted aryl halides, the oxidative addition and reductive elimination steps are often most affected by steric bulk.

Suzuki_Miyaura_Cycle cluster_steric Steric Hindrance Impact Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X_L2 Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)-X_L2 Ar-X Ar-X Polysubstituted Aryl Halide (Ar-X) Oxidative_Addition Oxidative Addition Ar-Pd(II)-R_L2 Ar-Pd(II)(L2)-R Ar-Pd(II)-X_L2->Ar-Pd(II)-R_L2 [R-B(OH)3]- Base Base RB(OH)2 R-B(OH)2 RB(OH)2->Ar-Pd(II)-R_L2 Base Transmetalation Transmetalation Ar-Pd(II)-R_L2->Pd(0)L2 Ar-R Reductive_Elimination Reductive Elimination Ar-R Product (Ar-R)

Caption: Suzuki-Miyaura catalytic cycle with sterically hindered substrates.

Bulky phosphine ligands, such as SPhos and XPhos, are essential as they promote the formation of a monoligated Pd(0) species, which is more reactive in the oxidative addition step.[3] These ligands also facilitate the final C-C bond-forming reductive elimination.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination forms a C-N bond between an aryl halide and an amine. Similar to the Suzuki coupling, oxidative addition is a critical step that can be hampered by steric hindrance.

Buchwald_Hartwig_Cycle cluster_steric Steric Hindrance Impact Pd(0)L Pd(0)L Ar-Pd(II)-X_L Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)-X_L Ar-X Ar-X Polysubstituted Aryl Halide (Ar-X) Oxidative_Addition Oxidative Addition Ar-Pd(II)-Amine_L [Ar-Pd(II)(L)(HNR2)]+X- Ar-Pd(II)-X_L->Ar-Pd(II)-Amine_L R2NH Amine R2NH Base Base Amine_Coordination Amine Coordination Ar-Pd(II)-Amido_L Ar-Pd(II)(L)-NR2 Ar-Pd(II)-Amine_L->Ar-Pd(II)-Amido_L Base Deprotonation Deprotonation Ar-Pd(II)-Amido_L->Pd(0)L Ar-NR2 Reductive_Elimination Reductive Elimination Ar-NR2 Product (Ar-NR2)

Caption: Buchwald-Hartwig amination catalytic cycle.

The development of bulky, electron-rich biaryl phosphine ligands by Buchwald and Hartwig has been instrumental in expanding the scope of this reaction to include sterically demanding substrates.[5] These ligands stabilize the palladium center and promote the reductive elimination step, which is often rate-limiting.

Sonogashira Coupling

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a dual palladium and copper catalytic system.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X_L2 Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)-X_L2 Ar-X Ar-X Polysubstituted Aryl Halide (Ar-X) Ar-Pd(II)-Alkyne_L2 Ar-Pd(II)(L2)-C≡CR Ar-Pd(II)-X_L2->Ar-Pd(II)-Alkyne_L2 Cu-C≡CR (Transmetalation) Ar-Pd(II)-Alkyne_L2->Pd(0)L2 Ar-C≡CR (Reductive Elimination) Ar-Alkyne Product (Ar-C≡CR) Cu-X Cu-X Alkyne H-C≡CR Cu-Alkyne Cu-C≡CR Alkyne->Cu-Alkyne Cu(I), Base Base Base Cu-Alkyne->Ar-Pd(II)-Alkyne_L2

Caption: Sonogashira coupling dual catalytic cycle.

For polysubstituted aryl halides, the oxidative addition to the palladium center remains a key challenge. While the copper co-catalyst facilitates the formation of the copper acetylide, the subsequent transmetalation to the sterically encumbered palladium complex can also be slow. Copper-free Sonogashira protocols have been developed to mitigate some of the issues associated with the copper co-catalyst, such as alkyne homocoupling.[4]

Experimental Protocols

To provide a practical resource, detailed experimental protocols for each of the three major cross-coupling reactions with a representative polysubstituted aryl halide are provided below.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-1,3-dimethylbenzene with Phenylboronic Acid

Materials:

  • 2-Bromo-1,3-dimethylbenzene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene

  • Deionized water

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-bromo-1,3-dimethylbenzene (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium phosphate (2.0 mmol, 2.0 eq.).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in toluene (2 mL).

  • Seal the Schlenk tube with a septum, and evacuate and backfill with argon three times.

  • Add the catalyst premix to the Schlenk tube via syringe, followed by deionized water (0.5 mL).

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination of 2,6-Diisopropylaniline with 1-Bromo-2,4,6-trimethylbenzene

Materials:

  • 1-Bromo-2,4,6-trimethylbenzene (mesityl bromide)

  • 2,6-Diisopropylaniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with a magnetic stir bar with Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq.).

  • Add 1-bromo-2,4,6-trimethylbenzene (1.0 mmol, 1.0 eq.) and 2,6-diisopropylaniline (1.2 mmol, 1.2 eq.) to the Schlenk tube.

  • Add anhydrous toluene (5 mL) to the tube, seal with a septum, and remove from the glovebox.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 18 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[6]

Protocol 3: Sonogashira Coupling of 1-Iodo-2,6-dimethylbenzene with Phenylacetylene

Materials:

  • 1-Iodo-2,6-dimethylbenzene

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 1-iodo-2,6-dimethylbenzene (1.0 mmol, 1.0 eq.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 eq.) to the flask via syringe.

  • Add phenylacetylene (1.1 mmol, 1.1 eq.) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired alkynylarene.[7]

An Alternative Strategy: C-H Functionalization

While palladium-catalyzed cross-coupling reactions are powerful, they necessitate the pre-functionalization of substrates with halides or other leaving groups. An increasingly attractive alternative for the synthesis of polysubstituted arenes is direct C-H functionalization. This approach avoids the need for pre-functionalization, offering a more atom- and step-economical route to the desired products.

CH_Functionalization_vs_Suzuki cluster_suzuki Suzuki Coupling cluster_ch C-H Functionalization Arene1_X Arene1-X Suzuki_Product Arene1-Arene2 Arene1_X->Suzuki_Product Arene2_B Arene2-B(OR)2 Arene2_B->Suzuki_Product Arene1_H Arene1-H CH_Product Arene1-Arene2 Arene1_H->CH_Product Arene2_X Arene2-X Arene2_X->CH_Product Arene1 Arene1 Arene1->Arene1_X Halogenation Arene2 Arene2 Arene2->Arene2_B Borylation Arene2->Arene2_X Halogenation

Caption: Comparison of synthetic routes: Suzuki coupling vs. C-H functionalization.

C-H arylation, for example, can directly couple two arenes, one of which is typically an aryl halide. While regioselectivity can be a challenge, the use of directing groups or the inherent electronic biases of the substrates can often provide good control. For the synthesis of highly substituted biaryls, C-H functionalization can sometimes offer a more convergent and efficient strategy compared to a multi-step sequence involving halogenation and borylation required for a Suzuki coupling.

Conclusion

The cross-coupling of polysubstituted aryl halides remains a vibrant area of research, driven by the constant demand for more efficient and versatile synthetic methods. While steric hindrance and electronic deactivation pose significant challenges, the development of sophisticated palladium catalysts, particularly those bearing bulky and electron-rich phosphine ligands, has dramatically expanded the scope of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. By understanding the mechanistic underpinnings of these transformations and carefully selecting the appropriate catalyst system, researchers can successfully navigate the complexities of coupling polysubstituted arenes. Furthermore, the continued emergence of alternative strategies, such as C-H functionalization, promises to further enrich the synthetic chemist's toolbox for the construction of complex molecular architectures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-2-iodo-4-methoxybenzene
Reactant of Route 2
Reactant of Route 2
1-Chloro-2-iodo-4-methoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.